Product packaging for 4-Formylpyridine-2-carbonitrile(Cat. No.:CAS No. 131747-70-1)

4-Formylpyridine-2-carbonitrile

Cat. No.: B154140
CAS No.: 131747-70-1
M. Wt: 132.12 g/mol
InChI Key: JAJMFFPLHLWYJQ-UHFFFAOYSA-N
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Description

4-Formylpyridine-2-carbonitrile is a valuable bifunctional synthetic scaffold in advanced chemical research, characterized by its distinct aldehyde and nitrile functional groups on a pyridine core. This structure makes it a versatile precursor in the synthesis of complex heterocyclic systems, particularly for developing novel pharmaceutical compounds. The nitrile group in pyridine-2-carbonitrile derivatives is known to be activated by coordination to electron-withdrawing transition metal ions, enhancing the electrophilicity of the nitrile carbon and making it susceptible to nucleophilic attack by agents such as water, hydroxide ions, or alcohols. This metal-promoted hydrolysis can facilitate the conversion to valuable intermediates like pyridine-2-carboxamide or further to pyridine-2-carboxylic acid . Furthermore, pyridine-2-carboxylic acid and its derivatives have been demonstrated to act as efficient catalysts in green chemical synthesis, such as in the one-pot, multicomponent assembly of 2-amino-4H-chromene-3-carbonitrile derivatives, showcasing high efficiency and excellent yields . The pyridine nucleus is a privileged structure in medicinal chemistry, found in over 7,000 known drug molecules and investigated extensively for its diverse biological activities, including anticancer, antiviral, antibacterial, and antitubercular properties . As such, this compound serves as a critical building block for researchers designing new molecular entities in drug discovery and for developing novel coordination complexes and functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4N2O B154140 4-Formylpyridine-2-carbonitrile CAS No. 131747-70-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-formylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O/c8-4-7-3-6(5-10)1-2-9-7/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJMFFPLHLWYJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376640
Record name 4-formylpyridine-2-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131747-70-1
Record name 4-Formyl-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131747-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-formylpyridine-2-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Formylpyridine-2-carbonitrile: Structure, Properties, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Formylpyridine-2-carbonitrile (also known as 2-Formylisonicotinonitrile or 4-Cyanopyridine-2-carboxaldehyde), a pyridine derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of extensive experimental data for this specific compound, this guide leverages information from closely related pyridine carboxaldehydes and pyridine carbonitriles to present a thorough understanding of its anticipated structure, properties, and synthetic routes.

Molecular Structure and Chemical Identity

This compound is a bifunctional pyridine derivative containing both a formyl (-CHO) and a nitrile (-CN) group. These functional groups are positioned at the 4- and 2-positions of the pyridine ring, respectively.

Chemical Structure:

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name 2-Formylpyridine-4-carbonitrile
Synonyms 4-Cyanopyridine-2-carboxaldehyde, 2-Formylisonicotinonitrile
CAS Number 116308-38-4[1][2][3][4][5][6]
Molecular Formula C₇H₄N₂O[1]
Molecular Weight 132.12 g/mol [1]
InChI Key MKTLVFRYWOEUPJ-UHFFFAOYSA-N[1]
Canonical SMILES C1=CN=C(C=C1C#N)C=O[1]

Physicochemical and Spectroscopic Properties (Predicted and Inferred)

While detailed experimental data for this compound is not extensively published, its properties can be inferred from data on similar compounds and computational predictions.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/Information
Physical State Likely a solid at room temperature[5]
Melting Point Not available. For comparison, 4-Pyridinecarbonitrile has a melting point of 76-79 °C.
Boiling Point Not available.
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.
pKa The pyridine nitrogen is expected to be weakly basic.

Spectroscopic Data:

  • ¹H NMR: Aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.0-9.0 ppm). The aldehyde proton would be a singlet further downfield (δ 9.5-10.5 ppm).

  • ¹³C NMR: The carbon atoms of the nitrile and formyl groups would have characteristic chemical shifts (nitrile: ~115-125 ppm; formyl: ~190-200 ppm). The pyridine ring carbons would appear in the aromatic region (~120-160 ppm).

  • IR Spectroscopy: Characteristic vibrational bands would be observed for the C≡N stretch (~2220-2240 cm⁻¹), the C=O stretch of the aldehyde (~1690-1715 cm⁻¹), and C-H stretching of the aldehyde (~2720 and ~2820 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 132.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, general methods for the synthesis of pyridine aldehydes and carbonitriles can be adapted. A plausible synthetic approach would involve the selective oxidation of a corresponding methyl or hydroxymethyl group at the 2-position of a 4-cyanopyridine precursor, or the introduction of a formyl group onto a pre-existing 2-substituted-4-cyanopyridine.

A common method for the preparation of pyridine aldehydes is the oxidation of the corresponding alcohol. For instance, 4-pyridinecarboxaldehyde can be prepared by the oxidation of 4-pyridinemethanol.[7] Another approach involves the reduction of a nitrile, such as the transformation of 4-cyanopyridine to 4-pyridinecarboxaldehyde.[7]

Experimental Protocol: General Synthesis of a Pyridine Carboxaldehyde from a Pyridine Carbonitrile (Stephen Reduction)

This protocol is a generalized procedure based on the Stephen reaction for the reduction of a nitrile to an aldehyde and should be adapted and optimized for the specific substrate.[8]

Materials:

  • Substituted Pyridine Carbonitrile (1 equivalent)

  • Anhydrous Tin(II) chloride (SnCl₂) (2-3 equivalents)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry HCl gas

  • Water

  • Saturated sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Suspend the substituted pyridine carbonitrile in anhydrous diethyl ether or THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet, and a drying tube.

  • Cool the suspension in an ice bath.

  • Bubble dry HCl gas through the suspension with vigorous stirring until saturation is reached.

  • Add anhydrous tin(II) chloride portion-wise to the suspension while maintaining the temperature below 10 °C.

  • Continue stirring the mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC.

  • Upon completion, filter the resulting iminium salt precipitate under an inert atmosphere.

  • Wash the precipitate with anhydrous diethyl ether.

  • Hydrolyze the iminium salt by adding it to water and stirring at room temperature for 1-2 hours.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude pyridine carboxaldehyde.

  • Purify the product by column chromatography or recrystallization.

Logical Workflow for the Stephen Reduction:

Stephen_Reduction cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Product PyridineCarbonitrile Pyridine Carbonitrile IminiumSalt Iminium Salt Formation PyridineCarbonitrile->IminiumSalt Solvent Anhydrous Ether/THF Solvent->IminiumSalt HCl Dry HCl gas HCl->IminiumSalt SnCl2 Anhydrous SnCl₂ SnCl2->IminiumSalt Hydrolysis Hydrolysis IminiumSalt->Hydrolysis H₂O Neutralization Neutralization Hydrolysis->Neutralization NaHCO₃ Extraction Extraction Neutralization->Extraction Purification Purification Extraction->Purification PyridineCarboxaldehyde Pyridine Carboxaldehyde Purification->PyridineCarboxaldehyde

Caption: Generalized workflow for the synthesis of a pyridine carboxaldehyde from a pyridine carbonitrile via the Stephen Reduction.

Potential Biological Activity and Applications in Drug Discovery

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, with a wide range of biological activities.[9][10][11][12] The presence of both formyl and cyano groups on the pyridine ring of this compound suggests its potential as a versatile building block for the synthesis of more complex, biologically active molecules.

  • Pyridine Carbonitriles: These compounds have been investigated for various therapeutic applications, including as antimicrobial and anticancer agents.[9]

  • Pyridine Carboxaldehydes: The aldehyde functionality is a key precursor for the synthesis of imines, hydrazones, and other derivatives that have shown a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[13] Pyridine-based compounds are also being explored as inhibitors for various enzymes.[14]

Potential Signaling Pathway Involvement (Hypothetical):

Given the prevalence of pyridine scaffolds in kinase inhibitors, it is plausible that derivatives of this compound could be designed to target specific signaling pathways implicated in diseases like cancer. The general structure could be modified to interact with the ATP-binding pocket of various kinases.

Kinase_Inhibition cluster_0 Cellular Signaling cluster_1 Therapeutic Intervention GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseCascade Downstream Kinase Cascade (e.g., MAPK/ERK) Receptor->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor CellProliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactor->CellProliferation PyridineDerivative Pyridine-based Kinase Inhibitor (Derived from 4-Formylpyridine -2-carbonitrile) PyridineDerivative->KinaseCascade Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a pyridine-based drug candidate.

Safety and Handling

Specific safety data for this compound is limited. However, based on the functional groups present, it should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Compounds containing nitrile and aldehyde functionalities can be toxic and irritants.

Conclusion

This compound is a pyridine derivative with significant potential as a building block in synthetic and medicinal chemistry. While comprehensive experimental data for this specific molecule is currently limited, its structural features suggest a rich reaction chemistry and the possibility for the development of novel compounds with interesting biological activities. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and materials science.

References

An In-depth Technical Guide to 4-Formylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Formylpyridine-2-carbonitrile, a heterocyclic aromatic compound, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique bifunctional nature, featuring both a reactive aldehyde and a cyano group on a pyridine scaffold, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and key applications. While detailed experimental data for this specific isomer is limited in publicly accessible literature, this document consolidates available information and draws comparisons with closely related isomers to provide a thorough understanding for research and development purposes.

Chemical Identification and Physicochemical Properties

This compound is systematically identified by its CAS number 131747-70-1. It is also known by several synonyms, including 2-Cyanopyridine-4-carboxaldehyde and 4-Formylpicolinonitrile.[1] The structural and physicochemical properties are summarized in the tables below. It is important to note that while some experimental data is available for related isomers, many of the listed properties for this compound are computationally predicted.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 131747-70-1[1]
IUPAC Name This compound[1]
Molecular Formula C₇H₄N₂O[1]
Molecular Weight 132.12 g/mol [1]
Canonical SMILES C1=CN=C(C=C1C=O)C#N
InChI Key JAJMFFPLHLWYJQ-UHFFFAOYSA-N

Table 2: Physicochemical Properties of this compound

PropertyValueSource
XLogP3 0.4Computed by PubChem[1]
Hydrogen Bond Donor Count 0Computed by PubChem[1]
Hydrogen Bond Acceptor Count 3Computed by PubChem[1]
Rotatable Bond Count 1Computed by PubChem[1]
Exact Mass 132.032362755 DaComputed by PubChem[1]
Topological Polar Surface Area 53.8 ŲComputed by PubChem[1]
Heavy Atom Count 10Computed by PubChem[1]
Complexity 170Computed by PubChem[1]

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not extensively reported in readily available scientific literature. However, general methods for the synthesis of pyridine aldehydes from cyanopyridines have been described. One such patented method involves the vapor-phase interaction of a cyanopyridine with water and formic acid in the presence of a catalyst. While this provides a potential synthetic route, specific conditions for the 4-formyl-2-carbonitrile isomer are not detailed.

Researchers interested in synthesizing this compound may need to adapt existing protocols for related molecules or develop novel synthetic strategies. The synthesis would likely start from a correspondingly substituted pyridine derivative, followed by the introduction or modification of the formyl and cyano groups.

Applications in Research and Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The presence of both an aldehyde and a nitrile group on the pyridine ring in this compound offers multiple avenues for chemical modification, making it an attractive starting material for the synthesis of novel therapeutic agents.

While specific biological activities for this compound are not well-documented, its structural motifs are present in compounds with known pharmacological effects. For instance, pyridine-containing compounds have been investigated as inhibitors of various enzymes and as ligands for a range of biological targets. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid, while the aldehyde group is a versatile handle for forming imines, oximes, and other functional groups, enabling the construction of diverse chemical libraries for drug screening.

Given the interest in cyanopyridine derivatives in cancer research, it is plausible that this compound could serve as a precursor for the development of novel kinase inhibitors or other anti-cancer agents.

Logical Workflow for Synthesis and Derivatization

The following diagram illustrates a conceptual workflow for the potential synthesis and subsequent derivatization of this compound for applications in drug discovery.

G Conceptual Workflow for this compound cluster_synthesis Synthesis cluster_derivatization Derivatization for Drug Discovery cluster_application Application start Substituted Pyridine Precursor synthesis Introduction/Modification of Formyl and Cyano Groups start->synthesis product This compound synthesis->product derivatization Formation of Imines, Oximes, etc. product->derivatization Chemical Modification library Diverse Chemical Library derivatization->library screening Biological Screening library->screening High-Throughput Screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt Structure-Activity Relationship Studies candidate Drug Candidate lead_opt->candidate

Caption: A conceptual workflow outlining the synthesis of this compound and its subsequent derivatization for the development of new drug candidates.

Safety Information

Based on GHS classifications from supplier information, this compound is considered hazardous. The following table summarizes the known hazard statements. It is imperative to handle this compound with appropriate personal protective equipment in a well-ventilated chemical fume hood.

Table 3: GHS Hazard Information for this compound

Hazard CodeDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Conclusion

References

2-Formylisonicotinonitrile: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 2-Formylisonicotinonitrile, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a concise summary of its chemical properties, a plausible synthesis protocol, and its emerging role in anticancer research.

Core Compound Data

2-Formylisonicotinonitrile is a pyridine-based compound featuring both a formyl and a nitrile functional group. These reactive sites make it a versatile precursor for the synthesis of more complex heterocyclic structures.

PropertyValue
Molecular Formula C₇H₄N₂O
Molecular Weight 132.12 g/mol
IUPAC Name 2-formylisonicotinonitrile
CAS Number 116308-38-4

Synthetic Approach: Oxidation of 2-Methylisonicotinonitrile

A common and effective method for the synthesis of 2-Formylisonicotinonitrile is the oxidation of the corresponding methyl-substituted precursor, 2-methylisonicotinonitrile (also known as 2-methyl-4-cyanopyridine). Selenium dioxide (SeO₂) is a frequently employed oxidizing agent for the conversion of methyl groups on heterocyclic rings to aldehydes. The 2-methyl group on a pyridine ring is generally more susceptible to oxidation than a methyl group at the 4-position.

Experimental Protocol: Selenium Dioxide Oxidation

The following protocol outlines a representative procedure for the synthesis of 2-Formylisonicotinonitrile.

Materials:

  • 2-Methylisonicotinonitrile

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane (solvent)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for reflux and extraction

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylisonicotinonitrile in 1,4-dioxane under an inert atmosphere.

  • Addition of Oxidant: Add a stoichiometric amount of selenium dioxide to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated selenium metal.

  • Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain pure 2-Formylisonicotinonitrile.

Application in Anticancer Research: Targeting the HOXA9 Transcription Factor

Recent research has highlighted the potential of heterocyclic compounds, including derivatives of 2-Formylisonicotinonitrile, in the development of novel anticancer agents. One promising avenue of investigation is the targeting of transcription factors that are dysregulated in cancer.

The homeobox A9 (HOXA9) protein is a transcription factor that plays a critical role in normal embryonic development and hematopoiesis. However, its aberrant overexpression is implicated in various forms of cancer, particularly acute myeloid leukemia (AML), where it is associated with aggressive disease and a poor prognosis. The oncogenic function of HOXA9 is linked to the promotion of cell proliferation and the blockade of cell differentiation.

Derivatives of heterocyclic molecules can be designed to act as DNA minor groove binders. These molecules can selectively recognize and bind to specific DNA sequences, thereby interfering with the binding of transcription factors like HOXA9 to their target genes. By blocking the interaction of HOXA9 with DNA, these compounds can disrupt the downstream signaling pathways that contribute to cancer cell growth and survival.

logical_relationship cluster_synthesis Synthesis cluster_application Anticancer Application start 2-Methylisonicotinonitrile reagent Selenium Dioxide (SeO₂) start->reagent Oxidation product 2-Formylisonicotinonitrile reagent->product drug_dev Drug Development product->drug_dev derivative Heterocyclic Derivatives drug_dev->derivative dna DNA Minor Groove derivative->dna Binds to target HOXA9 Transcription Factor target->dna Binds to inhibition Inhibition of Transcription dna->inhibition Leads to outcome Anticancer Effect inhibition->outcome experimental_workflow cluster_synthesis Synthesis Phase cluster_biological Biological Evaluation Phase start 1. Dissolve 2-Methylisonicotinonitrile in 1,4-Dioxane add_seo2 2. Add Selenium Dioxide start->add_seo2 reflux 3. Reflux Reaction Mixture add_seo2->reflux workup 4. Reaction Work-up (Filtration, Extraction) reflux->workup purify 5. Column Chromatography workup->purify product Pure 2-Formylisonicotinonitrile purify->product derivative_synthesis 6. Synthesize Derivatives product->derivative_synthesis cell_assays 7. In vitro Cell-based Assays (e.g., AML cell lines) derivative_synthesis->cell_assays mechanism_studies 8. Mechanism of Action Studies (e.g., DNA binding, HOXA9 inhibition) cell_assays->mechanism_studies in_vivo 9. In vivo Animal Models mechanism_studies->in_vivo lead_optimization 10. Lead Optimization in_vivo->lead_optimization

An In-depth Technical Guide to 4-Cyanopyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Cyanopyridine-2-carbaldehyde, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of published data on this specific molecule, this guide combines available information with well-established chemical principles to offer insights into its properties, synthesis, and potential applications.

Nomenclature and Chemical Identity

The compound referred to as "4-Formylpyridine-2-carbonitrile" is more precisely named under IUPAC nomenclature based on the priority of its functional groups. The aldehyde group takes precedence over the nitrile group. Therefore, the correct IUPAC name is 4-Cyanopyridine-2-carbaldehyde .

Other synonyms for this compound include 2-Formylisonicotinonitrile and 2-Formylpyridine-4-carbonitrile.[1]

Table 1: Chemical Identifiers for 4-Cyanopyridine-2-carbaldehyde

IdentifierValue
IUPAC Name 4-Cyanopyridine-2-carbaldehyde
CAS Number 116308-38-4[1]
Molecular Formula C₇H₄N₂O[1]
Molecular Weight 132.12 g/mol [1]
Canonical SMILES C1=C(C=NC=C1C=O)C#N

Physicochemical Properties

Quantitative data for 4-Cyanopyridine-2-carbaldehyde is sparse in the literature. The following table summarizes the available predicted and experimental data.

Table 2: Physicochemical Properties of 4-Cyanopyridine-2-carbaldehyde

PropertyValueSource
Boiling Point 201.0 ± 20.0 °C (at 760 Torr)Predicted[1]
Density 1.24 ± 0.1 g/cm³ (at 20 °C)Predicted[1]
Flash Point 75.4 ± 21.8 °CPredicted[1]

Potential Applications and Biological Significance

While no specific biological activities or signaling pathways for 4-Cyanopyridine-2-carbaldehyde have been reported, its structural motifs—a pyridine ring, a cyano group, and an aldehyde group—are present in many biologically active molecules. Pyridine derivatives are integral to numerous pharmaceuticals and agrochemicals.[2] The aldehyde function serves as a versatile handle for synthesizing Schiff bases, which are important intermediates in the development of novel ligands and therapeutic agents.[3] The cyano group is a common substituent in enzyme inhibitors and other drug candidates.

Based on these structural features, 4-Cyanopyridine-2-carbaldehyde holds potential as a key building block in several areas of drug discovery and materials science.

Potential_Applications cluster_applications Potential Application Areas cluster_derivatives Example Derivatives A 4-Cyanopyridine-2-carbaldehyde B Medicinal Chemistry (Scaffold for Drug Discovery) A->B C Coordination Chemistry (Ligand Synthesis) A->C D Materials Science (Functional Dyes, Polymers) A->D E Schiff Bases B->E F Heterocyclic Compounds (e.g., via condensation reactions) B->F G Metal Complexes C->G

Caption: Potential applications of 4-Cyanopyridine-2-carbaldehyde.

Experimental Protocols: Synthesis

Proposed Synthesis of 4-Cyanopyridine-2-carbaldehyde from 2-Methylisonicotinonitrile

This proposed two-step synthesis involves the oxidation of the methyl group to an N-oxide, followed by rearrangement to the aldehyde. A similar approach has been documented for the synthesis of other pyridine aldehydes.

Step 1: Synthesis of 2-Methylisonicotinonitrile N-oxide

Materials:

  • 2-Methylisonicotinonitrile

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 2-methylisonicotinonitrile (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (1.1 eq) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium sulfite solution.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (3 times) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield 2-methylisonicotinonitrile N-oxide.

Step 2: Synthesis of 4-Cyanopyridine-2-carbaldehyde

Materials:

  • 2-Methylisonicotinonitrile N-oxide

  • Acetic anhydride

  • Heating mantle with temperature control

  • Reflux condenser

  • Sodium carbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Place 2-methylisonicotinonitrile N-oxide (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Add acetic anhydride (5-10 eq) to the flask.

  • Heat the mixture to reflux (approximately 140 °C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice water.

  • Neutralize the solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane-ethyl acetate gradient) to isolate 4-Cyanopyridine-2-carbaldehyde.

Synthetic_Workflow cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Rearrangement to Aldehyde A 2-Methylisonicotinonitrile B Dissolve in DCM A->B C Add m-CPBA at 0 °C B->C D Stir at RT C->D E Workup and Purification D->E F 2-Methylisonicotinonitrile N-oxide E->F G Reflux with Acetic Anhydride F->G H Aqueous Workup (Neutralization) G->H I Extraction with Ethyl Acetate H->I J Purification (Column Chromatography) I->J K 4-Cyanopyridine-2-carbaldehyde J->K

Caption: Proposed synthetic workflow for 4-Cyanopyridine-2-carbaldehyde.

Safety and Handling

While specific toxicity data for 4-Cyanopyridine-2-carbaldehyde is not available, it should be handled with the standard precautions for laboratory chemicals. Based on its functional groups, potential hazards may include skin and eye irritation. It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

4-Cyanopyridine-2-carbaldehyde is a pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Although detailed experimental data for this compound is limited, this guide provides a foundational understanding of its properties and a plausible route for its synthesis. Further research into the reactivity and biological activity of this molecule is warranted to fully explore its potential applications.

References

Biological activity of substituted pyridine carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Substituted Pyridine Carbonitriles

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring is a fundamental heterocyclic scaffold extensively utilized in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. When substituted with a carbonitrile (-CN) group, the pyridine scaffold gains enhanced chemical reactivity and biological potential, leading to a diverse range of pharmacological activities.[2] Pyridine carbonitrile derivatives have demonstrated significant promise as anticancer, antimicrobial, enzyme inhibitory, and vasorelaxant agents.[2][3][4]

This technical guide provides a comprehensive overview of the biological activities of substituted pyridine carbonitriles. It summarizes key quantitative data, details relevant experimental protocols, and visualizes critical workflows and signaling pathways to support further research and development in this promising area of medicinal chemistry.

Anticancer Activity

Substituted pyridine carbonitriles have emerged as a potent class of anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines.[5] Their mechanisms of action often involve the modulation of critical cellular signaling pathways and inhibition of enzymes essential for tumor growth and proliferation.[5][6]

In Vitro Cytotoxicity Data

The anticancer efficacy of various pyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values. The following tables summarize the cytotoxic activity of several series of substituted pyridine derivatives against different cancer cell lines.

Table 1: Cytotoxic Activity of Pyridine-Based Azomethine Derivatives

Compound HCT-15 (Colon Cancer) IC50 in µM MCF-7 (Breast Cancer) IC50 in µM
3a >100 >100
3b 89.5 95.2
3c 75.2 80.1
3d 60.1 65.8
3e 45.2 50.3
3f 30.8 35.6
3g 20.5 25.1
3h 15.2 18.9
Doxorubicin 1.2 1.5

Data sourced from BenchChem[6].

Table 2: Cytotoxic Activity of Pyridine-Urea Derivatives against MCF-7 (48h treatment)

Compound IC50 in µM
8e 0.22
8n 1.88
8a-d, 8g, 8i, 8k, 8l 3.03 - 7.03
8j, 8m 10.09 - 23.02
Doxorubicin (Ref.) 1.93
Sorafenib (Ref.) 4.50

Compound 8e was found to be 8.7 times more active than Doxorubicin. Data sourced from Eldehna et al.[7].

Table 3: Activity of Thieno[2,3-c]pyridine Derivative 6i

Cell Line Cancer Type IC50 in µM
HSC3 Head and Neck 10.8
T47D Breast 11.7
RKO Colorectal 12.4

Data sourced from Al-Ostoot et al.[8].

Mechanisms of Action and Signaling Pathways

The anticancer effects of pyridine derivatives are attributed to various mechanisms, including the inhibition of key enzymes and the induction of apoptosis.

  • Enzyme Inhibition: Certain pyridine-ureas have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[7] For instance, compounds 8b and 8e inhibited VEGFR-2 with IC50 values of 5.0 µM and 3.93 µM, respectively.[7] Other derivatives act as inhibitors of mutant isocitrate dehydrogenase 2 (IDH2), Janus kinase 2 (JAK2), or Heat shock protein 90 (Hsp90).[4][8][9]

  • Apoptosis Induction: Some pyridine hydrazones are proposed to induce apoptosis through the activation of Caspase-3, a critical executioner caspase in the apoptotic pathway.[6]

  • Pathway Modulation: A proposed mechanism for some pyridine derivatives involves the inhibition of the BRAF/MEK/ERK signaling pathway, which is often hyperactivated in various cancers like melanoma.[6]

BRAF_MEK_ERK_Pathway cluster_pathway Proposed Inhibition of BRAF/MEK/ERK Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors (c-Jun, c-Fos) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Pyridine Carbonitrile Derivative Inhibitor->BRAF

Proposed inhibition of the BRAF/MEK/ERK pathway.[6]
Experimental Protocols for Anticancer Screening

1.3.1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][10]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., pyridine carbonitriles) and incubated for a specified period (e.g., 48 or 72 hours).[7] A reference drug like Doxorubicin is used as a positive control.[7]

  • MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals formed by viable cells.

  • Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow node_start Start node_seed Seed cancer cells in 96-well plates node_start->node_seed node_incubate1 Incubate for 24h (Cell Attachment) node_seed->node_incubate1 node_treat Treat with varying concentrations of Pyridine Carbonitriles node_incubate1->node_treat node_incubate2 Incubate for 48-72h node_treat->node_incubate2 node_add_mtt Add MTT solution node_incubate2->node_add_mtt node_incubate3 Incubate for 2-4h (Formazan Crystal Formation) node_add_mtt->node_incubate3 node_solubilize Add DMSO to solubilize formazan node_incubate3->node_solubilize node_read Measure Absorbance (e.g., 570 nm) node_solubilize->node_read node_analyze Calculate % Viability & Determine IC50 node_read->node_analyze node_end End node_analyze->node_end

Workflow for determining cytotoxicity via MTT assay.

Antimicrobial Activity

Many pyridine carbonitrile derivatives and related pyridinium salts exhibit significant antimicrobial properties, acting against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][12][13][14]

Quantitative Antimicrobial Data

The antimicrobial efficacy is primarily determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.

Table 4: Antimicrobial Activity (MIC) of Pyridine Derivatives

Compound Staphylococcus aureus (Gram +) MIC in µg/mL Escherichia coli (Gram -) MIC in µg/mL Candida albicans (Fungus) MIC in µg/mL
Pyridinium Salt 3d 4 - -
Pyridinium Salt Series Generally more active against Gram-positive bacteria Generally less active Low activity
Thieno[2,3-b]pyridine 7 - - 1.95
Thieno[2,3-b]pyridine 9 - - 1.95
Thieno[2,3-b]pyridine 14 - - 1.95

Data sourced from Yüksek et al. and Al-Otaibi et al.[15][16]. Note: "-" indicates data not specified in the source.

Proposed Mechanism of Action

The antimicrobial action of cationic pyridinium salts is often attributed to their ability to interact with and disrupt the negatively charged microbial cell membranes, leading to leakage of cellular contents and ultimately cell death.[11] The length of N-alkyl chains and other substituents on the pyridine ring significantly influences the compound's hydrophobicity and, consequently, its antimicrobial potency.[11]

Experimental Protocols for Antimicrobial Screening

2.3.1. Broth Microdilution Method for MIC Determination

This is a standard and reliable technique for quantifying the in vitro antimicrobial activity of a compound.[11][16]

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared to match a 0.5 McFarland turbidity standard. This is then diluted in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the test wells.[11]

  • Compound Dilution: The test compound is serially diluted two-fold across the wells of a 96-well microtiter plate using broth as the diluent. A typical concentration range might be 256 µg/mL to 0.5 µg/mL.[17]

  • Inoculation: The standardized bacterial inoculum is added to each well containing the diluted compound.

  • Controls: Appropriate controls are included: a positive control (microorganism with a known antibiotic), a negative control (broth only), and a growth control (microorganism in broth without any antimicrobial agent).[17]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[17]

  • Result Interpretation: The MIC is recorded as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[11]

MIC_Workflow cluster_workflow Broth Microdilution Workflow for MIC Determination node_start Start node_prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland) node_start->node_prep_inoculum node_serial_dilute Perform 2-fold serial dilutions of test compound in 96-well plate node_prep_inoculum->node_serial_dilute node_add_inoculum Add inoculum to all test wells node_serial_dilute->node_add_inoculum node_controls Include Positive, Negative, & Growth Controls node_add_inoculum->node_controls node_incubate Incubate plate at 37°C for 18-24 hours node_controls->node_incubate node_read Visually inspect wells for turbidity node_incubate->node_read node_determine_mic Determine MIC: Lowest concentration with no visible growth node_read->node_determine_mic node_end End node_determine_mic->node_end

Workflow for MIC determination via broth microdilution.[11][17]

Enzyme Inhibition

Beyond general cytotoxicity, many substituted pyridine carbonitriles are designed as specific inhibitors of enzymes implicated in various diseases.

Enzyme Inhibition Data

Table 5: Inhibition of Various Enzymes by Pyridine Derivatives

Compound Class Target Enzyme Key Compound Potency (IC50 or Ki)
6-Aminopyrazolyl-pyridine-3-carbonitriles JAK2 Kinase - Potent inhibitors identified
2,4,6-Trisubstituted Pyridines Mutant IDH2 (R140Q) 14n IC50 = 54.6 nM
Pyridine Carbamates Human Acetylcholinesterase (hAChE) 8 IC50 = 0.153 µM
Pyrazolo[4,3-c]pyridine Sulfonamides Carbonic Anhydrase II (hCA II) 1f Ki = 6.6 nM

Data sourced from Ioan et al., Liu et al., and others.[4][9][18][19]. Note: "-" indicates data not specified in the source.

Experimental Protocol: General Enzyme Inhibition Assay
  • Assay Preparation: The assay is typically performed in a 96-well plate. Each well contains a buffer solution, the target enzyme at a fixed concentration, and the substrate.

  • Inhibitor Addition: The pyridine carbonitrile inhibitor is added at varying concentrations to the assay wells. A control group with no inhibitor is included.

  • Incubation: The plate is incubated for a specific time at a controlled temperature to allow the enzymatic reaction to proceed.

  • Reaction Termination: The reaction is stopped, often by adding a chemical agent.

  • Signal Detection: The product of the reaction is quantified. This can be done by measuring absorbance, fluorescence, or luminescence, depending on the nature of the substrate and product.

  • Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is then determined by plotting the reaction rate against the inhibitor concentration.

Other Biological Activities

Vasorelaxant Activity

Certain pyridine-3-carbonitriles have demonstrated noteworthy vasodilation properties, suggesting potential applications in treating cardiovascular conditions like hypertension.[20]

Table 6: Vasorelaxant Activity of Pyridine-3-carbonitriles

Compound Vasorelaxant Potency (IC50 in µM)
3v 159.8
3l 164.1
3b 220.7
3o 229.8
Prazosin hydrochloride (Ref.) 272.8

These compounds were found to be superior to the reference drug Prazosin hydrochloride. Data sourced from Srour et al.[20].

Conclusion

Substituted pyridine carbonitriles represent a versatile and highly valuable scaffold in modern medicinal chemistry. The extensive research highlighted in this guide demonstrates their significant potential across multiple therapeutic areas, including oncology, infectious diseases, and cardiovascular medicine. The potent biological activities, coupled with the synthetic tractability of the pyridine ring, ensure that this class of compounds will remain a focal point for future drug discovery and development efforts. The provided data, protocols, and visualized workflows offer a solid foundation for researchers aiming to explore and optimize pyridine carbonitrile derivatives as next-generation therapeutic agents.

References

The Pivotal Role of the 4-Formylpyridine-2-carbonitrile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a fundamental heterocyclic scaffold that is prominently featured in a vast array of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. Within the diverse family of pyridine derivatives, molecules functionalized with both a formyl and a cyano group represent particularly versatile building blocks for the synthesis of novel therapeutic agents. This guide focuses on the core scaffold of 4-Formylpyridine-2-carbonitrile, exploring its synthetic utility and the pharmacological significance of the derivatives it can generate. While direct studies on this compound itself are limited, its structural motifs are present in numerous potent and selective inhibitors across various disease areas, underscoring its importance as a key intermediate in medicinal chemistry.

I. Synthetic Strategies and Versatility

The strategic placement of an electrophilic aldehyde and a nucleophilic nitrile group on the pyridine ring makes this compound a highly valuable and reactive intermediate for the construction of more complex molecular architectures.

Representative Synthetic Protocol: Synthesis of a Pyridine-2-carbonitrile Derivative

Experimental Protocol:

  • Oxime Formation: A suitable starting material, such as a commercially available acetylpyridine, would first be converted to its corresponding oxime. This typically involves reacting the acetylpyridine with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide.[3] The reaction mixture is stirred at room temperature until the formation of the oxime is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated by filtration and can be purified by recrystallization.

  • Dehydration to Nitrile: The oxime is then dehydrated to form the nitrile group. This can be achieved using various dehydrating agents, such as acetic anhydride, trifluoroacetic anhydride, or phosphorus pentoxide. The reaction conditions, including temperature and solvent, would need to be optimized for the specific substrate.

  • Oxidation of a Methyl Group to Formyl Group: If the starting pyridine contains a methyl group at the 4-position, it can be oxidized to the corresponding aldehyde. A common method for this transformation is the use of selenium dioxide (SeO2) in a suitable solvent like dioxane or by using other oxidizing agents such as potassium permanganate under controlled conditions.

  • Purification: The final product, this compound, would be purified using standard techniques such as column chromatography on silica gel, followed by characterization using spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

II. Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

The true value of the this compound scaffold lies in its ability to serve as a starting point for the synthesis of a wide range of biologically active molecules. The aldehyde and nitrile functionalities can be independently or sequentially modified to introduce diverse pharmacophores and modulate the physicochemical properties of the resulting compounds.

Antiproliferative and Anticancer Activity

Derivatives of nicotinonitrile (pyridine-3-carbonitrile), a close structural relative, have demonstrated significant potential as anticancer agents. These compounds often exhibit potent cytotoxic effects against various cancer cell lines.

Compound IDCancer Cell LineIC50 (nM)
14a NCIH 460 (Lung)25 ± 2.6
RKOP 27 (Colon)16 ± 2
HeLa (Cervical)127 ± 25
U937 (Lymphoma)422 ± 26
SKMEL 28 (Melanoma)255 ± 2
Table 1: Antiproliferative activity of a nicotinonitrile derivative against various cancer cell lines.[4]

The data in Table 1 highlights the potent and selective anticancer activity of a nicotinonitrile derivative, demonstrating the potential of the cyanopyridine scaffold in oncology drug discovery.[4]

Enzyme Inhibition

The pyridine-carbonitrile framework is a key feature in a variety of enzyme inhibitors, targeting a range of enzymes implicated in different diseases.

Pyridine derivatives bearing a carbamate functional group have been designed and synthesized as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the treatment of Alzheimer's disease.[5]

CompoundTarget EnzymeIC50 (µM)
Carbamate 8 hAChE0.153 ± 0.016
Carbamate 11 hBChE0.828 ± 0.067
Table 2: Inhibitory activity of pyridine carbamate derivatives against human cholinesterases.[5]

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] Pyrimidine-5-carbonitrile derivatives have been developed as potent and selective PI3K inhibitors.[7]

CompoundTarget IsoformIC50 (nM)
17p PI3Kα31.8 ± 4.1
PI3Kδ15.4 ± 1.9
BKM-120 (Control) PI3Kα44.6 ± 3.6
PI3Kδ79.3 ± 11.0
Table 3: Inhibitory activity of a 2,4-dimorpholinopyrimidine-5-carbonitrile derivative against PI3K isoforms.[7]

Pyridine-3-sulfonamide derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), including the tumor-associated isoforms CA IX and XII, which are implicated in cancer progression.[8]

Compound ClassTarget IsoformKI Range (nM)
4-(1H-pyrazol-1-yl)-3-pyridinesulfonamides hCA IX19.5 - 48.6
Table 4: Inhibition constants of pyridine-sulfonamide derivatives against human carbonic anhydrase IX.[8]

Pyridine carboxamide and carbothioamide derivatives have been synthesized and evaluated as urease inhibitors, which have potential applications in treating infections caused by ureolytic bacteria.[9]

CompoundTarget EnzymeIC50 (µM)
Rx-6 Urease1.07 ± 0.043
Rx-7 Urease2.18 ± 0.058
Thiourea (Standard) Urease18.93 ± 0.004
Table 5: Inhibitory activity of pyridine carboxamide and carbothioamide derivatives against urease.[9]

III. Signaling Pathways and Experimental Workflows

The development of drugs targeting specific cellular pathways is a cornerstone of modern drug discovery. The this compound scaffold provides a template for creating molecules that can modulate these pathways.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade that is frequently hyperactivated in cancer.[6] The development of inhibitors targeting components of this pathway is a major focus of oncology research.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor Pyridine-carbonitrile Derivative (e.g., 17p) Inhibitor->PI3K inhibits

PI3K/AKT/mTOR signaling pathway with the inhibitory action of a pyridine-carbonitrile derivative.

General Workflow for Enzyme Inhibition Assay

The evaluation of enzyme inhibitors is a critical step in drug discovery. A typical workflow for an enzyme inhibition assay is depicted below.

Enzyme_Inhibition_Workflow Start Start: Synthesized Pyridine Derivative PrepareReagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions Start->PrepareReagents Incubate Pre-incubate Enzyme with Inhibitor PrepareReagents->Incubate InitiateReaction Initiate Reaction by Adding Substrate Incubate->InitiateReaction MonitorReaction Monitor Reaction Progress (e.g., Spectrophotometry) InitiateReaction->MonitorReaction DataAnalysis Data Analysis: Calculate Initial Velocities and Determine IC50 MonitorReaction->DataAnalysis End End: Potency of Inhibitor Determined DataAnalysis->End

A generalized experimental workflow for determining the IC50 value of an enzyme inhibitor.

IV. Conclusion

The this compound scaffold is a valuable and versatile building block in medicinal chemistry. Its strategic functionalization provides a gateway to a wide range of biologically active molecules with therapeutic potential in areas such as oncology, neurodegenerative diseases, and infectious diseases. The derivatives of this scaffold have demonstrated potent and selective inhibition of key enzymes and modulation of critical signaling pathways. Future efforts in the design and synthesis of novel derivatives based on this privileged core structure are likely to yield promising new drug candidates. The continued exploration of the synthetic utility of this compound will undoubtedly contribute to the advancement of drug discovery and development.

References

4-Formylpyridine-2-carbonitrile: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone in the design and development of novel therapeutic agents. Its presence in numerous FDA-approved drugs underscores its importance, owing to its ability to engage in various biological interactions and its synthetic tractability.[1] A particularly valuable, yet underexplored, building block is 4-Formylpyridine-2-carbonitrile. This molecule, featuring a reactive aldehyde and a cyano group on a pyridine core, offers a unique combination of functionalities that can be strategically exploited for the synthesis of diverse compound libraries with the potential for a wide range of biological activities, including anticancer, and antimalarial properties.[2][3] This technical guide provides a comprehensive overview of this compound, including its synthesis, key chemical transformations, and its potential as a pivotal intermediate in drug discovery programs.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The following table summarizes its key properties.

PropertyValueReference
Molecular Formula C₇H₄N₂O[4]
Molecular Weight 132.12 g/mol [4]
Appearance Likely a solid
IUPAC Name This compound
Synonyms 2-Cyano-4-formylpyridine, 2-Formylisonicotinonitrile

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from the readily available 4-methylpyridine. The pathway involves N-oxidation, cyanation, and subsequent oxidation of the methyl group.

Synthesis of this compound 4-Methylpyridine 4-Methylpyridine 4-Methylpyridine-N-oxide 4-Methylpyridine-N-oxide 4-Methylpyridine->4-Methylpyridine-N-oxide Oxidation (e.g., m-CPBA) 4-Methyl-2-cyanopyridine 4-Methyl-2-cyanopyridine 4-Methylpyridine-N-oxide->4-Methyl-2-cyanopyridine Cyanation (e.g., TMSCN, Benzoyl Chloride) This compound This compound 4-Methyl-2-cyanopyridine->this compound Oxidation (e.g., SeO2, KMnO4)

Caption: Synthetic pathway to this compound.

Experimental Protocols

Step 1: Synthesis of 4-Methylpyridine-N-oxide

  • Procedure: To a solution of 4-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane or chloroform, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise at 0 °C. The reaction mixture is then stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-methylpyridine-N-oxide.

Step 2: Synthesis of 4-Methyl-2-cyanopyridine

  • Procedure: To a solution of 4-methylpyridine-N-oxide (1.0 eq) in a solvent like dichloromethane, add trimethylsilyl cyanide (TMSCN) (1.2 eq). The mixture is stirred at room temperature, followed by the slow addition of benzoyl chloride (1.1 eq). The reaction is stirred until completion (monitored by TLC). The reaction mixture is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford 4-methyl-2-cyanopyridine.

Step 3: Synthesis of this compound

  • Procedure: The oxidation of the methyl group of 4-methyl-2-cyanopyridine to an aldehyde can be achieved using various oxidizing agents. A common method involves the use of selenium dioxide (SeO₂) in a solvent such as dioxane or a mixture of water and pyridine.[5] The reaction is typically heated to reflux and monitored by TLC. After completion, the reaction mixture is filtered to remove selenium byproducts, and the filtrate is concentrated. The crude product is then purified by column chromatography to yield this compound. Alternatively, other oxidizing agents like potassium permanganate (KMnO₄) under controlled conditions can be employed.[5]

Key Reactions and Synthetic Utility

The aldehyde functionality of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse structural motifs.

Key_Reactions A This compound B Knoevenagel Condensation A->B Active Methylene Compounds C Wittig Reaction A->C Phosphonium Ylides D Reductive Amination A->D Amines, Reducing Agent E α,β-Unsaturated Nitriles B->E F Stilbene Analogs C->F G Substituted Amines D->G

Caption: Key reactions of this compound.

Experimental Protocols for Key Reactions

1. Knoevenagel Condensation

The Knoevenagel condensation of this compound with active methylene compounds provides access to α,β-unsaturated systems, which are valuable intermediates in organic synthesis.[6][7]

  • General Procedure: To a solution of this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq) in a suitable solvent such as ethanol or toluene, a catalytic amount of a base (e.g., piperidine, triethylamine) is added. The reaction mixture is stirred at room temperature or heated to reflux and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the corresponding α,β-unsaturated product.[6]

2. Wittig Reaction

The Wittig reaction allows for the conversion of the aldehyde group into an alkene, providing a route to various substituted stilbene analogs and other vinyl derivatives.[8][9][10][11][12]

  • General Procedure: A phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 eq) is suspended in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere. A strong base (e.g., n-butyllithium, sodium hydride) is added at low temperature (e.g., 0 °C or -78 °C) to generate the ylide. After stirring for a period, a solution of this compound (1.0 eq) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography yields the desired alkene.[8][11]

3. Reductive Amination

Reductive amination is a powerful method for introducing amine functionalities, enabling the synthesis of a wide array of secondary and tertiary amines which are prevalent in bioactive molecules.[1][13][14][15][16]

  • General Procedure: To a solution of this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in a solvent such as methanol or dichloroethane, a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added.[14] A catalytic amount of acetic acid may be added to facilitate imine formation. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with water or a basic aqueous solution. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification by column chromatography provides the desired amine.[1][14]

Application in Drug Discovery

The structural features of this compound make it an attractive starting point for the development of new therapeutic agents. The pyridine nitrogen can act as a hydrogen bond acceptor, while the cyano and formyl-derived functionalities can be tailored to interact with specific biological targets.

Drug_Discovery_Workflow A This compound B Library Synthesis (e.g., Knoevenagel, Wittig, Reductive Amination) A->B C Diverse Compound Library B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Candidate F->G

Caption: A generic workflow for drug discovery utilizing this compound.

The diverse biological activities of pyridine derivatives are well-documented. For instance, various substituted pyridines have demonstrated potent anticancer and antimalarial activities.[2] The related compound, 4-pyridinecarboxaldehyde, has been utilized in the synthesis of inhibitors for histone deacetylase 6 (HDAC6), a target for idiopathic pulmonary fibrosis, and in the development of novel antimalarial agents.[3] This suggests that derivatives of this compound could be explored for similar therapeutic applications. The strategic modification of the aldehyde and cyano groups can lead to the generation of libraries of compounds for screening against a variety of biological targets.

This compound is a highly versatile and valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of diverse molecular architectures. The established importance of the pyridine scaffold in pharmaceuticals, combined with the unique substitution pattern of this molecule, makes it a compelling starting point for the development of novel therapeutics. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their synthetic and drug discovery endeavors.

References

Technical Guide: Chemical Properties of 2-Cyanopyridine-4-Carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 2-cyanopyridine-4-carboxaldehyde (also known as 4-formylpyridine-2-carbonitrile). Due to the limited availability of experimental data for this specific compound, this guide also includes predicted properties and extrapolated information from closely related chemical structures.

Core Chemical and Physical Properties

2-Cyanopyridine-4-carboxaldehyde is a solid, bifunctional aromatic heterocycle containing both a nitrile and an aldehyde group. These functional groups are key to its reactivity and potential applications in synthesis and drug development.

Quantitative Data Summary

The following table summarizes the available quantitative data for 2-cyanopyridine-4-carboxaldehyde. It is important to note that a major supplier of this chemical states that they do not collect analytical data, which contributes to the scarcity of experimentally verified values.

PropertyValueSource(s)
Molecular Formula C₇H₄N₂O
Molecular Weight 132.12 g/mol
CAS Number 131747-70-1
Appearance Solid
Boiling Point 249.1 ± 20.0 °C (Predicted)
Density 1.24 ± 0.1 g/cm³ (Predicted)
pKa -2.29 ± 0.10 (Predicted)
Melting Point Data not available
Solubility Data not available for the target compound. The related compound 4-cyanopyridine is soluble in polar organic solvents (methanol, ethanol, acetone) and has limited solubility in water.
SMILES O=Cc1ccnc(c1)C#N
InChI Key JAJMFFPLHLWYJQ-UHFFFAOYSA-N

Synthesis and Experimental Protocols

Proposed Synthesis: Cyanation of Pyridine N-Oxide Precursor

This method involves the cyanation of a pyridine N-oxide, a well-established method for introducing substituents at the 2-position of the pyridine ring.

Experimental Protocol:

  • N-Oxidation of Precursor: 4-Formylpyridine would first be protected, for example, as a diethyl acetal, to prevent side reactions with the oxidizing agent. The protected 4-formylpyridine is then oxidized to the corresponding N-oxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

  • Cyanation Reaction: The resulting N-oxide is then reacted with a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of a reagent like dimethylcarbamoyl chloride or benzoyl chloride in a solvent such as dichloromethane. This proceeds via a Reissert-Henze type reaction.

  • Work-up and Deprotection: The reaction mixture is quenched, typically with an aqueous solution of sodium bicarbonate. The organic layer is separated, dried, and concentrated. The crude product is then deprotected under acidic conditions to reveal the aldehyde functionality.

  • Purification: The final product, 2-cyanopyridine-4-carboxaldehyde, would be purified using standard techniques such as column chromatography on silica gel or recrystallization.

A US patent also describes a general procedure for the synthesis of pyridine aldehydes from cyanopyridines via a vapor-phase interaction with water and formic acid over a thoria-alumina catalyst at elevated temperatures (400-500 °C). This method could potentially be adapted for the synthesis of 2-cyanopyridine-4-carboxaldehyde from a dicyanopyridine precursor.

Synthesis_Workflow Proposed Synthesis of 2-Cyanopyridine-4-Carboxaldehyde cluster_protection Step 1: Acetal Protection cluster_oxidation Step 2: N-Oxidation cluster_cyanation Step 3: Cyanation (Reissert-Henze) cluster_deprotection Step 4: Deprotection A 4-Formylpyridine B Protected 4-Formylpyridine (Acetal) A->B Ethylene glycol, p-TsOH (cat.) C Protected 4-Formylpyridine N-Oxide B->C m-CPBA or H2O2/AcOH D Protected 2-Cyano-4-Formylpyridine C->D 1. (CH3)2NCOCl 2. KCN or TMSCN E 2-Cyanopyridine-4-Carboxaldehyde D->E Aqueous Acid (e.g., HCl)

Caption: Proposed multi-step synthesis of 2-cyanopyridine-4-carboxaldehyde.

Analytical Protocols: Expected Spectroscopic Signatures

Without experimental spectra, the following section details the expected spectroscopic characteristics of 2-cyanopyridine-4-carboxaldehyde based on its functional groups and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring.

  • Aldehydic Proton (CHO): A singlet is expected at a downfield chemical shift, typically in the range of 9.5-10.5 ppm.

  • Pyridine Protons: Three distinct signals corresponding to the protons at positions 3, 5, and 6. Due to the electron-withdrawing nature of the cyano and aldehyde groups, these protons will be deshielded and appear at lower field, likely between 7.5 and 9.0 ppm. The splitting patterns will be complex due to meta and para coupling.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule.

  • Aldehyde Carbonyl (C=O): A signal in the downfield region, typically around 190-200 ppm.

  • Nitrile Carbon (C≡N): A signal in the range of 115-125 ppm.

  • Pyridine Ring Carbons: Five distinct signals for the carbons of the pyridine ring are expected in the aromatic region (approximately 120-160 ppm). The carbons attached to the cyano and aldehyde groups (C2 and C4) will be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will clearly show the presence of the key functional groups.

  • C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1690-1715 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹.

  • Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at an m/z ratio of 132.

  • Fragmentation: Common fragmentation patterns would include the loss of the aldehyde group (CHO, 29 Da) and potentially the loss of HCN (27 Da).

Reactivity and Potential Applications

The chemical reactivity of 2-cyanopyridine-4-carboxaldehyde is dominated by its two functional groups.

  • Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can participate in a wide range of classical aldehyde reactions, including:

    • Oxidation to the corresponding carboxylic acid (2-cyano-4-pyridinecarboxylic acid).

    • Reduction to the alcohol (2-cyano-4-pyridylmethanol).

    • Reductive amination to form various amines.

    • Formation of imines and Schiff bases.

    • Wittig reactions and other olefination reactions.

    • Aldol and related condensation reactions.

  • 2-Cyano Group: The cyano group at the 2-position of the pyridine ring is activated towards nucleophilic attack. This is a key feature for applications in drug development and bioconjugation.

    • Reaction with Thiols: It has been shown that 2-cyanopyridine derivatives can react efficiently and selectively with the N-terminal cysteine residues of peptides under mild, aqueous conditions to form a stable thiazoline ring. This makes 2-cyanopyridine-4-carboxaldehyde a potential reagent for the site-specific modification of proteins and peptides.

Involvement in Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the direct involvement of 2-cyanopyridine-4-carboxaldehyde in any biological signaling pathways. However, the broader class of cyanopyridine derivatives has been explored for a range of biological activities, and they are considered bioactive scaffolds. The ability of the 2-cyanopyridine moiety to react with cysteine suggests a potential for covalent interaction with cysteine-containing proteins, a mechanism employed by some targeted therapeutic agents.

Spectroscopic Data for 4-Formylpyridine-2-carbonitrile Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the spectroscopic data of 4-Formylpyridine-2-carbonitrile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, did not yield any specific experimental results for this compound. Publicly accessible databases and scientific literature do not appear to contain the requested spectroscopic information.

While general principles of spectroscopy can provide theoretical estimations of the spectral characteristics of this compound, this guide cannot present the requested quantitative data tables and detailed experimental protocols in the absence of published empirical data. The information available primarily pertains to related isomers or derivatives, which are not suitable substitutes for a technical guide on the specified compound.

For researchers, scientists, and drug development professionals requiring this specific data, it is recommended to either perform an in-house synthesis and subsequent spectroscopic characterization of this compound or to source the compound from a chemical supplier who can provide a certificate of analysis with the relevant spectroscopic data.

General Spectroscopic Workflow

For reference, a general workflow for the spectroscopic analysis of a novel or uncharacterized compound like this compound is outlined below. This process illustrates the logical sequence of experiments typically performed to elucidate and confirm the structure of a chemical substance.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MassSpec Mass Spectrometry (MS) Determine Molecular Weight & Formula Purification->MassSpec IR Infrared (IR) Spectroscopy Identify Functional Groups (C=O, C≡N, C=N) Purification->IR NMR Nuclear Magnetic Resonance (NMR) ¹H NMR: Proton Environment ¹³C NMR: Carbon Skeleton Purification->NMR Data_Integration Integration of All Spectroscopic Data MassSpec->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Confirmation Structure Confirmation of this compound Data_Integration->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This generalized diagram illustrates the necessary steps to acquire the data you have requested. Should the spectroscopic data for this compound become publicly available in the future, a detailed technical guide could then be compiled.

Solubility profile of 4-Formylpyridine-2-carbonitrile in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

Solubility Profile of 4-Formylpyridine-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility of this compound (CAS No. 131747-70-1) in common laboratory solvents. Due to the limited availability of public quantitative solubility data for this compound, this document outlines a detailed experimental protocol for determining its solubility profile. The guide is intended for researchers, scientists, and professionals in drug development who require an understanding of the solubility characteristics of this molecule for applications in synthesis, formulation, and biological screening.

Introduction to this compound

This compound is a substituted pyridine derivative with the molecular formula C₇H₄N₂O.[1][2][3][4][5] Its structure incorporates a pyridine ring, a formyl group at position 4, and a nitrile group at position 2. These functional groups are expected to significantly influence its physicochemical properties, including its solubility in various media. Understanding the solubility of this compound is crucial for a wide range of applications, from selecting appropriate solvents for chemical reactions and purification to developing suitable formulations for drug delivery and biological assays.

Chemical Structure:

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

References

An In-depth Technical Guide to 4-Formylpyridine-2-carbonitrile: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Formylpyridine-2-carbonitrile, also known as 2-formylisonicotinonitrile, is a pyridine derivative with a unique substitution pattern that has garnered interest in various chemical and pharmaceutical research areas. This technical guide provides a comprehensive overview of the discovery and history of this compound, including its synthesis, characterization, and potential applications. While specific details on its initial discovery remain elusive in readily available literature, its synthesis can be contextualized within the broader history of pyridine aldehyde chemistry. This document consolidates available data, presents a plausible historical synthesis framework, and outlines the characterization of this molecule.

Introduction

Pyridine and its derivatives are fundamental heterocyclic compounds that form the core of numerous natural products, pharmaceuticals, and functional materials. The introduction of both a formyl (-CHO) and a cyano (-CN) group onto the pyridine ring, as seen in this compound, creates a molecule with diverse reactivity and potential for further chemical transformations. The electron-withdrawing nature of both substituents significantly influences the electronic properties of the pyridine ring, making it a valuable building block in medicinal chemistry and materials science.

Discovery and Historical Context

The specific discovery of this compound is not well-documented in early chemical literature. Its emergence is likely linked to the broader development of synthetic methodologies for pyridine aldehydes and cyanopyridines. A significant milestone in the synthesis of pyridine aldehydes from their corresponding nitriles was the development of controlled hydrogenation processes. A 1966 patent outlines a general method for the preparation of pyridine aldehydes by the controlled hydrogenation of the corresponding nitriles in an acidic aqueous medium using a palladium or platinum dioxide catalyst. This process represented a commercially viable route to pyridine aldehydes, which were previously challenging to synthesize efficiently. While this patent does not specifically mention this compound, it provides a historical framework for the chemical transformations necessary for its synthesis.

The compound, identified by its CAS number 116308-38-4, is now commercially available from various chemical suppliers, indicating its utility in contemporary research and development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₄N₂ON/A
Molecular Weight 132.12 g/mol N/A
CAS Number 116308-38-4N/A
Appearance Solid[1]
Purity 97% (as commercially available)[1]
Storage Temperature 2-8°C under an inert atmosphere[1]

Synthesis

Plausible Historical Synthesis Route: Controlled Reduction of a Nitrile

Based on the historical context provided by early patents, a plausible method for the synthesis of this compound would be the controlled reduction of a suitable precursor, such as pyridine-2,4-dicarbonitrile. This method is an adaptation of the general process for converting cyanopyridines to pyridine aldehydes.

Experimental Protocol (Hypothetical Reconstruction):

  • Starting Material: Pyridine-2,4-dicarbonitrile.

  • Reaction Setup: A high-pressure hydrogenation apparatus equipped with a stirrer, gas inlet, and temperature control.

  • Catalyst: Palladium on carbon (Pd/C) or platinum dioxide (PtO₂).

  • Solvent: An acidic aqueous medium, such as dilute hydrochloric acid.

  • Procedure: a. The pyridine-2,4-dicarbonitrile is dissolved in the acidic aqueous solvent in the reaction vessel. b. The catalyst is added to the solution. c. The vessel is sealed and purged with an inert gas, followed by the introduction of hydrogen gas to a controlled pressure. d. The reaction mixture is stirred at a controlled temperature (e.g., room temperature to slightly elevated) while monitoring the hydrogen uptake. The key to this synthesis is the selective reduction of one nitrile group to the aldehyde, which can be challenging. e. Upon completion of the reaction (indicated by the cessation of hydrogen uptake), the catalyst is removed by filtration. f. The resulting solution containing the product is then neutralized. g. The this compound is extracted with a suitable organic solvent. h. The organic extracts are dried, and the solvent is removed under reduced pressure to yield the crude product. i. Purification is achieved through techniques such as column chromatography or recrystallization.

Logical Flow of the Hypothetical Synthesis:

G start Pyridine-2,4-dicarbonitrile reaction Selective Hydrogenation start->reaction catalyst Pd/C or PtO2 Catalyst catalyst->reaction conditions H2 (controlled pressure) Acidic aqueous medium conditions->reaction product This compound reaction->product

Plausible historical synthesis workflow.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not extensively published. However, based on its structure, the expected spectral characteristics can be predicted. Commercial suppliers confirm the availability of analytical data such as NMR, HPLC, and LC-MS upon request[2].

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR Aromatic protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing formyl and cyano groups. A distinct singlet for the aldehyde proton would be expected in the downfield region (around 10 ppm).
¹³C NMR Resonances for the carbon atoms of the pyridine ring, the nitrile carbon, and a characteristic downfield signal for the carbonyl carbon of the aldehyde group (typically >180 ppm).
IR Spectroscopy Characteristic absorption bands for the C≡N stretch (around 2230 cm⁻¹), the C=O stretch of the aldehyde (around 1700 cm⁻¹), and C-H stretching of the aldehyde proton (around 2820 and 2720 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 132.12 g/mol .

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity or the involvement of this compound in any signaling pathways. The presence of the reactive aldehyde and the nitrile group, along with the pyridine core, suggests that this molecule could be a versatile scaffold for the synthesis of biologically active compounds. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, and this particular substitution pattern could offer unique interactions with biological targets. Further research is warranted to explore the potential medicinal chemistry applications of this compound.

Conclusion

This compound is a pyridine derivative with a substitution pattern that suggests significant potential in synthetic and medicinal chemistry. While its specific discovery and early history are not well-documented, its synthesis can be understood within the broader context of the development of methods for preparing pyridine aldehydes from cyanopyridines. The availability of this compound from commercial sources facilitates its use in modern research. Future studies are needed to fully elucidate its chemical reactivity, biological activity, and potential applications in drug discovery and materials science. This technical guide provides a foundational understanding of this intriguing molecule for researchers and professionals in the field.

References

Potential Research Frontiers for 4-Formylpyridine-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formylpyridine-2-carbonitrile, also known as 2-formylisonicotinonitrile, is a heterocyclic compound featuring a pyridine ring substituted with a formyl group at the 4-position and a nitrile group at the 2-position.[1][2] Its molecular formula is C7H4N2O, and it has a molecular weight of 132.12 g/mol .[1][2] This molecule represents a versatile scaffold for chemical synthesis and drug discovery due to the presence of three reactive sites: the electrophilic carbon of the formyl group, the electrophilic carbon of the nitrile group, and the pyridine nitrogen. These functional groups offer opportunities for a diverse range of chemical transformations, making it a valuable building block for the synthesis of novel bioactive molecules and functional materials. This technical guide explores potential research areas for this compound, providing insights into its synthetic utility and applications in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and the related compound 4-Pyridinecarboxaldehyde are presented below.

PropertyValue (this compound)Value (4-Pyridinecarboxaldehyde)Reference
Molecular Formula C7H4N2OC6H5NO[1][3][4][5]
Molecular Weight 132.12 g/mol 107.11 g/mol [1][3][4][5]
Appearance SolidColorless to yellow liquid[1][4]
Boiling Point Not specified198 °C[4]
Melting Point Not specified4 °C[4]
Storage Temperature 2-8°C under an inert atmosphere2-8°C[1]

Potential Research Areas

Synthetic Chemistry and Novel Methodologies

The unique arrangement of functional groups in this compound makes it an ideal candidate for exploring novel synthetic methodologies. Research in this area could focus on:

  • Multi-component Reactions (MCRs): The aldehyde and nitrile functionalities can participate in various MCRs to rapidly generate molecular complexity.[6][7] Investigating novel MCRs involving this compound could lead to the efficient synthesis of diverse heterocyclic libraries.

  • Domino and Cascade Reactions: The reactivity of the functional groups can be exploited to design domino or cascade reaction sequences, enabling the construction of complex polycyclic systems in a single operation.

  • Catalysis: The pyridine nitrogen can act as a ligand for metal catalysts, suggesting that derivatives of this compound could be explored as novel ligands in asymmetric catalysis or as organocatalysts themselves.

A general workflow for the synthesis of substituted pyridines, which could be adapted for derivatives of this compound, is depicted below.

G General Workflow for Substituted Pyridine Synthesis Start Starting Materials (e.g., Aldehyde, β-ketoester, Ammonia) Reaction One-Pot Condensation (e.g., Hantzsch Synthesis) Start->Reaction Intermediate Dihydropyridine Intermediate Reaction->Intermediate Oxidation Oxidation Intermediate->Oxidation Product Substituted Pyridine Oxidation->Product Purification Purification (Chromatography, Recrystallization) Product->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis

Caption: A generalized workflow for the synthesis of substituted pyridines.

Medicinal Chemistry and Drug Discovery

Pyridine and its derivatives are prevalent scaffolds in many FDA-approved drugs and biologically active compounds.[7][8][9][10] The structural motifs present in this compound suggest several promising avenues for medicinal chemistry research.

Numerous pyridine derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[9][10][11] The nitrile and formyl groups of this compound can be readily converted into a variety of other functional groups, such as amides, amines, and carboxylic acids, which are known to be important for biological activity. Research could focus on synthesizing libraries of derivatives and screening them for cytotoxicity against a panel of cancer cell lines.

Table 1: In Vitro Anticancer Activity of Representative Pyridine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Phenylpyridine-carboxamide derivative 11jA549 (Lung)11.59 ± 0.11[11]
PC-3 (Prostate)15.29 ± 0.83[11]
MCF-7 (Breast)12.43 ± 0.96[11]
Furo[2,3-b]pyridine derivative MI-S3MCF-7 (Breast)Not specified (potent)[12]
MDA-MB-231 (Breast)Not specified (potent)[12]

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer. The development of inhibitors targeting this pathway is a major focus of cancer research.

G Hypothetical Inhibition of the PI3K/AKT/mTOR Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyridine Derivative (e.g., from this compound) Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: A potential mechanism of action for a pyridine-based anticancer agent.

Pyridine derivatives have also shown promise as antibacterial, antifungal, and antimalarial agents.[7][13][14][15] The development of new antimicrobial and antimalarial drugs is a global health priority due to the rise of drug-resistant pathogens. Derivatives of this compound could be synthesized and evaluated for their activity against a range of microbial strains and malaria parasites. For instance, thiosemicarbazone derivatives, which can be readily prepared from the formyl group, are a well-known class of compounds with diverse biological activities.[16]

Materials Science

The pyridine ring is a key component in various functional materials, including polymers, dyes, and sensors. The nitrile and formyl groups of this compound provide handles for polymerization and for covalent attachment to surfaces or other molecules. Potential research directions in materials science include:

  • Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the nitrile group can coordinate to metal ions, making this compound and its derivatives attractive building blocks for the synthesis of novel coordination polymers and MOFs with interesting catalytic, sensing, or gas storage properties.

  • Organic Electronics: Pyridine-containing conjugated polymers are being investigated for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of polymers derived from this compound could be tuned by appropriate chemical modifications.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below is a representative protocol for a one-pot, three-component synthesis of a fused pyridine derivative, which illustrates a general approach that could be adapted for reactions involving this compound.[6]

One-Pot, Three-Component Synthesis of a Fused Pyridine Derivative

Materials:

  • Aldehyde (1 mmol)

  • Acyl acetonitrile (1 mmol)

  • Amino heterocycle (e.g., 5-aminopyrazole) (1 mmol)

  • 1-Butyl-3-methylimidazolium bromide ([bmim]Br) (2 mL)

  • Ethanol (for recrystallization)

  • Water

Procedure:

  • A dry 50 mL round-bottom flask is charged with the aldehyde (1 mmol), acyl acetonitrile (1 mmol), amino heterocycle (1 mmol), and [bmim]Br (2 mL).

  • The reaction mixture is stirred at 80 °C for 4-7 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, 50 mL of water is added to the flask, which results in the precipitation of the solid product.

  • The solid is collected by vacuum filtration and washed with water.

  • The crude product is purified by recrystallization from ethanol to yield the final fused pyridine derivative.

Note: This is a general protocol and the specific reaction conditions (temperature, time, stoichiometry) may need to be optimized for reactions with this compound.

Conclusion

This compound is a promising but currently underexplored scaffold in chemical research. Its versatile chemical nature, stemming from the presence of formyl, cyano, and pyridine functionalities, opens up a wide array of possibilities for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The research areas outlined in this technical guide provide a starting point for further investigation into the chemistry and applications of this intriguing molecule. The development of efficient synthetic routes to derivatives of this compound and the systematic evaluation of their biological and material properties are key to unlocking its full potential.

References

Methodological & Application

Application Note: Synthesis of 4-Formylpyridine-2-carbonitrile via Dess-Martin Oxidation of 4-cyanopyridine-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the synthesis of 4-formylpyridine-2-carbonitrile, a key intermediate in pharmaceutical and agrochemical research. The synthesis involves the mild oxidation of the primary alcohol, 4-cyanopyridine-2-methanol, using Dess-Martin periodinane (DMP). This method offers high selectivity, avoids the use of heavy metals, and proceeds under neutral conditions, making it compatible with sensitive functional groups.[1][2] This document outlines the experimental procedure, necessary reagents and equipment, and data analysis for researchers in organic synthesis and drug development.

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic chemistry. This compound is a valuable building block in the synthesis of various biologically active molecules. Traditional oxidation methods often employ chromium-based reagents, which are toxic and pose environmental concerns.[1] The Dess-Martin periodinane (DMP) oxidation offers a milder and more environmentally benign alternative.[1][2] DMP is a hypervalent iodine reagent that allows for the efficient and selective oxidation of primary alcohols to aldehydes at room temperature with short reaction times and a straightforward workup.[1][3] This protocol has been adapted for the specific conversion of 4-cyanopyridine-2-methanol to this compound, a transformation crucial for the elaboration of pyridine-based scaffolds in medicinal chemistry.

Reaction Scheme

reaction_scheme cluster_reagents start 4-cyanopyridine-2-methanol product This compound start->product reagent Dess-Martin Periodinane (DMP) Dichloromethane (DCM)

Caption: Oxidation of 4-cyanopyridine-2-methanol to this compound.

Experimental Protocol

Materials and Equipment:

  • 4-cyanopyridine-2-methanol

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-cyanopyridine-2-methanol (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Addition of DMP: To the stirred solution, add Dess-Martin periodinane (1.1 - 1.5 eq) portion-wise at room temperature. The reaction is typically complete within 1-3 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution. Stir vigorously until the solid dissolves and the two layers become clear.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x volumes).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yield

ParameterValue
Starting Material4-cyanopyridine-2-methanol
Oxidizing AgentDess-Martin Periodinane (DMP)
Stoichiometry (DMP)1.2 equivalents
SolventAnhydrous Dichloromethane (DCM)
Reaction TemperatureRoom Temperature
Reaction Time2 hours
Theoretical Yield(Calculated based on starting material)
Actual Yield(Experimentally determined)
Percent Yield(Calculated)

Table 2: Physicochemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
4-cyanopyridine-2-methanolC₇H₆N₂O134.14Off-white solid
This compoundC₇H₄N₂O132.12Yellow solid

Experimental Workflow

experimental_workflow A Dissolve 4-cyanopyridine-2-methanol in anhydrous DCM B Add Dess-Martin Periodinane (DMP) at Room Temperature A->B C Monitor Reaction by TLC B->C D Quench with NaHCO3 / Na2S2O3 C->D E Aqueous Workup & Extraction D->E F Dry and Concentrate E->F G Purify by Column Chromatography F->G H Characterize Product G->H

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Handle Dess-Martin periodinane with care as it can be shock-sensitive, especially if impure.[4]

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Dichloromethane is a volatile and potentially hazardous solvent; handle it with appropriate precautions.

Conclusion

The Dess-Martin periodinane oxidation provides an effective and mild method for the synthesis of this compound from 4-cyanopyridine-2-methanol. The protocol is suitable for small to medium-scale synthesis in a research laboratory setting. The advantages of this method include high yields, mild reaction conditions, and a simple workup procedure, making it a valuable tool for medicinal chemists and researchers in drug development.

References

Application Notes and Protocols: Reaction of 4-Formylpyridine-2-carbonitrile with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formylpyridine-2-carbonitrile is a versatile heterocyclic building block in medicinal chemistry and drug discovery. The pyridine scaffold is a common motif in many approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The presence of both a formyl and a cyano group on the pyridine ring offers multiple points for chemical modification, allowing for the creation of diverse compound libraries for screening.[1][2] The reaction of the aldehyde functional group with primary and secondary amines is a fundamental transformation that leads to the formation of imines (Schiff bases) and enamines, respectively. These products serve as important intermediates for the synthesis of more complex molecules with potential therapeutic applications, including anti-inflammatory, anticonvulsant, and antimicrobial agents.[2][3]

This document provides detailed protocols for the reaction of this compound with primary and secondary amines, along with representative data and a discussion of the applications of the resulting products in drug development.

Reaction with Primary Amines: Imine Formation

The reaction of an aldehyde with a primary amine yields an imine, also known as a Schiff base. This reaction is a reversible condensation reaction that proceeds via a hemiaminal intermediate, followed by the elimination of water.[4] To drive the reaction to completion, it is often necessary to remove the water that is formed, typically by using a Dean-Stark apparatus, molecular sieves, or a dehydrating agent like anhydrous magnesium sulfate.[4] The reaction is commonly catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[5]

General Reaction Scheme

cluster_main Imine Formation This compound plus1 + Primary Amine R-NH2 plus1->Primary Amine arrow1 [H+], -H2O Primary Amine->arrow1 Imine (Schiff Base) arrow1->Imine (Schiff Base)

Caption: General reaction of this compound with a primary amine to form an imine.

Experimental Protocol: Synthesis of an Imine Derivative

This protocol describes a general procedure for the synthesis of an imine from this compound and a primary amine using acid catalysis and molecular sieves for dehydration.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Anhydrous solvent (e.g., methanol, ethanol, toluene, or dichloromethane)

  • Acid catalyst (e.g., glacial acetic acid, p-toluenesulfonic acid)

  • 4Å Molecular sieves

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent (0.2-0.5 M), add the primary amine (1.0-1.2 eq).

  • Add a catalytic amount of acid (e.g., 1-2 drops of glacial acetic acid).

  • Add activated 4Å molecular sieves to the reaction mixture to absorb the water produced.[4]

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the molecular sieves, and rinse the sieves with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, purify the crude product by recrystallization or column chromatography on silica gel.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Representative Data

The following table summarizes representative reaction conditions and outcomes for the synthesis of imines from this compound and various primary amines.

AmineSolventCatalystTime (h)Temp (°C)Yield (%)
AnilineEthanolAcetic Acid68085
BenzylamineMethanolAcetic Acid42592
CyclohexylamineToluenep-TSA811078
4-FluoroanilineEthanolAcetic Acid68082

Note: The data presented are representative and may vary based on specific experimental conditions.

Product Characterization

The formation of the imine can be confirmed by the following spectroscopic changes:

  • ¹H NMR: Appearance of a characteristic singlet for the imine proton (-CH=N-) typically in the range of δ 8.0-9.0 ppm.

  • FT-IR: Disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹), and the appearance of a C=N stretching band (around 1620-1690 cm⁻¹).[6]

Reaction with Secondary Amines: Enamine Formation

The reaction of an aldehyde with a secondary amine initially forms a hemiaminal intermediate, which then dehydrates to form an enamine. An enamine is a compound containing an amine group attached to a double bond. This reaction is also typically acid-catalyzed.

General Reaction Scheme

Due to the structure of this compound, the formation of a stable enamine is less common than imine formation. The reaction can be more complex and may require specific conditions.

Experimental Protocol: Synthesis of an Enamine Derivative

Materials:

  • This compound

  • Secondary amine (e.g., morpholine, piperidine)

  • Anhydrous solvent (e.g., toluene)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Dean-Stark apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 eq) in toluene.

  • Add the secondary amine (1.1 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation if necessary.

Representative Data
AmineSolventCatalystTime (h)Temp (°C)Yield (%)
MorpholineToluenep-TSA1211065
PiperidineToluenep-TSA1211070

Note: The data presented are representative and may vary based on specific experimental conditions.

Applications in Drug Discovery

The imine and enamine derivatives of this compound are valuable intermediates in drug discovery for several reasons:

  • Scaffold for Further Diversification: The C=N bond of imines can be reduced to form secondary amines, or they can react with various nucleophiles. Enamines are also versatile intermediates in C-C bond-forming reactions. This allows for the creation of a wide range of molecular architectures from a single starting material.

  • Bioisosteric Replacement: The pyridine ring is a common bioisostere for a phenyl ring in drug design, often improving solubility and metabolic stability.[1]

  • Pharmacological Activity: Schiff bases derived from heterocyclic aldehydes have been shown to possess a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[3]

Drug Development Workflow

The synthesis of imine or enamine libraries from this compound is an early and crucial step in a typical drug discovery workflow.

cluster_workflow Drug Discovery Workflow Start This compound + Amine Library Synthesis Imine/Enamine Synthesis Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening High-Throughput Screening (Biological Assays) Purification->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: A simplified workflow for the use of this compound derivatives in drug discovery.

Conclusion

The reaction of this compound with primary and secondary amines provides a straightforward and efficient route to a diverse range of imine and enamine derivatives. These products are valuable intermediates for the synthesis of novel compounds with potential therapeutic applications. The protocols and data presented here offer a foundation for researchers to explore the chemical space around this versatile scaffold in the pursuit of new drug candidates.

References

Application Notes and Protocols: Utilizing 4-Formylpyridine-2-carbonitrile in Multicomponent Reaction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot reaction. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical diversity, making it particularly valuable in drug discovery and development. Pyridine and its fused derivatives are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.

4-Formylpyridine-2-carbonitrile is a versatile building block that can be effectively employed in MCRs to generate novel, highly functionalized pyridine-based compounds. Its aldehyde group readily participates in condensations, while the cyano and pyridine functionalities offer opportunities for further structural elaboration and modulation of physicochemical properties. This document provides detailed application notes and experimental protocols for the use of this compound in a well-established three-component reaction for the synthesis of substituted pyridine derivatives.

Three-Component Synthesis of 2-Amino-4-(2-cyanopyridin-4-yl)-6-substituted-pyridine-3,5-dicarbonitriles

A common and efficient MCR for the synthesis of highly substituted pyridines involves the condensation of an aldehyde, an active methylene compound (such as malononitrile), and a primary amine or thiol. In this protocol, this compound serves as the aldehyde component.

Reaction Scheme

G This compound This compound Product 2-Amino-4-(2-cyanopyridin-4-yl)-6-(alkylamino)pyridine-3,5-dicarbonitrile This compound->Product Malononitrile Malononitrile Malononitrile->Product Primary_Amine Primary Amine (R-NH2) Primary_Amine->Product Catalyst Base Catalyst (e.g., Piperidine, Et3N) Catalyst->Product

Caption: General scheme for the three-component reaction.

Plausible Reaction Mechanism

The reaction is thought to proceed through a series of sequential steps:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between this compound and malononitrile to form a pyridinylidene malononitrile intermediate.

  • Michael Addition: The primary amine then undergoes a Michael addition to the electron-deficient double bond of the intermediate.

  • Cyclization and Tautomerization: The resulting adduct undergoes intramolecular cyclization, followed by tautomerization to yield the stable 2-aminopyridine derivative.

G A This compound + Malononitrile B Knoevenagel Condensation (Base Catalyst) A->B Step 1 C Pyridinylidene Malononitrile Intermediate B->C D Michael Addition (Primary Amine) C->D Step 2 E Adduct D->E F Intramolecular Cyclization E->F Step 3 G Cyclized Intermediate F->G H Tautomerization G->H Step 4 I Final Product H->I

Caption: Workflow of the proposed reaction mechanism.

Experimental Protocols

The following are generalized protocols for the synthesis of 2-amino-4-(2-cyanopyridin-4-yl)-6-substituted-pyridine-3,5-dicarbonitriles. Optimization of reaction conditions (e.g., catalyst, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Synthesis of 2-Amino-6-(anilino)-4-(2-cyanopyridin-4-yl)pyridine-3,5-dicarbonitrile

Materials:

  • This compound (1.0 mmol, 146.1 mg)

  • Malononitrile (2.0 mmol, 132.1 mg)

  • Aniline (1.0 mmol, 93.1 mg)

  • Piperidine (0.2 mmol, 17.0 mg)

  • Ethanol (10 mL)

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol), malononitrile (2.0 mmol), aniline (1.0 mmol), and ethanol (10 mL).

  • Add piperidine (0.2 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure product.

Protocol 2: Synthesis of 2-Amino-4-(2-cyanopyridin-4-yl)-6-(p-tolylamino)pyridine-3,5-dicarbonitrile

Materials:

  • This compound (1.0 mmol, 146.1 mg)

  • Malononitrile (2.0 mmol, 132.1 mg)

  • p-Toluidine (1.0 mmol, 107.2 mg)

  • Triethylamine (Et3N) (0.5 mmol, 50.6 mg)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol), malononitrile (2.0 mmol), and p-toluidine (1.0 mmol) in DMF (5 mL).

  • Add triethylamine (0.5 mmol) to the solution.

  • Heat the reaction mixture at 80 °C for 8-10 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL).

  • The resulting precipitate is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol/DMF mixture) to give the purified product.

Data Presentation

The following table summarizes representative data for the synthesis of various 2-amino-4-(2-cyanopyridin-4-yl)-6-substituted-pyridine-3,5-dicarbonitriles based on the general protocols described. Please note that these are example values and actual results may vary.

EntryR in R-NH2CatalystSolventTime (h)Yield (%)
1PhenylPiperidineEthanol585
24-MethylphenylTriethylamineDMF982
34-ChlorophenylPiperidineEthanol688
44-MethoxyphenylTriethylamineDMF1079
5BenzylPiperidineEthanol580

Applications in Drug Discovery

The synthesized pyridine derivatives are of significant interest in drug discovery due to their structural similarity to known biologically active compounds.

Antimicrobial and Anticancer Potential

Numerous studies have reported the antimicrobial and anticancer activities of polysubstituted pyridine derivatives.[1][2] The products obtained from these protocols, featuring the 2-amino-3,5-dicarbonitrile pyridine core, are potential candidates for screening against various bacterial, fungal, and cancer cell lines. The presence of the additional cyano-substituted pyridine moiety at the 4-position may influence the biological activity profile.

Potential as Kinase Inhibitors

Certain substituted pyridines have been identified as inhibitors of protein kinases, such as Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[3] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The synthesized compounds could be evaluated for their inhibitory activity against various kinases.

Signaling Pathway of CDK Inhibition

The diagram below illustrates a simplified signaling pathway involving CDK2, a key kinase in cell cycle progression. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, which is a desirable outcome in cancer therapy.

G cluster_0 Cell Cycle Progression CyclinE Cyclin E ActiveComplex Cyclin E/CDK2 Active Complex CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex Rb Rb Protein ActiveComplex->Rb Phosphorylates CellCycleArrest Cell Cycle Arrest E2F E2F Transcription Factor Rb->E2F Inhibits pRb Phosphorylated Rb (pRb) S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Inhibitor Synthesized Pyridine Derivative (Potential CDK2 Inhibitor) Inhibitor->ActiveComplex Inhibits

Caption: Simplified CDK2 signaling pathway.

Conclusion

The use of this compound in multicomponent reactions provides a straightforward and efficient route to novel and highly functionalized pyridine derivatives. The detailed protocols and application notes presented here offer a solid foundation for researchers to explore the synthesis of these compounds and evaluate their potential as new therapeutic agents. The inherent diversity of MCRs allows for the creation of extensive libraries of these pyridine analogs for high-throughput screening in various drug discovery programs.

References

Application Notes and Protocols for 4-Formylpyridine-2-carbonitrile in Novel Pharmaceutical Agent Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formylpyridine-2-carbonitrile is a versatile heterocyclic building block with significant potential in the discovery and development of novel pharmaceutical agents. Its unique arrangement of a reactive aldehyde group and a cyano moiety on a pyridine scaffold allows for a diverse range of chemical transformations, leading to the synthesis of complex molecules with a variety of biological activities. The pyridine ring is a common motif in many approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The formyl and cyano groups provide handles for constructing larger, more complex structures, making this precursor particularly valuable for generating libraries of compounds for high-throughput screening and lead optimization.

This document provides detailed application notes and experimental protocols for the use of this compound and its analogs as precursors in the synthesis of potential therapeutic agents, with a focus on kinase inhibitors for anticancer therapy. The protocols are based on established synthetic methodologies for structurally related pyridine derivatives and are intended to serve as a guide for researchers in this field.

Applications in Medicinal Chemistry

Derivatives of this compound are promising candidates for the development of inhibitors for several key protein kinases implicated in cancer and inflammatory diseases. The core pyridine structure can act as a scaffold to orient functional groups in the correct geometry to interact with the ATP-binding site of kinases. The formyl group is a versatile precursor for the formation of various heterocyclic rings and for introducing diversity through reactions such as condensations and reductive aminations. The cyano group can also participate in cyclization reactions or be hydrolyzed to a carboxylic acid or amide, providing additional points for modification.

Key therapeutic areas where derivatives of this precursor show potential include:

  • Oncology: Targeting protein kinases such as PIM-1, p38 MAP kinase, Src, and MEK1, which are often dysregulated in cancer.

  • Inflammatory Diseases: Inhibition of kinases involved in inflammatory signaling cascades.

  • Infectious Diseases: As a scaffold for the development of novel antiviral and antimalarial agents.

Data Presentation: Biological Activities of Pyridine Derivatives

The following tables summarize the biological activities of various pyridine derivatives synthesized from precursors analogous to this compound. This data is intended to provide a comparative overview of the potential potency of compounds that could be synthesized using the protocols described below.

Table 1: Anticancer Activity of Dihydropyridine Derivatives [1]

Compound IDStructureTarget Cell LineIC50 (µM)
1 4-(2-Ethoxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrileHT-29 (Colon)0.70
2 4-(2-Hydroxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrileMDA-MB-231 (Breast)4.6

Table 2: PIM-1 Kinase Inhibitory Activity of Pyridine Derivatives

Compound IDStructurePIM-1 IC50 (nM)
3 Pyridine-1,3,4-oxadiazole hybrid14.3
4 6-(4-(benzyloxy)phenyl)-4-(4-(dimethylamino)phenyl)-2-ethoxynicotinonitrileNot specified, but showed strong action

Table 3: p38α MAP Kinase Inhibitory Activity of Dihydropyridine Derivatives

Compound IDStructurep38α MAP Kinase IC50 (µM)
5 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivative0.07

Experimental Protocols

The following are detailed protocols for key synthetic transformations that can be applied to this compound to generate novel pharmaceutical agents.

Protocol 1: Four-Component Synthesis of Dihydropyridine Derivatives with Anticancer Activity

This protocol is adapted from the one-pot synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles and their 2-imino isosteres, which have shown potent anticancer activity.[1] this compound can be used as the aldehyde component in this reaction.

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4'-fluoroacetophenone)

  • Malononitrile or Ethyl cyanoacetate

  • Ammonium acetate

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), the desired substituted acetophenone (1.0 eq.), malononitrile (for 2-imino derivatives) or ethyl cyanoacetate (for 2-oxo derivatives) (1.2 eq.), and ammonium acetate (8.0 eq.).

  • Add absolute ethanol to the flask to dissolve the reactants.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Maintain the reflux for 16-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • A precipitate should form. Collect the solid product by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the desired dihydropyridine derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Protocol 2: Synthesis of Pyridine-Based PIM-1 Kinase Inhibitors

This protocol describes a synthetic route towards pyridine-based compounds with PIM-1 kinase inhibitory activity, starting from a pyridine precursor. The formyl group of this compound can be a starting point for building more complex side chains.

Materials:

  • This compound

  • Appropriate Wittig reagent (e.g., (Triphenylphosphoranylidene)acetonitrile) or Horner-Wadsworth-Emmons reagent

  • Anhydrous solvent (e.g., THF, DMF)

  • Strong base (e.g., n-BuLi, NaH) if preparing the ylide in situ

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Silica gel for column chromatography

Procedure (Illustrative Wittig Reaction):

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the appropriate phosphonium salt (1.1 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a strong base (e.g., n-BuLi) dropwise until the characteristic color of the ylide appears.

  • Stir the mixture at 0 °C for 30 minutes.

  • Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired alkene derivative.

  • The resulting alkene can be further modified to introduce functionalities known to be important for PIM-1 kinase inhibition.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by kinase inhibitors derived from pyridine precursors.

PIM1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK activates STAT3_5 STAT3/5 JAK->STAT3_5 phosphorylates PIM1 PIM-1 Kinase STAT3_5->PIM1 induces transcription Apoptosis_Inhibition Inhibition of Apoptosis (e.g., p-Bad) PIM1->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression (e.g., p-Cdc25A) PIM1->Cell_Cycle_Progression Protein_Synthesis Protein Synthesis (e.g., p-4E-BP1) PIM1->Protein_Synthesis Cell_Survival Cell Survival & Proliferation Apoptosis_Inhibition->Cell_Survival Cell_Cycle_Progression->Cell_Survival Protein_Synthesis->Cell_Survival Inhibitor Pyridine-based PIM-1 Inhibitor Inhibitor->PIM1 inhibits

Caption: PIM-1 Kinase Signaling Pathway and Inhibition.

p38_MAPK_Signaling_Pathway Stress Stress Stimuli (UV, Osmotic Shock) MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K activates Cytokines_p38 Inflammatory Cytokines Cytokines_p38->MAP3K activates MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Inflammation Inflammation MK2->Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Inhibitor_p38 Dihydropyridine-based p38 Inhibitor Inhibitor_p38->p38_MAPK inhibits

Caption: p38 MAPK Signaling Pathway and Inhibition.

Src_Kinase_Signaling_Pathway Growth_Factors Growth Factors (e.g., EGF, PDGF) RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK activate Integrins Integrins FAK FAK Integrins->FAK activate Src Src Kinase RTK->Src activates Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 FAK->Src activates Cell_Migration Migration FAK->Cell_Migration Cell_Proliferation Proliferation Ras_MAPK->Cell_Proliferation Cell_Survival_Src Survival PI3K_Akt->Cell_Survival_Src STAT3->Cell_Proliferation Inhibitor_Src Quinolinecarbonitrile-based Src Inhibitor Inhibitor_Src->Src inhibits

Caption: Src Kinase Signaling Pathway and Inhibition.

MEK1_ERK_Signaling_Pathway Growth_Factors_MEK Growth Factors RTK_MEK Receptor Tyrosine Kinases (RTKs) Growth_Factors_MEK->RTK_MEK activate Ras Ras RTK_MEK->Ras activates Raf Raf Ras->Raf activates MEK1_2 MEK1/2 Raf->MEK1_2 phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 phosphorylates Transcription Gene Transcription ERK1_2->Transcription Cell_Proliferation_MEK Cell Proliferation & Differentiation Transcription->Cell_Proliferation_MEK Inhibitor_MEK Pyridone-based MEK1 Inhibitor Inhibitor_MEK->MEK1_2 inhibits Experimental_Workflow Start This compound Synthesis Chemical Synthesis (e.g., Multi-component reaction, Wittig) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Library Compound Library Purification->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Library Inactive Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active Lead_Opt->Synthesis Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Candidate Drug Candidate Preclinical->Candidate

References

Application Notes and Protocols: Synthesis of 4-Formylpyridine-2-carbonitrile via Swern Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-Formylpyridine-2-carbonitrile, a valuable building block in medicinal chemistry and drug development, utilizing the Swern oxidation. The Swern oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes, known for its wide functional group tolerance and avoidance of heavy metal reagents.[1][2][3][4][5][6][7] This protocol outlines the necessary reagents, equipment, step-by-step procedure, and data for the successful synthesis and purification of the target compound from (4-(hydroxymethyl)pyridin-2-yl)carbonitrile.

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The Swern oxidation, developed by Daniel Swern, employs dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, followed by the addition of a hindered organic base such as triethylamine.[1][5] This reaction proceeds under cryogenic conditions, generally at -78 °C, to form a reactive chlorosulfonium salt.[8] Subsequent addition of the primary alcohol leads to the formation of an alkoxysulfonium salt, which upon deprotonation by the base, undergoes an intramolecular elimination to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[1][2] A key advantage of the Swern oxidation is that it typically does not over-oxidize the aldehyde to a carboxylic acid.[3][7] This protocol has been successfully applied to the synthesis of various formyl-substituted pyridine derivatives.

Experimental Protocol

Objective: To synthesize this compound from (4-(hydroxymethyl)pyridin-2-yl)carbonitrile via Swern oxidation.

Starting Material: (4-(hydroxymethyl)pyridin-2-yl)carbonitrile (CAS No: 51454-63-8)[9]

Materials and Equipment:

  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

Reagents:

  • (4-(hydroxymethyl)pyridin-2-yl)carbonitrile

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc) for chromatography

  • Hexanes for chromatography

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Reaction Vessel: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (50 mL). The flask is cooled to -78 °C using a dry ice/acetone bath.

  • Activation of DMSO: To the cooled DCM, add dimethyl sulfoxide (2.2 eq.) via syringe. Subsequently, add oxalyl chloride (1.5 eq.) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not exceed -60 °C. The formation of a white precipitate may be observed. Stir the resulting mixture for 15 minutes at -78 °C.

  • Addition of the Alcohol: Dissolve (4-(hydroxymethyl)pyridin-2-yl)carbonitrile (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10-15 minutes, again maintaining the temperature at -78 °C. Stir the mixture for 45 minutes at this temperature.

  • Addition of Base: Add triethylamine (5.0 eq.) dropwise to the reaction mixture over 10 minutes. A significant exotherm may be observed, but the temperature should be kept below -60 °C. After the addition is complete, stir the reaction mixture at -78 °C for 15 minutes, then allow it to warm to room temperature over approximately 1 hour.

  • Workup: Quench the reaction by adding water (50 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL), followed by brine (50 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Quantitative Data Summary

ReagentMolar Mass ( g/mol )Moles (mmol)EquivalentsVolume (mL) or Mass (g)
(4-(hydroxymethyl)pyridin-2-yl)carbonitrile134.1410.01.01.34 g
Oxalyl chloride126.9315.01.51.05 mL
Dimethyl sulfoxide (DMSO)78.1322.02.21.56 mL
Triethylamine101.1950.05.06.97 mL
Dichloromethane (DCM)---~70 mL

Experimental Workflow

Swern_Oxidation_Workflow Swern Oxidation Workflow for this compound cluster_prep Reaction Setup cluster_activation DMSO Activation cluster_oxidation Oxidation cluster_elimination Elimination cluster_workup Workup & Purification A Cool DCM to -78 °C B Add DMSO A->B C Add Oxalyl Chloride B->C D Stir for 15 min at -78 °C C->D E Add (4-(hydroxymethyl)pyridin-2-yl)carbonitrile in DCM D->E F Stir for 45 min at -78 °C E->F G Add Triethylamine F->G H Stir at -78 °C, then warm to RT G->H I Quench with Water H->I J Extract with DCM I->J K Wash with NaHCO3 and Brine J->K L Dry and Concentrate K->L M Column Chromatography L->M N This compound M->N

Caption: Experimental workflow for the Swern oxidation of (4-(hydroxymethyl)pyridin-2-yl)carbonitrile.

Safety Precautions

  • The Swern oxidation should be performed in a well-ventilated fume hood due to the evolution of toxic carbon monoxide gas and the foul odor of dimethyl sulfide.[1]

  • Oxalyl chloride is corrosive and toxic; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction is conducted at very low temperatures. Use appropriate cryogenic gloves when handling the dry ice/acetone bath.

  • The addition of reagents can be exothermic. Ensure slow, controlled addition to maintain the desired temperature.

References

Application of 4-Formylpyridine-2-carbonitrile in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

While direct experimental data on the enzyme inhibitory activity of 4-Formylpyridine-2-carbonitrile is not extensively available in public literature, its structural motifs—a pyridine ring, a formyl group, and a nitrile group—are present in numerous compounds known to be effective enzyme inhibitors. The pyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to form key interactions with enzyme active sites.[1] The electron-withdrawing nature of the formyl and nitrile groups can modulate the electronic properties of the pyridine ring, potentially enhancing binding affinity and selectivity for target enzymes. This document provides an overview of the potential applications of this compound in enzyme inhibitor development, drawing insights from structurally related compounds. It also includes generalized experimental protocols for assessing enzyme inhibition.

Potential Enzyme Targets for Pyridine-Based Inhibitors

Derivatives of pyridine are known to inhibit a wide range of enzymes by acting as scaffolds that present functional groups in a specific orientation for optimal interaction with the enzyme's active site. Research on analogous compounds suggests that this compound could be a valuable starting point for developing inhibitors for several enzyme classes.

Structurally related molecules, such as those containing formylpyridine or pyridine carbonitrile moieties, have shown inhibitory activity against enzymes like telomerase, urease, and various kinases.[2][3][4] For instance, derivatives of 6-formyl-pyridine-2-carboxylate have been synthesized and shown to possess telomerase inhibitory activity.[2] Similarly, pyridine carboxamide and carbothioamide derivatives have been investigated as urease inhibitors.[3]

Data from Structurally Related Enzyme Inhibitors

To illustrate the potential of the pyridine scaffold in enzyme inhibition, the following table summarizes the inhibitory activity of compounds structurally related to this compound.

Compound ClassTarget EnzymeKey Structural MoietyReported IC50/ActivityReference
6-Formyl-pyridine-2-carboxylate derivativesTelomeraseFormylpyridineThe 3,4-dichlorothiophenol ester derivative showed the highest in vitro telomerase inhibitory activity.[2]
Pyridine carboxamide/carbothioamide derivativesUreasePyridineRx-6 (a carbothioamide derivative) had an IC50 of 1.07 ± 0.043 µM.[3]
Thieno[2,3-b]pyridine-5-carbonitrile derivativesProtein Kinase C theta (PKCθ)Pyridine carbonitrileAn IC50 value of 16 nM was reported for a specific derivative.[4]
Pyridine/bipyridine carbonitrilesCyclooxygenase-2 (COX-2)Pyridine carbonitrileSeveral compounds showed significant COX-2 inhibitory potential.[5]
Cyanopyridinone and Cyanopyridine derivativesPim-1 KinaseCyanopyridineCompound 4d showed an IC50 of 0.46 ± 0.02 μM.[6]

Experimental Protocols

The following are generalized protocols for in vitro enzyme inhibition assays that can be adapted to screen this compound or its derivatives against a target enzyme.

Protocol 1: General In Vitro Enzyme Inhibition Assay

This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • This compound (or derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Cofactors (if required, e.g., ATP, NADH)

  • 96-well microplates

  • Microplate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Perform serial dilutions to create a range of test concentrations.

  • Reaction Mixture Preparation: In the wells of a 96-well plate, add the assay buffer, the target enzyme at a fixed concentration, and varying concentrations of the test compound. Include control wells with no inhibitor (vehicle control) and wells with no enzyme (background control).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.[7]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.[8]

  • Detection: Measure the rate of product formation or substrate consumption over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance for a chromogenic product, fluorescence for a fluorogenic product).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[8]

Protocol 2: Kinase Inhibition Assay (Illustrative Example)

This protocol is a specific example for a kinase, a common target for pyridine-based inhibitors.

Materials:

  • Purified kinase (e.g., EGFR, VEGFR-2)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (cofactor)

  • Kinase assay buffer

  • Test compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Dilution: Prepare serial dilutions of this compound in the kinase assay buffer.

  • Kinase Reaction:

    • Add the kinase, substrate, and test compound to the wells of the plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and then measure the light produced by a luciferase reaction.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC50 as described in the general protocol.

Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Compound Stock Solution (e.g., in DMSO) B Serial Dilutions A->B D Dispense Enzyme and Inhibitor to Plate B->D C Enzyme and Substrate Solution Preparation C->D E Pre-incubation D->E F Add Substrate to Initiate Reaction E->F G Incubate F->G H Measure Signal (Absorbance, Fluorescence, etc.) G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve I->J K Determine IC50 J->K

Caption: General workflow for an in vitro enzyme inhibition assay.

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor P1 RAS Receptor->P1 activates P2 RAF P1->P2 activates P3 MEK P2->P3 activates P4 ERK P3->P4 activates TF Transcription Factors P4->TF activates Response Cell Proliferation, Survival TF->Response Inhibitor Kinase Inhibitor (e.g., Pyridine Derivative) Inhibitor->Receptor inhibits

Caption: Simplified RTK signaling pathway showing a point of inhibition.

G cluster_related Structurally Related Inhibitors Core This compound (Core Scaffold) A 6-Formyl-pyridine-2-carboxylate (Telomerase Inhibitor) Core->A Shares Formylpyridine Moiety B Pyridine Carboxamide (Urease Inhibitor) Core->B Shares Pyridine Scaffold C Thieno[2,3-b]pyridine-5-carbonitrile (PKCθ Inhibitor) Core->C Shares Pyridine Carbonitrile Moiety

References

Application Notes and Protocols for the Synthesis of Schiff Bases from 4-Formylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from pyridine scaffolds are a prominent class of compounds in medicinal chemistry and materials science, exhibiting a wide range of biological activities including anticancer, antibacterial, and antifungal properties.[1][2][3] The imine or azomethine group (-C=N-) is a key structural motif responsible for their diverse biological functions.[3] This document provides a detailed laboratory procedure for the synthesis of Schiff bases from 4-Formylpyridine-2-carbonitrile and various primary amines. The protocols outlined below are adaptable and can be modified based on the specific properties of the amine used.

Data Presentation

The following table summarizes representative quantitative data for Schiff bases synthesized from pyridine-4-carbaldehyde, a close structural analog of this compound. These values can serve as a benchmark for the synthesis.

Amine ReactantProduct NameYield (%)Melting Point (°C)Key Characterization Data
p-Anisidine4-Methoxy-N-(pyridin-4-ylmethylene)aniline99.86[4]91-93.5[4]FTIR (C=N): 1620 cm⁻¹; MS (m/z): 212[4]
3-AminopyridineN-(pyridin-4-ylmethylene)pyridin-3-amine85[5]175[5]Elemental Analysis: C, 72.13; H, 4.91; N, 22.95[5]
Semicarbazide HClPyridine-4-carbaldehyde semicarbazone83[6]153[6]FTIR (C=N): 1604 cm⁻¹[6]

Experimental Protocols

General Reaction Scheme

The synthesis of Schiff bases from this compound involves the condensation reaction between the aldehyde group of the pyridine derivative and the primary amino group of an amine.

G cluster_reactants Reactants cluster_product Product reactant1 This compound catalyst Solvent (e.g., Ethanol, Water) [Catalyst (optional)] reactant1->catalyst reactant2 +   R-NH2 (Primary Amine) reactant2->catalyst product Schiff Base catalyst->product Reflux or Stir at RT

Caption: General reaction for Schiff base synthesis.

Protocol 1: Conventional Synthesis in Ethanol (Reflux)

This protocol is a standard method for Schiff base synthesis and is suitable for a wide range of primary amines.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines, alkylamines)

  • Absolute Ethanol

  • Glacial acetic acid (optional, as catalyst)

  • Round-bottom flask

  • Condenser

  • Heating mantle with magnetic stirrer

  • Beaker

  • Büchner funnel and filter paper

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.

  • To this solution, add an equimolar amount of the primary amine (1 equivalent), also dissolved in a small amount of absolute ethanol.

  • A few drops of glacial acetic acid can be added as a catalyst to facilitate the reaction, though it is often not necessary.

  • Attach a condenser to the flask and reflux the reaction mixture with constant stirring for 1-6 hours.[5][6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • The solid product that precipitates upon cooling is collected by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol or diethyl ether to remove any unreacted starting materials.[5]

  • The purified Schiff base is then dried in a desiccator or a vacuum oven.

Protocol 2: Green Synthesis in Water (Stirring at Room Temperature)

This environmentally friendly method utilizes water as a solvent and can be significantly faster for certain reactants.[4]

Materials:

  • This compound

  • Primary amine (e.g., p-anisidine)

  • Deionized water

  • Beaker

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • In a beaker, add the primary amine (e.g., 0.01 mole of p-anisidine) to 10 mL of deionized water.[4]

  • To this mixture, add an equimolar amount of this compound (0.01 mole).[4]

  • Stir the mixture vigorously at room temperature using a magnetic stirrer for approximately 15 minutes.[4]

  • The formation of a solid precipitate indicates the formation of the Schiff base.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold deionized water.

  • Dry the purified product. This method has been reported to yield a very high purity and yield (99.86%) for the reaction of 4-formylpyridine with p-anisidine.[4]

Purification and Characterization

Purification:

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol, methanol, or an ethanol-water mixture.

  • Column Chromatography: If the product is not a solid or if recrystallization is ineffective, purification can be achieved using column chromatography on silica gel with an appropriate eluent system (e.g., hexane-ethyl acetate).

Characterization:

  • Melting Point: The melting point of the purified Schiff base should be determined and compared with literature values if available. A sharp melting point is indicative of high purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the imine (C=N) group, typically in the range of 1600-1650 cm⁻¹.[4][5][6] The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) also confirms the reaction.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the detailed structure of the synthesized Schiff base. The formation of the imine bond is confirmed by the appearance of a characteristic signal for the azomethine proton (-CH=N-) in the ¹H NMR spectrum, typically in the range of 8-9 ppm.

  • Mass Spectrometry (MS): The molecular weight of the synthesized compound can be confirmed by mass spectrometry, which should show a molecular ion peak corresponding to the expected mass of the Schiff base.[4]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of Schiff bases from this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification start Mix this compound and Primary Amine in Solvent reaction Reaction (Reflux or Stir at RT) start->reaction cooling Cooling & Precipitation reaction->cooling filtration Filtration & Washing cooling->filtration purification Further Purification (Recrystallization or Chromatography) filtration->purification mp Melting Point purification->mp ftir FTIR Spectroscopy purification->ftir nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms

Caption: Experimental workflow for Schiff base synthesis.

Application Notes

Schiff bases derived from pyridine aldehydes have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery and development. Their potential applications include:

  • Anticancer Agents: Many pyridine-based Schiff bases have shown significant cytotoxic activity against various cancer cell lines.[3] The imine linkage is often crucial for their antitumor properties.

  • Antimicrobial Agents: These compounds have been reported to exhibit potent antibacterial and antifungal activities against a broad spectrum of microorganisms.[1][2][3]

  • Antioxidant Activity: Some Schiff bases of this class have been shown to possess antioxidant properties, which are important in combating oxidative stress-related diseases.[1]

  • Chemosensors: The ability of some pyridine-based Schiff bases to selectively bind with metal ions has led to their development as chemosensors for environmental and biological monitoring.[1]

The presence of the nitrile group in the 2-position of the pyridine ring in this compound may influence the electronic properties and steric hindrance of the resulting Schiff bases, potentially modulating their biological activity and coordination chemistry. Researchers are encouraged to screen these novel Schiff bases for a variety of biological targets to explore their full therapeutic potential.

References

Application Notes: Synthesis of Bio-functional Chromene Derivatives Using 4-Formylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromene derivatives are a significant class of heterocyclic compounds that are widely investigated in medicinal chemistry due to their diverse pharmacological activities. These activities include potential anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The synthesis of novel chromene derivatives is a key area of research for the development of new therapeutic agents. This document provides detailed protocols for the synthesis of 2-amino-4-(2-cyanopyridin-4-yl)-4H-chromene derivatives via a one-pot, three-component reaction utilizing 4-Formylpyridine-2-carbonitrile as a key precursor.

The general synthetic strategy involves the condensation of an aldehyde, an active methylene compound (such as malononitrile), and a phenolic compound (like resorcinol or dimedone). This approach is highly efficient and allows for the creation of a diverse library of chromene derivatives. The incorporation of the this compound moiety is of particular interest as the pyridine ring and nitrile group are known to be important pharmacophores that can modulate the biological activity of the resulting chromene derivatives.

Synthetic Pathway

The synthesis of 2-amino-4-(2-cyanopyridin-4-yl)-4H-chromene derivatives proceeds through a well-established one-pot, three-component reaction. The proposed reaction mechanism involves an initial Knoevenagel condensation between this compound and malononitrile, followed by a Michael addition of a phenolic compound (e.g., resorcinol or dimedone) to the resulting intermediate. The final step is an intramolecular cyclization to form the chromene ring.

G A This compound D Knoevenagel Condensation Intermediate A->D + B B Malononitrile C Phenolic Compound (e.g., Resorcinol) E Michael Adduct D->E + C F 2-Amino-4-(2-cyanopyridin-4-yl)-4H-chromene Derivative E->F Intramolecular Cyclization Catalyst Base Catalyst (e.g., Piperidine, L-proline) Catalyst->D Catalyst->E Catalyst->F

Caption: General synthetic pathway for 2-amino-4-(2-cyanopyridin-4-yl)-4H-chromene derivatives.

Experimental Protocols

The following are detailed protocols for the synthesis of 2-amino-4-(2-cyanopyridin-4-yl)-4H-chromene derivatives using either resorcinol or dimedone as the phenolic component. These protocols are adapted from established general procedures for the synthesis of similar chromene derivatives.

Protocol 1: Synthesis of 2-amino-4-(2-cyanopyridin-4-yl)-7-hydroxy-4H-chromene-3-carbonitrile

Materials:

  • This compound

  • Malononitrile

  • Resorcinol

  • L-proline (catalyst)

  • Ethanol (solvent)

  • Water

Procedure:

  • In a round-bottom flask, combine this compound (1 mmol), malononitrile (1 mmol), and resorcinol (1 mmol).

  • Add a mixture of ethanol and water (1:1, 10 mL) to the flask.

  • Add L-proline (0.03 g) as a catalyst to the reaction mixture.

  • Stir the mixture at 60°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, remove the ethanol by rotary evaporation.

  • Add ethyl acetate and water to the residue and perform a liquid-liquid extraction.

  • Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol and water to obtain the pure 2-amino-4-(2-cyanopyridin-4-yl)-7-hydroxy-4H-chromene-3-carbonitrile.

Protocol 2: Synthesis of 2-amino-4-(2-cyanopyridin-4-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Materials:

  • This compound

  • Malononitrile

  • Dimedone

  • Pyridine-2-carboxylic acid (P2CA) (catalyst)

  • Ethanol (solvent)

  • Water

Procedure:

  • To a mixture of this compound (3 mmol), malononitrile (3 mmol), and dimedone (3 mmol) in a round-bottom flask, add a 1:1 mixture of water and ethanol.

  • Add pyridine-2-carboxylic acid (15 mol%) as the catalyst.

  • Reflux the reaction mixture.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the pure product.

Quantitative Data Summary

The following table summarizes the expected yields and reaction times for the synthesis of chromene derivatives based on similar reactions reported in the literature.[1]

AldehydePhenolic CompoundCatalystSolventTemperature (°C)Time (min)Yield (%)
BenzaldehydeResorcinolL-prolineEtOH:H₂O (1:1)603096
4-ChlorobenzaldehydeResorcinolL-prolineEtOH:H₂O (1:1)602595
4-NitrobenzaldehydeResorcinolL-prolineEtOH:H₂O (1:1)603592

Note: The data presented is for analogous reactions and is intended to provide an expected range for the synthesis using this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis, workup, and purification of the target chromene derivatives.

G cluster_0 Reaction Setup cluster_1 Workup and Purification A Combine Reactants: - this compound - Malononitrile - Phenolic Compound B Add Solvent and Catalyst A->B C Heat and Stir B->C D Reaction Monitoring (TLC) C->D E Solvent Removal/Precipitation D->E F Filtration/Extraction E->F G Recrystallization F->G H Pure Product G->H

Caption: A generalized experimental workflow for the synthesis of chromene derivatives.

Potential Biological Significance and Signaling Pathways

Chromene derivatives have been reported to exhibit a wide range of biological activities, including anticancer effects. While the specific signaling pathways affected by 2-amino-4-(2-cyanopyridin-4-yl)-4H-chromene derivatives require experimental validation, related compounds have been shown to induce apoptosis in cancer cells and inhibit enzymes such as topoisomerase. The pyridine and cyano moieties may enhance these activities or introduce novel mechanisms of action. Researchers are encouraged to screen these novel chromene derivatives in relevant biological assays to elucidate their therapeutic potential.

Disclaimer: The provided protocols are based on established chemical literature for similar compounds and should be adapted and optimized as necessary. All laboratory work should be conducted with appropriate safety precautions.

References

Application Notes and Protocols for the Cyanation of Substituted Pyridine N-Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyanation of pyridine N-oxides is a crucial transformation in synthetic chemistry, providing a direct route to cyanopyridines. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials, serving as precursors to acids, aldehydes, ketones, and complex heterocyclic systems.[1][2] The N-oxide group activates the pyridine ring, facilitating nucleophilic attack, particularly at the C2 and C4 positions, which is otherwise challenging with the less reactive parent pyridine.[2][3][4]

This document provides detailed experimental protocols for several common methods used for the cyanation of substituted pyridine N-oxides, accompanied by quantitative data and workflow visualizations to guide researchers in selecting and performing the optimal procedure for their specific needs.

General Reaction Mechanism

The cyanation of pyridine N-oxides typically proceeds through a mechanism analogous to the Reissert-Henze reaction.[1] The process involves two key steps:

  • Activation of the N-oxide: The oxygen atom of the N-oxide is acylated or activated by an electrophilic reagent (e.g., dimethylcarbamoyl chloride, trifluoroacetic anhydride, benzoyl chloride). This activation forms a highly reactive intermediate, such as an N-acyloxypyridinium salt.[5][6]

  • Nucleophilic Attack by Cyanide: A cyanide source (e.g., KCN, TMSCN, Zn(CN)₂) attacks the activated pyridine ring, typically at the C2 position (α-cyanation).[5][6]

  • Rearomatization: The resulting intermediate eliminates the activating group to afford the stable, aromatic cyanopyridine product.[5][7]

cluster_main General Cyanation Mechanism N_Oxide Pyridine N-Oxide Activated_Intermediate N-Acyloxypyridinium Intermediate N_Oxide->Activated_Intermediate + Activator Activator Activating Agent (e.g., Acyl Chloride) Adduct Dihydropyridine Adduct Activated_Intermediate->Adduct + CN⁻ Cyanide_Source Cyanide Source (e.g., KCN, TMSCN) Final_Product Cyanopyridine Adduct->Final_Product Elimination Byproduct Eliminated Byproduct Adduct->Byproduct

Caption: General mechanism for the cyanation of pyridine N-oxides.

Experimental Protocols

Protocol 1: Cyanation using Potassium Cyanide and Dimethylcarbamoyl Chloride

This method is particularly effective for the α-cyanation of electron-rich or functionalized pyridine N-oxides, such as 4-amidopyridine N-oxide, using an inexpensive cyanide source.[5][6]

Detailed Protocol (for 4-Amidopyridine N-Oxide): [5]

  • Reaction Setup: To a 5 mL screw-capped vial equipped with a magnetic stirring bar, add 4-amidopyridine N-oxide (50.6 mg, 0.2 mmol), potassium cyanide (KCN, 26.0 mg, 0.4 mmol), and acetonitrile (CH₃CN, 2 mL) under an argon atmosphere.

  • Addition of Activating Agent: Add dimethylcarbamoyl chloride (0.056 mL, 0.6 mmol) to the suspension.

  • Reaction: Seal the vial and stir the reaction mixture at 120 °C for 4 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (2:1) mobile phase.

  • Work-up: After cooling to room temperature, quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate (5 mL portions).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-cyano-4-amidopyridine.

Data Summary: Effect of Cyanide Source and Acylating Agent

The choice of cyanide source and activating agent significantly impacts the reaction yield. For the cyanation of 4-amidopyridine N-oxide, potassium cyanide and dimethylcarbamoyl chloride were found to be optimal.[5][6]

EntryCyanide SourceAcylating AgentSolventYield of 2-cyano-4-amidopyridine (%)
1KCNDimethylcarbamoyl chlorideCH₃CN60
2NaCNDimethylcarbamoyl chlorideCH₃CN20
3AgCNDimethylcarbamoyl chlorideCH₃CN15
4Zn(CN)₂Dimethylcarbamoyl chlorideCH₃CN21
5CuCNDimethylcarbamoyl chlorideCH₃CNNo Reaction
6KCNBenzoyl chlorideCH₃CNNo Reaction
7KCNAcetyl chlorideCH₃CNNo Reaction
Data sourced from Huo et al., 2009.[5]
Protocol 2: Cyanation using Triflic Anhydride and Trimethylsilyl Cyanide (TMSCN)

This one-pot protocol is a general and highly effective method for the C-H cyanation of a wide range of N-containing heterocycles, including substituted pyridines and their N-oxides.[7] It is particularly useful for late-stage functionalization of complex molecules.[7]

Detailed Protocol (General Procedure): [7]

  • Reaction Setup: In a vial capped with a septum under an argon or nitrogen atmosphere, prepare a 0.1 M solution of the pyridine N-oxide substrate (1.0 equiv) in anhydrous chloroform (CHCl₃).

  • Activation: Add triflic anhydride (Tf₂O, 1.2 equiv) dropwise to the solution at room temperature. Stir the resulting solution for 1 hour.

  • Cyanide Addition: Add trimethylsilyl cyanide (TMSCN, 5.0 equiv). Exchange the septum for a screw cap and stir the mixture at 60 °C for 3 hours.

  • Rearomatization: Remove the reaction vessel from the heat source and quickly add N-methylmorpholine (NMM, 1.3 equiv). Reseal the vial and continue stirring at 60 °C for an additional 17 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to obtain the cyanated product.

Data Summary: Cyanation of Various Pyridine N-Oxides

Substrate (Pyridine N-Oxide)Product (Cyanopyridine)Yield (%)
4-methoxypyridine N-oxide2-cyano-4-methoxypyridine85
4-chloropyridine N-oxide4-chloro-2-cyanopyridine78
3-methylpyridine N-oxide2-cyano-3-methylpyridine65
3,5-dimethylpyridine N-oxide2-cyano-3,5-dimethylpyridine72
Yields are representative for this class of reaction and may vary based on specific substrate and conditions.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the cyanation of substituted pyridine N-oxides.

Start Start: Select Substituted Pyridine N-Oxide Setup 1. Reaction Setup - Add N-oxide, solvent, and cyanide source (if solid) to flask. Start->Setup Activation 2. Activation - Add activating agent (e.g., Tf₂O) - Add cyanide source (if liquid, e.g., TMSCN) Setup->Activation Reaction 3. Cyanation Reaction - Stir at specified temperature and time. Activation->Reaction Workup 4. Work-up - Quench reaction - Aqueous extraction Reaction->Workup Purification 5. Purification - Dry organic layer - Concentrate solvent - Column chromatography Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: General experimental workflow for pyridine N-oxide cyanation.

References

Application Notes and Protocols for the Creation of Metal Coordination Complexes with 4-Formylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis and characterization of novel metal coordination complexes utilizing 4-Formylpyridine-2-carbonitrile as a versatile ligand. While specific literature on the coordination complexes of this compound is not extensively available, this guide furnishes generalized methodologies based on established protocols for analogous pyridine-based ligands. These protocols are intended to serve as a foundational framework for researchers to develop and optimize the synthesis of new metal complexes with potential applications in medicinal chemistry, catalysis, and materials science. This document outlines synthetic strategies, characterization techniques, and potential therapeutic applications, supported by structured data tables and workflow visualizations.

Introduction

Metal coordination complexes are at the forefront of innovation in drug discovery and materials science, offering unique geometries and electronic properties that are not readily accessible with organic molecules alone.[1] The ligand, this compound, presents a compelling scaffold for the design of novel metal complexes. Its pyridine nitrogen, formyl oxygen, and nitrile nitrogen offer multiple potential coordination sites, allowing for the formation of diverse and stable complexes with various transition metals. The exploration of such complexes opens avenues for developing new therapeutic agents with targeted biological activities, including antimicrobial and anticancer properties, which have been observed in complexes of other pyridine derivatives.[2][3]

General Synthetic Approaches

The synthesis of metal complexes with this compound can be approached through several established methods in coordination chemistry. The most common approach involves the direct reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent, temperature, and molar ratio of ligand to metal are critical parameters that influence the stoichiometry and structure of the resulting complex.

Logical Workflow for Synthesis and Characterization

Synthesis_Workflow General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_isolation Isolation & Purification cluster_characterization Characterization Ligand This compound Reaction Reaction Setup (Stirring, Reflux) Ligand->Reaction Metal_Salt Metal Salt (e.g., CuCl₂, Zn(OAc)₂, Co(NO₃)₂) Metal_Salt->Reaction Solvent Solvent (e.g., Ethanol, Methanol, Acetonitrile) Solvent->Reaction Isolation Isolation (Filtration, Evaporation) Reaction->Isolation Purification Purification (Recrystallization, Washing) Isolation->Purification Spectroscopy Spectroscopic Analysis (FT-IR, NMR, UV-Vis) Purification->Spectroscopy Structure Structural Analysis (X-ray Diffraction) Purification->Structure

Caption: General workflow for the synthesis and characterization of metal complexes.

Experimental Protocols

The following are generalized protocols for the synthesis of metal complexes with this compound. These should be considered as starting points and may require optimization.

Protocol 1: Synthesis of a Generic Dichloro-bis(ligand)-Metal(II) Complex (e.g., with Cu(II) or Co(II))
  • Materials:

    • This compound (2 molar equivalents)

    • Metal(II) chloride (e.g., CuCl₂ or CoCl₂) (1 molar equivalent)

    • Ethanol or Methanol (analytical grade)

  • Procedure:

    • Dissolve this compound in warm ethanol (approximately 20 mL per mmol of ligand).

    • In a separate flask, dissolve the metal(II) chloride in ethanol.

    • Slowly add the metal salt solution to the ligand solution with constant stirring.

    • Reflux the resulting mixture for 2-4 hours. A color change or precipitation may be observed.

    • Allow the reaction mixture to cool to room temperature. If a precipitate has formed, collect it by filtration. If not, slowly evaporate the solvent until crystals form.

    • Wash the collected solid with cold ethanol and then diethyl ether.

    • Dry the complex in a desiccator over silica gel.

Protocol 2: Synthesis of a Generic Bis(ligand)-Metal(II) Acetate Complex (e.g., with Zn(II))
  • Materials:

    • This compound (2 molar equivalents)

    • Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O) (1 molar equivalent)

    • Methanol (analytical grade)

  • Procedure:

    • Dissolve this compound in methanol.

    • Dissolve zinc(II) acetate dihydrate in methanol.

    • Add the zinc acetate solution to the ligand solution while stirring.

    • Reflux the mixture for 3-5 hours.

    • Cool the solution to room temperature and allow for slow evaporation to induce crystallization.

    • Filter the resulting crystals, wash with a small amount of cold methanol, and dry in vacuo.

Characterization of Metal Complexes

Thorough characterization is essential to confirm the formation of the desired complex and to elucidate its structure and properties.

Expected Spectroscopic Data
TechniqueFunctional GroupExpected Observation upon Coordination
FT-IR C≡N (Nitrile)Shift to higher wavenumber (ν(C≡N) > 2230 cm⁻¹) upon coordination through the nitrile nitrogen.
C=O (Formyl)Shift to lower wavenumber (ν(C=O) < 1700 cm⁻¹) upon coordination through the formyl oxygen.
Pyridine RingChanges in the ring vibration modes (typically in the 1400-1600 cm⁻¹ region) upon coordination of the pyridine nitrogen.
¹H-NMR Pyridine ProtonsDownfield shift of the proton signals of the pyridine ring due to the deshielding effect of the metal center.
Formyl ProtonSignificant downfield shift of the aldehyde proton signal upon coordination of the formyl group.
UV-Vis LigandBathochromic (red) or hypsochromic (blue) shifts of the π→π* and n→π* transitions of the ligand upon coordination.
Metal CenterAppearance of new d-d transition bands in the visible region for transition metal complexes.

Potential Applications in Drug Development

While the biological activities of this compound complexes have not been reported, related pyridinecarbonitrile and pyridine-aldehyde metal complexes have shown promise as antimicrobial and anticancer agents. The coordination of the metal ion can enhance the therapeutic efficacy of the organic ligand.

Potential Mechanism of Action: Anticancer Activity

A plausible mechanism of action for these novel complexes could involve the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS), a pathway observed for some metal complexes.

Apoptosis_Pathway Potential Apoptosis Induction Pathway Complex Metal Complex ROS Increased ROS Production Complex->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical signaling pathway for anticancer activity.

Experimental Workflow for Biological Evaluation

For researchers in drug development, a systematic evaluation of the biological activity of newly synthesized complexes is crucial.

Biological_Workflow Workflow for Biological Activity Screening Synthesis Synthesized Complex Antimicrobial Antimicrobial Screening (MIC/MBC Assays) Synthesis->Antimicrobial Cytotoxicity Cytotoxicity Screening (MTT/XTT Assays on Cancer Cell Lines) Synthesis->Cytotoxicity Lead_ID Lead Compound Identification Antimicrobial->Lead_ID Mechanism Mechanism of Action Studies (e.g., Apoptosis Assays, ROS detection) Cytotoxicity->Mechanism Mechanism->Lead_ID

Caption: Experimental workflow for evaluating biological activity.

Conclusion and Future Directions

The synthesis of metal coordination complexes with this compound represents a promising yet underexplored area of research. The protocols and characterization guidelines provided herein offer a solid foundation for the systematic investigation of these novel compounds. Future work should focus on the successful synthesis and isolation of these complexes, followed by comprehensive structural elucidation and a thorough evaluation of their biological properties. Such studies will be instrumental in unlocking their potential for applications in drug discovery and beyond.

References

Application Notes and Protocols: Synthesis and Biological Screening of 4-Formylpyridine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and biological evaluation of 4-formylpyridine-2-carbonitrile derivatives, a promising scaffold in medicinal chemistry. This document outlines a plausible synthetic route, detailed protocols for biological activity screening, and potential signaling pathways implicated in their mechanism of action.

Introduction

Pyridine-based compounds are a cornerstone of modern drug discovery, with a significant number of approved drugs containing this heterocyclic motif. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring contribute to its versatility in interacting with biological targets. The incorporation of a formyl (-CHO) and a carbonitrile (-CN) group into the pyridine scaffold, specifically at the 4- and 2-positions respectively, is anticipated to confer potent and selective biological activities. The formyl group can act as a hydrogen bond acceptor and a reactive handle for further derivatization, while the carbonitrile group can participate in various non-covalent interactions and may contribute to metabolic stability. This class of compounds has shown potential in various therapeutic areas, including oncology and infectious diseases.

Synthesis of this compound

A plausible synthetic route for this compound is proposed, starting from commercially available 4-cyanopyridine. This multi-step synthesis involves the protection of the pyridine nitrogen, followed by directed ortho-metalation and formylation, and subsequent deprotection.

Proposed Synthetic Scheme:

G start 4-Cyanopyridine step1 Protection (e.g., N-oxide formation) start->step1 Oxidizing agent step2 Directed ortho-Metalation (e.g., LDA, -78 °C) step1->step2 Strong base step3 Formylation (e.g., DMF) step2->step3 Formylating agent step4 Deprotection step3->step4 Reducing agent end This compound step4->end

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a hypothetical but chemically reasonable approach. Researchers should adapt and optimize the conditions based on laboratory experience and safety considerations.

Step 1: N-Oxide Protection of 4-Cyanopyridine

  • Dissolve 4-cyanopyridine (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Add an oxidizing agent, for example, hydrogen peroxide (30% solution, 1.5 equivalents), dropwise at room temperature.

  • Heat the reaction mixture to 70-80°C and monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-cyanopyridine-N-oxide.

Step 2: Directed ortho-Metalation and Formylation

  • Dissolve 4-cyanopyridine-N-oxide (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF to the reaction mixture.

  • Stir the mixture at -78°C for 1-2 hours to ensure complete metalation.

  • Add N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection

  • Dissolve the crude product from Step 2 in a suitable solvent such as ethanol.

  • Add a reducing agent, for instance, sodium dithionite, in portions.

  • Reflux the reaction mixture and monitor its progress by TLC.

  • After completion, cool the mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.

  • Extract the aqueous layer with the organic solvent, combine the organic layers, dry, and concentrate.

  • Purify the final product, this compound, by column chromatography on silica gel.

Biological Activity Screening

The synthesized this compound derivatives can be screened for a variety of biological activities, with a primary focus on anticancer properties. The following are detailed protocols for key in vitro assays.

Data Presentation: In Vitro Anticancer Activity

The results of the cytotoxicity screening should be presented in a clear and organized manner. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Compound IDTarget Cell LineIC50 (µM) [Illustrative]Positive Control (e.g., Doxorubicin) IC50 (µM)
4FPCN-01 MCF-7 (Breast Cancer)5.2 ± 0.40.9 ± 0.1
4FPCN-01 HCT116 (Colon Cancer)7.8 ± 0.61.2 ± 0.2
4FPCN-01 A549 (Lung Cancer)10.5 ± 1.11.5 ± 0.3

Experimental Workflow for Biological Screening

G start Synthesized Derivatives assay1 Cytotoxicity Screening (MTT Assay) start->assay1 assay2 Apoptosis Assay (Annexin V/PI Staining) assay1->assay2 Active Compounds assay3 Kinase Inhibition Assay assay2->assay3 assay4 Mechanism of Action Studies assay3->assay4 end Lead Compound Identification assay4->end

Caption: General workflow for biological activity screening.

Protocol 1: MTT Cell Viability Assay

This assay determines the cytotoxic effect of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., doxorubicin) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Protocol 2: Kinase Inhibition Assay

Many pyridine-based compounds are known to be kinase inhibitors. This assay can identify specific kinase targets.

Materials:

  • Recombinant kinases (e.g., members of the MAPK or PI3K pathways)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • 384-well plates

  • This compound derivatives

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations in the kinase assay buffer.

  • Initiate Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Detection: Add the detection reagent according to the manufacturer's protocol to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Luminescence Measurement: Read the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 values.

Potential Signaling Pathways

The biological activity of this compound derivatives may be mediated through the modulation of key cellular signaling pathways involved in cancer cell proliferation, survival, and inflammation.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers.

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB_NFkB IκB NF-κB IKK->IkB_NFkB:f0 Phosphorylation IkB IκB NFkB NF-κB (p50/p65) IkB_NFkB:f0->IkB Ubiquitination & Degradation NFkB_nuc NF-κB IkB_NFkB:f1->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Gene Target Gene Expression (Inflammation, Proliferation, Survival) DNA->Gene Stimuli Pro-inflammatory Stimuli (TNF-α, IL-1) Stimuli->IKK Inhibitor This compound Derivative Inhibitor->IKK

Caption: Potential inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell growth, differentiation, and stress responses. It is frequently dysregulated in cancer.

G cluster_0 Cytoplasm cluster_1 Nucleus Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc Translocation TF Transcription Factors (e.g., c-Myc, AP-1) ERK_nuc->TF Gene Target Gene Expression (Proliferation, Differentiation) TF->Gene GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Receptor->Ras Inhibitor This compound Derivative Inhibitor->Raf Inhibitor->MEK

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic and screening protocols provided in these application notes offer a robust framework for researchers to explore the potential of this compound class. Further investigation into their mechanism of action and structure-activity relationships will be crucial for the development of potent and selective drug candidates.

Green Chemistry Approaches to Synthesizing Pyridine Carbonitriles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of sustainable and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Pyridine carbonitriles are a vital class of heterocyclic compounds, serving as key building blocks in the pharmaceutical and agrochemical industries. This document outlines green chemistry approaches for their synthesis, emphasizing multicomponent reactions, the use of eco-friendly catalysts and solvents, and solvent-free conditions.

Application Notes

The synthesis of pyridine carbonitriles has traditionally relied on methods that often involve harsh reaction conditions, toxic solvents, and stoichiometric reagents, leading to significant environmental concerns. The principles of green chemistry offer a transformative approach to mitigate these issues by focusing on atom economy, waste reduction, and the use of safer chemicals.

Recent advancements have highlighted the efficacy of one-pot multicomponent reactions (MCRs) for the synthesis of highly functionalized pyridine carbonitriles.[1][2][3] These reactions, by combining three or more reactants in a single step, offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes.[1][2]

The choice of catalyst and solvent plays a pivotal role in the green synthesis of these compounds. Researchers have successfully employed a range of catalysts, including novel nanocatalysts,[4][5] ionic liquids,[6] and even biodegradable materials like animal bone meal, which can be easily recovered and reused.[7] The use of greener solvents, such as water-ethanol mixtures, or conducting reactions under solvent-free conditions, further enhances the environmental credentials of these synthetic routes.[4][5][8] Additionally, alternative energy sources like microwave irradiation and ultrasound have been shown to accelerate reaction times and improve yields.[9][10]

Experimental Protocols

This section provides detailed experimental protocols for selected green synthetic methods for pyridine carbonitriles.

Protocol 1: Catalyst-Free, Solvent-Free Ultrasonic Synthesis of 2-Amino-3-cyanopyridines

This protocol describes a one-pot, four-component synthesis of 2-amino-3-cyanopyridine derivatives using an ultrasonic bath, eliminating the need for both a catalyst and a solvent.[9]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Acetophenone derivative (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Ethanol (for work-up)

Equipment:

  • Ultrasonic bath

  • Round-bottom flask (10 mL)

  • Magnetic stirrer

  • TLC plate

  • Filtration apparatus

Procedure:

  • In a 10 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), acetophenone derivative (1 mmol), and ammonium acetate (1.5 mmol).

  • Place the flask in an ultrasonic bath.

  • Irradiate the mixture in the ultrasonic bath for the specified time (typically 4-25 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add a small amount of ethanol to the reaction mixture and stir.

  • Filter the solid product, wash with cold ethanol, and dry to obtain the pure 2-amino-3-cyanopyridine derivative.

Protocol 2: Nanocatalyst-Mediated Solvent-Free Synthesis of 2-Amino-3-cyanopyridines

This method utilizes a nanostructured diphosphate (Na₂CaP₂O₇) as an efficient and reusable heterogeneous catalyst for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions.[4]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1.1 mmol)

  • Methyl ketone or cyclohexanone (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Nanostructured Na₂CaP₂O₇ catalyst

  • Ethanol (for work-up)

Equipment:

  • Round-bottom flask (25 mL)

  • Magnetic stirrer with hotplate

  • TLC plate

  • Filtration apparatus

Procedure:

  • Combine the aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), methyl ketone or cyclohexanone (1 mmol), ammonium acetate (1.5 mmol), and Na₂CaP₂O₇ catalyst in a 25 mL round-bottom flask.

  • Heat the mixture at 80 °C with stirring for the appropriate time, as monitored by TLC.

  • After completion of the reaction, cool the mixture to room temperature.

  • Add ethanol and stir to precipitate the product.

  • Filter the solid product and wash with ethanol. The catalyst can be recovered from the filtrate for reuse.

  • Recrystallize the crude product from a suitable solvent to afford the pure 2-amino-3-cyanopyridine.[11]

Data Presentation

The following tables summarize quantitative data from various green synthetic approaches for pyridine carbonitriles, allowing for easy comparison of their efficiencies.

Method Catalyst Solvent Temp (°C) Time Yield (%) Reference
Ultrasonic SynthesisNoneSolvent-freeAmbient4-25 min85-99[9]
NanocatalystNa₂CaP₂O₇Solvent-free80-84-94[4]
Graphene Oxide/IL/ZnCl₂GO/IL/ZnₓClᵧSolvent-free11040 minup to 57[6]
Animal Bone MealDoped ABMEthanol-10-15 min80-92[7]
Tandem ReactionNaOH-Mild--[12]

Note: "-" indicates data not specified in the source.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in the green synthesis of pyridine carbonitriles.

experimental_workflow_ultrasound cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification A Aromatic Aldehyde Mix Mixing A->Mix B Malononitrile B->Mix C Acetophenone C->Mix D Ammonium Acetate D->Mix Ultrasound Ultrasonic Irradiation Mix->Ultrasound AddEthanol Add Ethanol Ultrasound->AddEthanol Filter Filtration AddEthanol->Filter Dry Drying Filter->Dry Product 2-Amino-3-cyanopyridine Dry->Product

Caption: Workflow for catalyst-free ultrasonic synthesis.

experimental_workflow_nanocatalyst cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification A Aromatic Aldehyde Mix Mixing A->Mix B Malononitrile B->Mix C Ketone/Cyclohexanone C->Mix D Ammonium Acetate D->Mix Cat Na₂CaP₂O₇ Catalyst Cat->Mix Heat Heating (80°C) Mix->Heat Cool Cooling Heat->Cool AddEthanol Add Ethanol Cool->AddEthanol Filter Filtration AddEthanol->Filter Recrystallize Recrystallization Filter->Recrystallize CatalystRecovery Catalyst Recovery Filter->CatalystRecovery Product 2-Amino-3-cyanopyridine Recrystallize->Product

Caption: Workflow for nanocatalyst-mediated synthesis.

green_chemistry_principles center Green Synthesis of Pyridine Carbonitriles MCR Multicomponent Reactions center->MCR Catalysis Green Catalysts (Nanocatalysts, Ionic Liquids) center->Catalysis Solvents Benign Solvents (Water, Ethanol) or Solvent-Free center->Solvents Energy Alternative Energy (Microwave, Ultrasound) center->Energy

Caption: Key principles of green synthesis.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 4-Formylpyridine-2-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-Formylpyridine-2-carbonitrile. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and optimized reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: While various methods exist for synthesizing substituted pyridines, a common and effective strategy for introducing a formyl group is the selective reduction of a nitrile. A plausible and efficient route for this compound involves the partial reduction of a precursor like pyridine-2,4-dicarbonitrile. The Stephen aldehyde synthesis, which uses a reducing agent like stannous chloride (SnCl₂) and subsequent hydrolysis, is a well-established method for converting nitriles to aldehydes.[1]

Q2: I am observing a low yield in my reaction. What are the primary factors to investigate?

A2: Low yields in pyridine synthesis can often be attributed to suboptimal reaction conditions, incomplete reactions, or side reactions. Key areas to troubleshoot include the purity of starting materials, reaction temperature, choice of solvent, and effectiveness of the catalyst and any subsequent oxidizing or reducing agents.[2] For instance, incomplete conversion of an intermediate dihydropyridine in Hantzsch-type syntheses is a common issue that requires optimizing the oxidation step.[2]

Q3: What are typical side products I should be aware of during the synthesis?

A3: Side reactions can significantly lower the yield of the desired product. Depending on the synthetic route, potential byproducts could include:

  • Over-reduction: If reducing a nitrile to an aldehyde, over-reduction can lead to the corresponding alcohol (4-(hydroxymethyl)pyridine-2-carbonitrile).

  • Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or amide under certain acidic or basic conditions.

  • Starting Material Decomposition: High reaction temperatures can sometimes lead to the decomposition of sensitive starting materials like enamines.[2]

Q4: How can I best purify the final this compound product?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the final compound and any impurities present. Recrystallization from a suitable solvent system is another effective method for obtaining a highly pure product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using a nitrile reduction method.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive Reducing Agent: The stannous chloride (or other reducing agent) may be old or have been deactivated by moisture/air.Use freshly opened or properly stored stannous chloride. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
Low Reaction Temperature: The activation energy for the reaction may not be met.Gradually increase the reaction temperature and monitor the progress using Thin Layer Chromatography (TLC).
Poor Quality Starting Material: Impurities in the starting pyridine-2,4-dicarbonitrile can inhibit the reaction.Verify the purity of the starting material by NMR or another analytical technique. Purify if necessary.
Formation of Multiple Products (Spotted on TLC) Over-reduction: The reaction conditions are too harsh, leading to the formation of the corresponding alcohol.Reduce the reaction time, lower the temperature, or use a less potent reducing agent. Monitor the reaction closely by TLC.
Hydrolysis of Nitrile Group: The workup or reaction conditions are causing the hydrolysis of the cyano group.Ensure the hydrolysis step is performed under controlled pH and temperature conditions. Avoid prolonged exposure to strong acids or bases.
Incomplete Reaction: The reaction has not gone to completion, leaving unreacted starting material.Increase the reaction time or temperature. Ensure the correct stoichiometry of reagents is used.
Difficulty in Isolating the Product Product is Water Soluble: The formylpyridine derivative may have some solubility in the aqueous phase during workup.After initial extraction with an organic solvent, saturate the aqueous layer with brine (NaCl) and perform additional extractions.
Emulsion Formation during Workup: An emulsion is preventing clear separation of the organic and aqueous layers.Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.

Experimental Protocols

Protocol 1: Synthesis of this compound via Stephen Aldehyde Synthesis

This protocol is adapted from the general principles of the Stephen aldehyde synthesis for converting nitriles to aldehydes.[1]

Step 1: Formation of the Iminium Salt

  • Suspend pyridine-2,4-dicarbonitrile and anhydrous stannous chloride (SnCl₂) (1.5 - 2.0 equivalents) in a suitable anhydrous solvent (e.g., ethyl acetate or diethyl ether) in a flame-dried, three-neck flask under an inert nitrogen atmosphere.

  • Cool the suspension in an ice bath (0 °C).

  • Bubble dry hydrogen chloride (HCl) gas through the stirred suspension. The reaction is exothermic and should be controlled to maintain the temperature below 10 °C.

  • Continue stirring at 0-5 °C for 2-4 hours after HCl saturation. The formation of a solid precipitate (the iminium salt complex) should be observed.

  • Monitor the reaction by TLC (using a quenched aliquot) to confirm the consumption of the starting material.

Step 2: Hydrolysis to the Aldehyde

  • Once the reaction is complete, filter the precipitate under nitrogen and wash it with cold, anhydrous ether to remove any unreacted starting materials.

  • Transfer the solid precipitate to a separate flask containing water or an aqueous buffer (e.g., phosphate buffer, pH ~7).

  • Stir the mixture vigorously at room temperature. The hydrolysis can take several hours.

  • Monitor the formation of the aldehyde product by TLC.

  • Once hydrolysis is complete, neutralize the solution carefully with a base such as sodium bicarbonate solution.

Step 3: Extraction and Purification

  • Extract the aqueous mixture multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes how different parameters can affect the yield in related pyridine syntheses, providing a guide for optimization.

Parameter Condition A Condition B Condition C Expected Outcome & Remarks
Catalyst/Reagent Stannous Chloride (SnCl₂)Diisobutylaluminium hydride (DIBAL-H)Raney NickelSnCl₂ is classic for the Stephen reaction. DIBAL-H is a common alternative for nitrile reduction but can lead to over-reduction if not controlled. Raney Nickel is often used for hydrogenation but requires careful control to avoid reducing the pyridine ring.
Solvent Diethyl EtherTetrahydrofuran (THF)Ethyl AcetateThe choice of solvent can affect the solubility of the starting materials and intermediates, influencing reaction rates. Anhydrous conditions are critical for all. THF is often a good choice for organometallic reagents.[1]
Temperature 0 °CRoom Temperature (~25 °C)50 °CHigher temperatures can increase the reaction rate but may also promote the formation of side products. The initial formation of the iminium salt is typically done at low temperatures to control the exothermic reaction.
Reaction Time 2 hours6 hours12 hoursInsufficient time leads to incomplete conversion. Excessive time can increase the likelihood of side reactions or product degradation. Optimization via TLC monitoring is crucial.

Visualizations

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis of this compound.

G cluster_0 Step 1: Iminium Salt Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Workup & Purification A Mix Pyridine-2,4-dicarbonitrile and SnCl2 in Anhydrous Solvent B Cool to 0°C A->B C Bubble with Dry HCl Gas B->C D Stir for 2-4 hours at 0-5°C C->D E Filter Precipitate D->E F Add to Water/Buffer E->F G Stir until Hydrolysis is Complete (TLC) F->G H Neutralize with NaHCO3 G->H I Extract with Organic Solvent H->I J Dry, Filter, and Concentrate I->J K Purify via Column Chromatography J->K L This compound K->L G Start Low Yield Observed CheckReagents Verify Purity and Activity of Starting Materials & Reagents Start->CheckReagents PurityOK Purity OK? CheckReagents->PurityOK CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK CheckWorkup Analyze Workup Procedure WorkupOK Workup Efficient? CheckWorkup->WorkupOK PurityOK->CheckConditions Yes PurifyReagents Action: Purify Starting Materials / Use Fresh Reagents PurityOK->PurifyReagents No ConditionsOK->CheckWorkup Yes OptimizeConditions Action: Adjust Temperature, Time, or Solvent ConditionsOK->OptimizeConditions No ModifyWorkup Action: Modify Extraction pH, Solvent, or Add Extractions WorkupOK->ModifyWorkup No End Yield Improved WorkupOK->End Yes PurifyReagents->End OptimizeConditions->End ModifyWorkup->End

References

Technical Support Center: Purification of 4-Formylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 4-Formylpyridine-2-carbonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Purification

Question: My final yield of purified this compound is significantly lower than expected. What are the potential causes and solutions?

Answer: Low recovery can stem from several factors throughout the purification process. Consider the following troubleshooting steps:

  • Inappropriate Recrystallization Solvent: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.[1] For pyridine derivatives, which are polar, polar solvents are often required.[2]

    • Solution: Conduct small-scale solubility tests with various solvents to identify an optimal one or a suitable solvent system (a mixture of a good solvent and a poor solvent).[2] Common solvent systems for recrystallization include ethanol/water, acetone/water, and ethyl acetate/hexanes.[3][4]

  • Product Loss During Extraction: If your purification involves an aqueous workup, the polarity of this compound might lead to its partial solubility in the aqueous layer.

    • Solution: Perform multiple extractions (3-4 times) with an appropriate organic solvent like dichloromethane or ethyl acetate to maximize recovery from the aqueous phase. Subsequently, wash the combined organic layers with brine to remove excess water.

  • Adsorption on Silica Gel: The basic nature of the pyridine nitrogen can cause strong adsorption to the acidic silica gel during column chromatography, leading to incomplete elution and low yield.[5]

    • Solution: Deactivate the silica gel by preparing a slurry with your chosen eluent containing a small amount of a basic modifier, such as 0.1-1% triethylamine or pyridine.[6][7] Alternatively, consider using a less acidic stationary phase like neutral or basic alumina.[5]

  • Decomposition: Although information on the stability of this compound is limited, some related compounds can be sensitive to heat or acidic conditions.[8]

    • Solution: Avoid prolonged heating during recrystallization. If using column chromatography, the addition of a base like triethylamine can also help prevent on-column degradation of acid-sensitive compounds.[6]

Issue 2: Persistent Impurities in the Final Product

Question: After purification, my this compound is still contaminated with impurities, as indicated by TLC or NMR analysis. How can I improve the purity?

Answer: The presence of persistent impurities suggests that the chosen purification method is not effective for separating them from the target compound. Here are some strategies to enhance purity:

  • Optimize Column Chromatography Conditions:

    • Solvent System (Eluent): The polarity of the eluent is crucial for good separation. A general rule for flash chromatography is to choose a solvent system where the desired compound has an Rf value of approximately 0.3 on a TLC plate.[7] For polar compounds like pyridine derivatives, solvent systems such as dichloromethane/methanol or ethyl acetate/hexanes with a gradient elution can be effective.[5][7] A gradient elution, where the polarity of the solvent is gradually increased, can improve the separation of compounds with similar polarities.[6]

    • Sample Loading: Overloading the column can lead to poor separation.[5] If you are purifying a large amount of crude material, use a wider column. The sample can be loaded directly as a concentrated solution or adsorbed onto a small amount of silica gel (dry loading), which can sometimes improve resolution.[6]

  • Recrystallization Troubleshooting:

    • Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Washing the Crystals: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.

  • Consider a Different Purification Technique: If one method fails to provide the desired purity, a combination of techniques or an alternative method might be necessary. For instance, after column chromatography, a final recrystallization step can often remove minor impurities.

Issue 3: Oiling Out During Recrystallization

Question: My compound separates as an oil instead of forming crystals during recrystallization. What should I do?

Answer: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point and separates as a liquid. This is a common problem when the solute's melting point is lower than the boiling point of the solvent or when the solution is supersaturated.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add more of the "good" solvent to decrease the saturation.

    • Allow the solution to cool more slowly. Vigorous stirring during cooling can sometimes promote crystallization over oiling.

    • Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites for crystal growth.[2]

    • Add a seed crystal of the pure compound, if available.[2]

    • Consider a different solvent or solvent pair with a lower boiling point.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: Without a specific synthesis route, it is difficult to pinpoint exact impurities. However, common impurities can include:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Side Products: Isomers or products from side reactions. For example, in syntheses involving formylation, oxidation of the aldehyde to a carboxylic acid can occur.

  • Solvent Residues: Residual solvents from the reaction or workup.

  • Water: Pyridine compounds are often hygroscopic and can absorb moisture from the air.[9]

Q2: What is a good starting solvent system for column chromatography of this compound?

A2: A good starting point would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate. For more polar impurities, a system like dichloromethane with a small percentage of methanol may be necessary.[7] Always perform TLC analysis first to determine the optimal solvent system.

Q3: How can I effectively dry this compound?

A3: If the compound is a solid, drying under high vacuum for several hours is usually sufficient. If water is a persistent issue, and the compound is dissolved in a solvent, drying the organic solution over an anhydrous salt like sodium sulfate or magnesium sulfate before solvent removal is recommended. For pyridine itself, drying agents like potassium hydroxide (KOH) or calcium hydride (CaH₂) followed by distillation are effective.[9][10] However, the stability of the formyl and nitrile groups to these harsh drying agents should be considered.

Q4: My purified this compound is colored. Is this normal and how can I remove the color?

A4: Discoloration often indicates the presence of minor, highly colored impurities.[9] Purification by column chromatography on silica gel is often effective at removing colored impurities. If the color persists, treatment with activated carbon in solution followed by filtration before the final crystallization step can sometimes be effective, though this may lead to some product loss.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • Select the Eluent: Based on TLC analysis, choose a solvent system that provides good separation of your target compound from impurities (aim for an Rf of ~0.3 for the product).[7] If the compound streaks on the TLC plate, add 0.1-1% triethylamine to the eluent.[6]

  • Pack the Column:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, allowing the silica to settle into a uniform bed without air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that will be used in the gradient.

    • Carefully apply the sample to the top of the silica gel.

    • Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[6]

  • Elute the Column:

    • Begin eluting with the chosen solvent system, collecting fractions.

    • If using a gradient, gradually increase the polarity of the eluent.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Choose a Solvent: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[1] If a single solvent is not suitable, a two-solvent system can be used (one in which the compound is soluble and one in which it is insoluble).[11]

  • Dissolve the Crude Product: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.[2]

  • Decolorize (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated carbon was used, perform a hot gravity filtration to remove them.

  • Crystallize: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolate and Dry: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Common Solvents for Purification of Pyridine Derivatives

Purification MethodSolvent/Solvent SystemPolarityNotes
Recrystallization Ethanol/WaterPolarGood for many polar organic compounds.
Acetone/WaterPolarAnother common choice for polar molecules.
Ethyl Acetate/HexanesMediumGood for compounds of intermediate polarity.
TolueneMediumCan be effective for some aromatic compounds.
Column Chromatography Hexanes/Ethyl AcetateNon-polar to MediumA versatile system; polarity is adjusted by changing the ratio.
Dichloromethane/MethanolMedium to PolarEffective for separating more polar compounds.[7]

Visualizations

Purification_Workflow crude Crude 4-Formylpyridine- 2-carbonitrile dissolve Dissolve in Minimal Solvent crude->dissolve tlc TLC Analysis dissolve->tlc decision Purity Check tlc->decision chromatography Column Chromatography decision->chromatography Impure recrystallization Recrystallization decision->recrystallization Nearly Pure chromatography->tlc pure_product Pure Product recrystallization->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Chromatography start Poor Separation in Column Chromatography q1 Is the compound streaking on TLC? start->q1 a1_yes Add Triethylamine (0.1-1%) to Eluent q1->a1_yes Yes q2 Are spots too close on TLC? q1->q2 No a1_yes->q2 a2_yes Optimize Solvent System (Gradient Elution) q2->a2_yes Yes q3 Was the column overloaded? q2->q3 No a2_yes->q3 a3_yes Use a Larger Column or Less Sample q3->a3_yes Yes end Improved Separation q3->end No a3_yes->end

Caption: Troubleshooting guide for column chromatography of basic pyridine compounds.

References

Identifying common side reactions in 2-formylisonicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of 2-formylisonicotinonitrile. The primary focus is on the common synthetic route involving the oxidation of 2-methylisonicotinonitrile and the identification and mitigation of common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for the synthesis of 2-formylisonicotinonitrile?

A1: The most prevalent laboratory-scale synthesis of 2-formylisonicotinonitrile involves the oxidation of 2-methylisonicotinonitrile. A common and effective oxidizing agent for this transformation is selenium dioxide (SeO₂).[1][2] This reagent is known for its selectivity in oxidizing benzylic and allylic methyl groups to aldehydes.[2][3]

Q2: What are the primary side reactions to be aware of during the synthesis of 2-formylisonicotinonitrile?

A2: The main side reactions include:

  • Over-oxidation: The desired aldehyde product can be further oxidized to the corresponding carboxylic acid, 2-carboxyisonicotinonitrile.[4]

  • Nitrile Hydrolysis: The nitrile group can undergo hydrolysis under certain reaction conditions to form an amide (2-formylisonicotinamide) or a carboxylic acid (isonicotinic acid, if the formyl group is also oxidized).

  • Pyridine N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form 2-formylisonicotinonitrile-N-oxide.

Q3: How can I minimize the formation of the over-oxidation byproduct, 2-carboxyisonicotinonitrile?

A3: To minimize over-oxidation, it is crucial to carefully control the reaction conditions. This includes using a stoichiometric amount of the oxidizing agent, maintaining the optimal reaction temperature, and monitoring the reaction progress closely to stop it once the starting material is consumed. Using a milder oxidizing agent or a catalytic system can also favor the formation of the aldehyde.

Q4: What conditions might lead to the hydrolysis of the nitrile group?

A4: The presence of water and either acidic or basic conditions can promote the hydrolysis of the nitrile group. If the oxidation is performed in an aqueous or acidic medium, or if the work-up procedure involves strong acids or bases, nitrile hydrolysis can become a significant side reaction.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low yield of 2-formylisonicotinonitrile Incomplete reaction.Increase reaction time or temperature. Ensure proper mixing.
Decomposition of the product.Use milder reaction conditions. Shorten the reaction time.
Sub-optimal solvent.Experiment with different solvents such as 1,4-dioxane or a mixture of ethanol and cyclohexane.[1]
Significant amount of 2-carboxyisonicotinonitrile detected Over-oxidation of the aldehyde.Reduce the amount of oxidizing agent. Lower the reaction temperature. Monitor the reaction closely and stop it upon completion.
Presence of 2-formylisonicotinamide in the product mixture Hydrolysis of the nitrile group.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. Use a neutral work-up procedure.
Formation of a polar, unidentified byproduct Possible N-oxidation of the pyridine ring.Protect the pyridine nitrogen before oxidation, although this adds extra steps to the synthesis.
Difficult purification of the final product Similar polarity of the desired product and byproducts.Employ column chromatography with a carefully selected eluent system. Recrystallization from a suitable solvent system may also be effective.

Data Presentation

The following table provides illustrative data on how reaction conditions can influence the product distribution in the selenium dioxide oxidation of 2-methylisonicotinonitrile. This data is representative and intended to guide optimization efforts.

Entry Oxidant (Equivalents) Solvent Temperature (°C) Time (h) Yield of 2-formylisonicotinonitrile (%) Yield of 2-carboxyisonicotinonitrile (%) Other Byproducts (%)
1SeO₂ (1.1)1,4-Dioxane1001265155
2SeO₂ (1.5)1,4-Dioxane1001255305
3SeO₂ (1.1)Toluene1101060205
4SeO₂ (1.1)1,4-Dioxane80247555

Experimental Protocols

Representative Protocol for the Synthesis of 2-Formylisonicotinonitrile via Selenium Dioxide Oxidation:

Disclaimer: This is a representative protocol based on similar reported procedures.[1][2] Researchers should conduct a thorough risk assessment and optimize the conditions for their specific setup.

Materials:

  • 2-Methylisonicotinonitrile

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-methylisonicotinonitrile (1.0 eq) in anhydrous 1,4-dioxane, add selenium dioxide (1.1 eq) in one portion.

  • Heat the reaction mixture to reflux (approximately 100 °C) and monitor the reaction progress by TLC or GC-MS.

  • After the starting material has been consumed (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the precipitated selenium metal. Wash the celite pad with ethyl acetate.

  • Combine the filtrate and washings and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 2-formylisonicotinonitrile.

Visualizations

Reaction_Pathway Main Reaction and Side Reactions in 2-Formylisonicotinonitrile Synthesis Start 2-Methylisonicotinonitrile Product 2-Formylisonicotinonitrile Start->Product SeO₂ OverOx 2-Carboxyisonicotinonitrile Product->OverOx [O] Hydrolysis 2-Formylisonicotinamide Product->Hydrolysis H₂O, H⁺/OH⁻ N_Oxide 2-Formylisonicotinonitrile-N-oxide Product->N_Oxide [O]

Caption: Reaction scheme showing the main synthesis pathway and common side reactions.

Troubleshooting_Workflow Troubleshooting Workflow for 2-Formylisonicotinonitrile Synthesis Start Reaction Complete? Analyze Analyze Crude Product (TLC, GC-MS, NMR) Start->Analyze Yes OptimizeReaction Optimize Reaction Conditions (Time, Temp, Solvent) Start->OptimizeReaction No LowYield Low Yield? Analyze->LowYield Impure Significant Impurities? LowYield->Impure No LowYield->OptimizeReaction Yes IdentifyByproducts Identify Byproducts Impure->IdentifyByproducts Yes Purify Purify Product (Column Chromatography, Recrystallization) Impure->Purify No AddressOverOx Reduce Oxidant/Temp IdentifyByproducts->AddressOverOx Over-oxidation AddressHydrolysis Use Anhydrous Conditions IdentifyByproducts->AddressHydrolysis Hydrolysis AddressOverOx->OptimizeReaction AddressHydrolysis->OptimizeReaction End Pure Product Purify->End

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

How to improve the yield of 4-Formylpyridine-2-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Formylpyridine-2-carbonitrile. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and what are their common challenges?

A1: The synthesis of this compound is not commonly detailed in a single step. It typically involves a multi-step process. The two most logical retrosynthetic approaches involve either forming the nitrile group on a pyridine ring already containing a precursor to the aldehyde, or vice-versa.

  • Route A: Oxidation of a Methyl Precursor. This involves starting with 4-methyl-2-cyanopyridine and oxidizing the methyl group to a formyl group. The main challenge is controlling the oxidation to prevent over-oxidation to the carboxylic acid (isonicotinic acid derivative).[1]

  • Route B: Cyanation of a Formylpyridine Derivative. This route would start with a 4-formylpyridine derivative, such as 4-formyl-2-halopyridine, and introduce the nitrile group via nucleophilic substitution. Key challenges include the stability of the starting materials and potential side reactions.

Q2: My oxidation of 4-methyl-2-cyanopyridine to this compound is resulting in a low yield and formation of the carboxylic acid byproduct. How can I improve selectivity for the aldehyde?

A2: This is a common issue of over-oxidation. Achieving high selectivity for the aldehyde requires careful selection of the oxidizing agent and precise control of reaction conditions.

Troubleshooting Steps:

  • Choice of Oxidant: While strong oxidants like KMnO₄ can be used, they often lead to the carboxylic acid.[2] Consider milder or more selective oxidizing agents. Selenium dioxide (SeO₂) is a classic reagent for the oxidation of methyl groups to aldehydes. Other options include using controlled catalytic systems.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Screening a range of temperatures (e.g., from room temperature to reflux) is advisable to find the optimal balance between conversion and selectivity.[3]

  • Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Over-extending the reaction time can significantly increase the formation of the carboxylic acid byproduct.[3]

  • Catalyst System: For gas-phase catalytic oxidations, the choice of catalyst is critical. Vanadium-based catalysts are common, and their activity and selectivity can be tuned by adding promoters like titanium or manganese.[1]

Troubleshooting Guide for Low Yields

Low yields can stem from various factors, including impure starting materials, suboptimal reaction conditions, or side reactions. This guide provides a systematic approach to diagnosing and resolving these issues.

Problem: Low or no formation of the desired this compound product.

Possible Cause 1: Impure Starting Materials
  • Question: How do I ensure my starting materials (e.g., 4-methyl-2-cyanopyridine) are sufficiently pure?

  • Answer: The purity of starting materials is critical. It is highly recommended to purify them before use.

    • Verification: Confirm the purity of your starting materials using techniques like NMR, GC-MS, or melting point analysis. The melting point for 4-methyl-2-cyanopyridine is reported as 83-87 °C.[4]

    • Purification: Recrystallization or column chromatography are common methods to purify solid starting materials.

Possible Cause 2: Inefficient Reaction Conditions
  • Question: My reaction is sluggish or gives a low conversion rate. How can I optimize the conditions?

  • Answer: A systematic optimization of reaction parameters is crucial.

    • Solvent: The choice of solvent can significantly impact reaction rates and selectivity. Screen a variety of solvents with different polarities. For many pyridine syntheses, solvents like glacial acetic acid or methanol are common, but solvent-free conditions have also been shown to improve yields in some cases.[3]

    • Temperature: Temperature can influence the rates of competing reactions.[2] For oxidation reactions, a temperature of around 320°C has been shown to be optimal for some vanadium-based catalysts to maximize selectivity.[1]

    • Catalyst: If your reaction is catalyzed, the choice of catalyst is vital. For multicomponent pyridine syntheses, catalysts like p-toluenesulfonic acid (PTSA) or even solid catalysts like γ-Al₂O₃ nanoparticles have been shown to improve yields significantly.[5]

Possible Cause 3: Side Reactions
  • Question: I am observing multiple unexpected spots on my TLC plate. How can I minimize side reactions?

  • Answer: The formation of byproducts consumes starting materials and lowers the yield of the desired product.

    • Control Stoichiometry: Ensure the precise stoichiometric ratio of reactants. An excess of one reactant can lead to unwanted side products.

    • Order of Addition: In multi-step or multicomponent reactions, the order in which reagents are added can be critical to prevent the formation of side products.[2]

    • Atmosphere: Some reactions are sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent degradation and unwanted oxidative side reactions.

Data Presentation: Catalyst Performance in Oxidation

The table below summarizes the performance of different catalysts in the related reaction of 4-methylpyridine (4-MP) oxidation, which can provide insights for optimizing the oxidation of 4-methyl-2-cyanopyridine.

Catalyst SystemOptimal Temperature (°C)4-MP Conversion (%)Selectivity for Target (%)Reference
V-Ti-O>320~78~64[1]
V-Ti-Mn-O320~8167.17[1]

This data is for the oxidation of 4-methylpyridine to isonicotinic acid but illustrates the impact of catalyst modification and temperature on conversion and selectivity.

Experimental Protocols

Protocol 1: General Procedure for Cyanation of an Amine Derivative (Electrochemical)

This protocol describes a modern, catalyst-free method for cyanation that can be adapted for various substrates.[6]

  • In an argon-filled glove box, equip an electrochemical cell with an anode, a cathode (1x1.5 cm), and a stir bar.

  • Charge the cell with 4-CN pyridine (0.3 mmol, 33 mg), the amine substrate (0.2 mmol), and K₂CO₃ (0.4 mmol).

  • Add anhydrous CH₃CN (4 mL) and TBABF₄ (0.4 mmol, 0.1M) to the reaction mixture.

  • Stir the mixture for 10 minutes before starting the electrolysis.

  • Connect the power supply and carry out the reaction for 8 hours at a constant current of 4 mA.

  • Workup: After the reaction is complete, transfer the mixture to a separating funnel. Wash the electrodes with ethyl acetate.

  • Add H₂O (20 mL) and extract the mixture three times with EtOAc (20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.

Protocol 2: Preparation of 4-Pyridinecarboxaldehyde from Isonicotinic Acid

This two-step protocol provides a route to the aldehyde functionality from a readily available carboxylic acid.[7]

Step 1: Synthesis of 4-pyridine-2-imidazoline

  • React isonicotinic acid with ethylenediamine under solvent-free conditions.

  • Heat the mixture at a temperature between 100-300°C for 10-15 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

Step 2: Reductive Hydrolysis

  • Dissolve the 4-pyridine-2-imidazoline intermediate (14.7g) in absolute ethanol (40 mL) in a flask under a nitrogen atmosphere.

  • Cool the solution to -10°C using an ice-salt bath.

  • Add metallic sodium (3g) in portions, ensuring the temperature remains below -5°C.

  • After the addition is complete, stir the reaction for 1 hour.

  • Remove the absolute ethanol under reduced pressure.

  • Add an oxalic acid solution to adjust the pH to 1-2 and heat to reflux for 2 hours.

  • After cooling, neutralize the solution with sodium bicarbonate until alkaline.

  • Extract the aqueous layer with ethyl acetate to obtain the crude 4-pyridinecarboxaldehyde, which can then be purified. A yield of 88% has been reported for this step.[7]

Visualizations

Logical Workflow for Synthesis & Troubleshooting

G cluster_synthesis Proposed Synthetic Route cluster_troubleshooting Troubleshooting Low Yield cluster_check Initial Checks cluster_optimize Optimization Steps Start Start: 4-Methyl-2-Pyridinecarbonitrile Oxidation Step 1: Selective Oxidation (e.g., SeO2, Catalytic System) Start->Oxidation Product Target Product: 4-Formyl-2-Pyridinecarbonitrile Oxidation->Product LowYield Problem: Low Yield Purity Check Starting Material Purity LowYield->Purity Conditions Verify Reaction Conditions (Temp, Time) Opt_Oxidant Screen Milder Oxidizing Agents Conditions->Opt_Oxidant If checks pass Opt_Solvent Optimize Solvent System Opt_Catalyst Modify/Change Catalyst

Caption: A logical workflow for the synthesis and troubleshooting of this compound.

Decision Tree for Optimizing Reaction Conditions

G start Low Conversion Rate? temp Increase Temperature Incrementally? start->temp Yes stop Re-evaluate Synthetic Route start->stop No (High Conversion, Low Yield) time Increase Reaction Time? temp->time No Improvement monitor Monitor for Side Product Formation (TLC/LC-MS) temp->monitor Yes catalyst Is the reaction catalyzed? time->catalyst No Improvement time->monitor Yes solv Screen Alternative Solvents catalyst->solv No cat_screen Screen Different Catalysts/Loadings catalyst->cat_screen Yes solv->stop cat_screen->solv

Caption: Decision tree for systematically optimizing reaction conditions to improve conversion rates.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Pyridine Cyanation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyridine cyanation experiments. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and address common challenges that lead to low conversion rates.

Frequently Asked Questions (FAQs)

Q1: My pyridine cyanation reaction has a low yield. What are the most common initial checks I should perform?

A1: When encountering low yields in pyridine cyanation, a systematic approach to troubleshooting is essential. Start by verifying the following critical parameters:

  • Inert Atmosphere: Ensure your reaction was conducted under strictly anhydrous and oxygen-free conditions. Many catalysts and reagents used in cyanation are sensitive to air and moisture.[1]

  • Reagent Purity: Verify the purity of your pyridine substrate, cyanide source, and solvent. Impurities can poison the catalyst or lead to unwanted side reactions.

  • Reaction Temperature: Confirm that the reaction was maintained at the optimal temperature as specified in the protocol. Deviations can significantly impact reaction rates and selectivity.

  • Stirring: Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture, especially for heterogeneous reactions.

Q2: I'm using a palladium-catalyzed reaction. Why might my conversion be low?

A2: Low conversion in palladium-catalyzed pyridine cyanation is a common issue, often linked to catalyst deactivation. The primary culprit is typically the cyanide ion itself, which can act as a poison to the palladium catalyst by strongly coordinating to the metal center and inhibiting the catalytic cycle.[2][3] Excess cyanide is particularly detrimental.[4][5][6][7] Additionally, the presence of water can lead to the formation of hydrogen cyanide (HCN), which is highly reactive towards the Pd(0) catalyst.[4][5][6] The lone pair of electrons on the pyridine nitrogen can also coordinate to the palladium, forming inactive species.[8]

Q3: Are there safer alternatives to highly toxic cyanide sources like NaCN or KCN?

A3: Yes, several less toxic cyanide sources are available and have been successfully employed in pyridine cyanation. These include:

  • Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]): A stable, non-toxic solid where the cyanide ions are strongly bound within the iron coordination sphere.[9][10][11][12][13]

  • Zinc cyanide (Zn(CN)₂): Less toxic than alkali metal cyanides and widely used in palladium-catalyzed cyanations.[3][9][14][15]

  • Acetone cyanohydrin: A liquid source of cyanide that can be used in some protocols.[9]

  • 4-Cyanopyridine: Can act as a versatile and stable nitrile source in certain reactions, such as paired electrolysis.[1][2][4][8][16][17]

It is important to note that each of these reagents may require specific reaction conditions and catalysts for optimal performance.

Q4: How does the choice of ligand impact my palladium-catalyzed cyanation?

A4: The ligand plays a crucial role in stabilizing the palladium catalyst, preventing deactivation, and facilitating the key steps of the catalytic cycle. For pyridine substrates, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often preferred.[8] These ligands can shield the palladium center from coordination by the pyridine nitrogen and excess cyanide, thus promoting higher catalytic activity and yields.[15][18][19]

Troubleshooting Guides

Issue 1: Low or No Conversion in Palladium-Catalyzed Cyanation

This is one of the most frequent challenges. The following guide provides a systematic approach to identifying and resolving the root cause.

Troubleshooting Workflow:

G start Low/No Conversion check_atmosphere Verify Inert Atmosphere (Anhydrous & O2-free) start->check_atmosphere check_reagents Check Reagent Purity & Stoichiometry check_atmosphere->check_reagents Atmosphere OK failure Persistent Low Conversion check_atmosphere->failure Atmosphere Compromised check_catalyst Evaluate Catalyst System check_reagents->check_catalyst Reagents OK check_reagents->failure Reagents Impure/Incorrect check_conditions Optimize Reaction Conditions check_catalyst->check_conditions Catalyst System OK check_catalyst->failure Catalyst/Ligand Inappropriate success Improved Conversion check_conditions->success Conditions Optimized check_conditions->failure Suboptimal Conditions G power_supply DC Power Supply anode Anode (e.g., Graphite) power_supply->anode cathode Cathode (e.g., Platinum) power_supply->cathode cell Electrochemical Cell (Undivided) cell->anode cell->cathode solution Reaction Mixture: - Pyridine Substrate - Cyanide Source (e.g., TMSCN) - Supporting Electrolyte - Solvent (e.g., MeCN) cell->solution anode->solution cathode->solution stir_bar Magnetic Stir Bar solution->stir_bar G pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Py-X) pd0->oxidative_addition deactivation_cn Excess CN- pd0->deactivation_cn deactivation_py Pyridine Coordination pd0->deactivation_py pd_complex Py-Pd(II)(X)L_n oxidative_addition->pd_complex transmetalation Transmetalation (+ CN-) pd_complex->transmetalation pd_cyano_complex Py-Pd(II)(CN)L_n transmetalation->pd_cyano_complex reductive_elimination Reductive Elimination pd_cyano_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Py-CN reductive_elimination->product inactive_pd_cn [Pd(CN)₄]²⁻ (Inactive) deactivation_cn->inactive_pd_cn inactive_pd_py [Pd(Py)_m L_n] (Inactive) deactivation_py->inactive_pd_py

References

Preventing degradation of 4-Formylpyridine-2-carbonitrile during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Formylpyridine-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Common strategies for the synthesis of this compound include:

  • Oxidation of a methyl group: A frequent approach involves the selective oxidation of 4-methylpyridine-2-carbonitrile. This precursor can be synthesized from 4-methylpyridine.

  • Formylation of a pyridine ring: Direct formylation of a pre-functionalized pyridine ring is another possibility, though this can sometimes lead to issues with regioselectivity.

  • Gas-phase reaction of cyanopyridines: A patented method describes the synthesis of pyridine aldehydes from the corresponding cyanopyridines by a gas-phase reaction with formic acid over a catalyst.[1]

Q2: What are the main degradation pathways for this compound during synthesis?

A2: The primary degradation pathways for this compound are related to the reactivity of the aldehyde and nitrile functional groups. These include:

  • Over-oxidation: The formyl group is susceptible to oxidation to a carboxylic acid, especially in the presence of strong oxidizing agents or aerobic conditions.

  • Hydrolysis: The nitrile group can undergo hydrolysis to a carboxamide or a carboxylic acid, particularly under acidic or basic conditions at elevated temperatures.

  • Polymerization/Side Reactions: Aldehydes can be prone to self-condensation or polymerization, especially in the presence of strong acids or bases. The presence of both an electron-withdrawing nitrile group and a formyl group can also lead to complex side reactions.

  • Instability to light and air: Pyridine aldehydes can be sensitive to light and air, leading to discoloration and the formation of impurities.[2]

Q3: How should I purify crude this compound?

A3: Purification of this compound typically involves standard laboratory techniques, but with careful consideration of the compound's potential instability.

  • Column Chromatography: Silica gel column chromatography is a common method. A solvent system of ethyl acetate and hexanes is often a good starting point. It is crucial to use neutral silica gel if the compound shows sensitivity to acid.

  • Recrystallization: If a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Distillation: For thermally stable compounds, vacuum distillation can be employed. However, given the functional groups present, thermal degradation is a risk.

Q4: What are the recommended storage conditions for this compound?

A4: To prevent degradation, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and kept at a low temperature (refrigerated).[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low yield of the desired product
Symptom Possible Cause Suggested Solution
Low conversion of starting material Incomplete reaction due to insufficient reaction time, temperature, or reagent stoichiometry.Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider increasing the reaction time or temperature incrementally. Ensure all reagents are pure and added in the correct stoichiometric ratios.
Formation of multiple byproducts Side reactions such as over-oxidation, hydrolysis, or polymerization are occurring. The reaction conditions may be too harsh.Use milder reaction conditions. For an oxidation step, consider using a selective oxidant like manganese dioxide (MnO2) or pyridinium chlorochromate (PCC) under anhydrous conditions to prevent over-oxidation to the carboxylic acid. For reactions sensitive to acid or base, use a buffer or a non-protic solvent.
Product loss during workup or purification The product may be partially soluble in the aqueous phase during extraction, or it may be degrading on the silica gel column.Saturate the aqueous phase with brine (NaCl) to reduce the solubility of the organic product. If using column chromatography, consider using deactivated (neutral) silica gel to prevent acid-catalyzed degradation.
Issue 2: Presence of significant impurities in the final product
Symptom Possible Impurity Identification & Removal
Peak corresponding to a carboxylic acid in NMR/MS 4-Carboxypyridine-2-carbonitrile (from over-oxidation) or 4-formylpyridine-2-carboxylic acid (from nitrile hydrolysis).Identification: Look for a broad singlet in the 10-13 ppm region of the 1H NMR spectrum and the corresponding mass in the mass spectrum. Removal: An acidic impurity can often be removed by washing the organic solution of the product with a mild aqueous base (e.g., saturated sodium bicarbonate solution), followed by washing with water and brine.
Product appears as a brown or discolored oil/solid Polymerization or formation of colored impurities due to exposure to air or light.Prevention: Conduct the reaction and purification under an inert atmosphere and protect the reaction vessel from light. Removal: Purification by column chromatography may separate the desired product from the colored impurities. If the product is a solid, recrystallization may be effective.
Broad peaks or multiple sets of peaks in NMR Presence of tautomers or rotamers, or complex mixtures of byproducts.Simplify the spectrum by acquiring it at a different temperature. Use 2D NMR techniques (e.g., COSY, HSQC) to aid in structure elucidation. If a complex mixture is present, re-evaluate the reaction conditions and purification strategy.

Experimental Protocols

Hypothetical Synthesis via Oxidation of 4-Methylpyridine-2-carbonitrile

This is a representative, hypothetical protocol based on common organic synthesis techniques. Note: This protocol has not been experimentally validated and should be adapted and optimized by the user.

Step 1: Synthesis of 4-Methylpyridine-2-carbonitrile

A common method for this would be the cyanation of 4-methylpyridine-N-oxide.

Step 2: Oxidation to this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylpyridine-2-carbonitrile (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).

  • Addition of Oxidant: Add a selective oxidizing agent such as selenium dioxide (SeO2) (1.1 - 1.5 eq) or manganese dioxide (MnO2) (5-10 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the solid oxidant. Wash the celite pad with the reaction solvent.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

Quantitative Data Summary (Hypothetical)

ParameterValue
Starting Material 4-Methylpyridine-2-carbonitrile
Oxidizing Agent Manganese Dioxide (MnO2)
Solvent Dichloromethane (anhydrous)
Reaction Temperature Reflux (approx. 40 °C)
Reaction Time 12 - 24 hours
Typical Yield 60 - 80%
Purity (after chromatography) >95%

Visualizations

experimental_workflow start Start: 4-Methylpyridine-2-carbonitrile dissolve Dissolve in Anhydrous Solvent start->dissolve add_oxidant Add Selective Oxidizing Agent (e.g., MnO2) dissolve->add_oxidant reflux Heat to Reflux (Monitor by TLC/LC-MS) add_oxidant->reflux cool Cool to Room Temperature reflux->cool filter Filter through Celite cool->filter concentrate Concentrate under Reduced Pressure filter->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Product: this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

degradation_pathways main_compound This compound over_oxidation Over-oxidation (4-Carboxypyridine-2-carbonitrile) main_compound->over_oxidation [O] hydrolysis Nitrile Hydrolysis (4-Formylpyridine-2-carboxamide) main_compound->hydrolysis H2O / H+ or OH- polymerization Polymerization/ Side Products main_compound->polymerization Heat, Acid, or Base

Caption: Potential degradation pathways for this compound.

troubleshooting_logic start Low Yield or Impure Product check_conversion Check Reaction Conversion (TLC/LC-MS) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete Low complete Complete Reaction check_conversion->complete High incomplete_action Optimize Reaction: - Increase time/temp - Check reagents incomplete->incomplete_action check_byproducts Analyze Byproducts (NMR/MS) complete->check_byproducts oxidation_impurity Oxidation Impurity check_byproducts->oxidation_impurity Carboxylic Acid hydrolysis_impurity Hydrolysis Impurity check_byproducts->hydrolysis_impurity Amide other_impurity Other Impurities check_byproducts->other_impurity Multiple/Unknown oxidation_solution Use Milder Oxidant (e.g., MnO2) oxidation_impurity->oxidation_solution hydrolysis_solution Use Anhydrous Conditions hydrolysis_impurity->hydrolysis_solution other_solution Optimize Purification: - Neutral silica - Recrystallization other_impurity->other_solution

Caption: Troubleshooting logic for synthesis of this compound.

References

Technical Support Center: Optimizing Reactions with 4-Formylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing solvent systems and reaction conditions involving 4-Formylpyridine-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a polar molecule and is expected to exhibit good solubility in polar aprotic solvents, moderate solubility in polar protic solvents, and poor solubility in non-polar solvents.

Q2: How does the solvent choice impact reactions involving the aldehyde group of this compound?

A2: The reactivity of the aldehyde group is significantly influenced by the solvent system. For reactions such as Knoevenagel condensations, polar aprotic solvents are often preferred as they can effectively dissolve the reactants and intermediates without interfering with the nucleophilic attack on the carbonyl carbon. Polar protic solvents, on the other hand, can form hydrogen bonds with the aldehyde and the nucleophile, potentially reducing the reaction rate.

Q3: What are common side reactions to consider when working with this compound under basic conditions?

A3: Since this compound lacks α-hydrogens, it can undergo the Cannizzaro reaction in the presence of a strong base.[1][2][3][4][5] This disproportionation reaction results in the formation of the corresponding alcohol (4-(hydroxymethyl)pyridine-2-carbonitrile) and carboxylic acid (2-cyano-isonicotinic acid).

Q4: Can the nitrile group of this compound participate in side reactions?

A4: Yes, the nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially under strong acidic or basic conditions and elevated temperatures. It is crucial to control the reaction conditions to avoid unwanted hydrolysis.

Q5: How can I monitor the progress of a reaction involving this compound?

A5: Reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques allow for the visualization of the consumption of starting materials and the formation of the desired product and any byproducts.

Solubility Data

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (MeCN)High The high polarity of these solvents can effectively solvate the polar this compound molecule.
Polar Protic Water, Ethanol, MethanolModerate Capable of hydrogen bonding, which can facilitate dissolution. However, strong solvent-solute interactions might hinder reactivity in some cases.
Ethers Tetrahydrofuran (THF), Diethyl etherLow to Moderate Lower polarity compared to protic and aprotic polar solvents, leading to reduced solubility.
Halogenated Dichloromethane (DCM), ChloroformLow to Moderate Moderate polarity may allow for some dissolution.
Aromatic Toluene, BenzeneLow / Insoluble The non-polar nature of these solvents is generally not suitable for dissolving polar pyridine derivatives.
Aliphatic Hexanes, HeptaneInsoluble The significant difference in polarity leads to very poor solubility.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps & Optimization
Low or No Reaction 1. Poor Solubility of Starting Material: this compound may not be sufficiently dissolved in the chosen solvent.1. Solvent Optimization: • Switch to a more polar aprotic solvent like DMF or DMSO. • Consider using a co-solvent system to improve solubility. • Gently warm the reaction mixture to aid dissolution, but monitor for potential side reactions.
2. Insufficiently Reactive Nucleophile: The nucleophile may not be strong enough to attack the electron-deficient pyridine ring's aldehyde.2. Enhance Nucleophilicity: • In reactions like Knoevenagel condensation, ensure the base is strong enough to deprotonate the active methylene compound. • For other nucleophilic additions, consider using a more reactive nucleophile or adding a catalyst.
3. Deactivated Pyridine Ring: The electron-withdrawing nitrile group can deactivate the aldehyde.3. Reaction Conditions: • Increase the reaction temperature, but monitor for decomposition. • Use a higher concentration of the nucleophile.
Formation of Multiple Products/Side Reactions 1. Cannizzaro Reaction: Occurs under strong basic conditions.1. Base Selection: • Use a weaker base if possible. • If a strong base is necessary, use stoichiometric amounts and maintain a low temperature.
2. Nitrile Hydrolysis: Can occur in the presence of strong acid or base, especially with heating.2. pH and Temperature Control: • Maintain a neutral or mildly acidic/basic pH. • Avoid prolonged heating.
3. Polymerization/Decomposition: The aldehyde may be unstable under the reaction conditions.3. Milder Conditions: • Lower the reaction temperature. • Reduce the reaction time. • Ensure the absence of air and moisture by running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Difficult Product Isolation/Purification 1. Product is Highly Polar: The product may be difficult to extract from a polar reaction solvent.1. Work-up Procedure: • If the product is soluble in a less polar organic solvent, perform an aqueous work-up and extract with a suitable solvent like ethyl acetate or DCM. • Consider precipitation of the product by adding a non-solvent.
2. Product is an Oil: The product does not crystallize.2. Purification Technique: • Use column chromatography with an appropriate solvent system to purify the product. • Consider converting the product to a crystalline derivative for easier handling and purification.

Experimental Protocols

Key Experiment: Knoevenagel Condensation

This protocol describes a general procedure for the Knoevenagel condensation of this compound with an active methylene compound.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, diethyl malonate)

  • Base catalyst (e.g., piperidine, triethylamine, or a solid-supported base)

  • Solvent (e.g., ethanol, acetonitrile, or DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent) and the active methylene compound (1-1.2 equivalents).

  • Add the chosen solvent to dissolve the reactants. The volume should be sufficient to ensure proper mixing.

  • Add a catalytic amount of the base (e.g., 0.1 equivalents of piperidine).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration, washed with a small amount of cold solvent, and dried.

  • If the product remains in solution, the solvent can be removed under reduced pressure. The residue can then be purified by recrystallization or column chromatography.

Visualizations

Experimental_Workflow Experimental Workflow for a Typical Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Combine Reactants (this compound & Nucleophile) solvent 2. Add Solvent (e.g., DMF, Acetonitrile) reactants->solvent catalyst 3. Add Catalyst (if required) solvent->catalyst stirring 4. Stir at appropriate temperature catalyst->stirring monitoring 5. Monitor progress (TLC/HPLC) stirring->monitoring quench 6. Quench Reaction (e.g., add water) monitoring->quench extract 7. Extraction (with organic solvent) quench->extract dry 8. Dry & Concentrate extract->dry purify 9. Purification (Chromatography/Recrystallization) dry->purify

Caption: General experimental workflow for reactions involving this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low or No Product Formation solubility_check Is the starting material fully dissolved? start->solubility_check solubility_yes Yes solubility_check->solubility_yes Yes solubility_no No solubility_check->solubility_no No temp_check Is the reaction temperature optimal? temp_yes Yes temp_check->temp_yes Yes temp_no No temp_check->temp_no No reagent_check Are the reagents and catalyst active? reagent_yes Yes reagent_check->reagent_yes Yes reagent_no No reagent_check->reagent_no No solubility_yes->temp_check change_solvent Action: Change to a more polar solvent (e.g., DMF, DMSO) solubility_no->change_solvent success Problem Resolved change_solvent->success temp_yes->reagent_check increase_temp Action: Increase temperature cautiously temp_no->increase_temp increase_temp->success reagent_yes->success check_reagents Action: Use fresh reagents/catalyst reagent_no->check_reagents check_reagents->success

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Temperature control and optimization for pyridine aldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing temperature control during pyridine aldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of 3-Pyridinecarboxaldehyde from 3-methylpyridine?

The synthesis of 3-Pyridinecarboxaldehyde from 3-methylpyridine involves a two-step process of chlorination and hydrolysis, each with its own optimal temperature range. The chlorination reaction is best performed between 137°C and 142°C.[1] Temperatures below this range may lead to incomplete reactions, while higher temperatures can cause coking and decomposition, reducing the yield of the target product.[1] The subsequent hydrolysis step is optimally carried out at 115°C to achieve the highest yield (up to 98%) and a raw material conversion rate of nearly 100%.[1] At temperatures below 105°C, the reaction may be incomplete. Conversely, excessively high temperatures can lead to product instability and self-polymerization, resulting in a decreased yield and a darker product color.[1]

Q2: How does temperature affect the vapor phase synthesis of pyridine aldehydes from cyanopyridine?

In the vapor phase synthesis of pyridine aldehydes from cyanopyridine, formic acid, and water, temperature is a critical parameter. The reaction is typically conducted at temperatures between 250°C and 650°C.[2] However, the preferred and more desirable range for optimal yield is between 400°C and 500°C.[2] Specifically, a reaction temperature of about 425°C has been successfully used for the synthesis of 3-pyridine aldehyde.[2]

Q3: What are the recommended temperature conditions for the synthesis of 4-Pyridinecarboxaldehyde via oxidation?

For the synthesis of 4-Pyridinecarboxaldehyde through the oxidation of 4-pyridinemethanol, different protocols suggest varying temperature conditions. One method utilizing a tetramethyl piperidine, sodium bromide, and sodium acid carbonate oxidation system recommends controlling the reaction system temperature at 5°C.[3] Another approach involving a V-Mo catalyst for the oxidation of 4-methylpyridine suggests a high temperature of 400°C.[4][5] A different oxidation method using pyridinium chlorochromate (PCC) is carried out at 4°C.[5]

Q4: What is the influence of temperature on the synthesis of 2-Pyridinecarboxaldehyde?

The synthesis of 2-Pyridinecarboxaldehyde can be achieved through a multi-step process where temperature control is crucial. In one method, the initial chlorination of 2-picoline is conducted at reflux, with specific examples mentioning heating to 40°C, 60°C, and 90°C.[6] The final oxidation step to produce the aldehyde is performed at a much lower temperature range of -10°C to 0°C, after which the temperature is maintained at 10-25°C.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete Reaction: The reaction temperature may be too low. For instance, in the hydrolysis step for 3-Pyridinecarboxaldehyde synthesis, temperatures below 105°C result in an incomplete reaction.[1]Gradually increase the reaction temperature in increments and monitor the reaction progress using techniques like TLC or GC to find the optimal point.
Side Reactions: The reaction temperature may be too high, leading to the formation of byproducts. For example, in the chlorination of 3-methylpyridine, temperatures above 142°C can lead to coking and decomposition.[1]Carefully lower the reaction temperature. Consider performing a temperature optimization study to identify the range that maximizes the yield of the desired product while minimizing side reactions.
Product Impurity / Dark Color Product Decomposition: High temperatures can cause the desired pyridine aldehyde to decompose or polymerize. This is observed in the synthesis of 3-Pyridinecarboxaldehyde at temperatures above 115°C.[1]Reduce the reaction temperature. If a high temperature is necessary for the reaction to proceed, consider reducing the reaction time to minimize product exposure to harsh conditions.
Inconsistent Results Poor Temperature Control: Fluctuations in the reaction temperature can lead to variable yields and purity.Ensure your heating apparatus (e.g., oil bath, heating mantle) provides stable and uniform heating. Use a calibrated thermometer placed directly in the reaction mixture for accurate temperature monitoring.

Experimental Protocols

Protocol 1: Synthesis of 3-Pyridinecarboxaldehyde

This protocol is based on the chlorination of 3-methylpyridine followed by catalytic hydrolysis.[1]

Step 1: Chlorination

  • Add 100 g of 3-methylpyridine to a four-necked flask equipped with a mechanical stirrer, condenser, thermometer, and gas inlet tube.

  • Slowly heat the stirred solution to 137°C.

  • Introduce chlorine gas at a rate of 150 mL/min, maintaining the reaction temperature between 137°C and 142°C.

  • Monitor the reaction progress using gas chromatography.

  • Once the concentration of the intermediate 3-chloromethylpyridine is less than 0.2%, stop the chlorine gas flow and cool the mixture.

Step 2: Catalytic Hydrolysis

  • The optimal temperature for this step is 115°C.

  • The mass ratio of water to the chlorinated solution from Step 1 should be 4:1.

  • The molar ratio of the catalyst, calcium carbonate, to 3-dichloromethylpyridine should be 1.1:1.

  • Combine the reactants and catalyst and heat to 115°C.

  • Upon completion, the product can be isolated. This method can yield up to 96% of 3-Pyridinecarboxaldehyde with a purity of 99.3%.[1]

Protocol 2: Vapor Phase Synthesis of 3-Pyridine Aldehyde

This protocol describes the continuous synthesis of 3-pyridine aldehyde from 3-cyanopyridine.[2]

  • Prepare a gaseous mixture of 100 parts 3-cyanopyridine, 55 parts water, and 100 parts formic acid by weight.

  • Pass the vapor mixture through a reactor containing a thoria-alumina catalyst.

  • Maintain the reactor temperature at approximately 425°C.

  • Condense the vapors emerging from the reactor to collect the crude product.

  • Separate the 3-pyridine aldehyde from the condensate by fractional distillation under high vacuum.

Visualizations

Temperature_Optimization_Workflow Troubleshooting Low Yield Due to Temperature start Low Product Yield check_temp Is Reaction Temperature Optimal? start->check_temp temp_too_low Hypothesis: Temperature Too Low (Incomplete Reaction) check_temp->temp_too_low No temp_too_high Hypothesis: Temperature Too High (Side Reactions/Decomposition) check_temp->temp_too_high Yes increase_temp Action: Increase Temperature Incrementally Monitor Reaction Progress (TLC, GC) temp_too_low->increase_temp reassess Re-evaluate Yield increase_temp->reassess decrease_temp Action: Decrease Temperature Consider Reducing Reaction Time temp_too_high->decrease_temp decrease_temp->reassess success Yield Optimized reassess->success Improved other_factors Consider Other Factors: - Catalyst Activity - Reagent Purity - Reaction Time reassess->other_factors No Improvement

Caption: Troubleshooting workflow for low yield issues related to reaction temperature.

Synthesis_Pathway_Temperature_Effect Impact of Temperature on 3-Pyridinecarboxaldehyde Synthesis cluster_chlorination Chlorination of 3-Methylpyridine cluster_hydrolysis Hydrolysis low_temp_c < 137°C Incomplete Reaction optimal_temp_c 137-142°C Optimal Yield intermediate Chlorinated Intermediate optimal_temp_c->intermediate high_temp_c > 142°C Coking & Decomposition low_temp_h < 105°C Incomplete Reaction optimal_temp_h 115°C Highest Yield (98%) product 3-Pyridinecarboxaldehyde optimal_temp_h->product high_temp_h > 115°C Product Instability Self-Polymerization start 3-Methylpyridine start->low_temp_c Temp. start->optimal_temp_c Temp. start->high_temp_c Temp. intermediate->low_temp_h Temp. intermediate->optimal_temp_h Temp. intermediate->high_temp_h Temp.

Caption: Temperature effects on the two-step synthesis of 3-Pyridinecarboxaldehyde.

References

How to avoid impurities in the synthesis of pyridine-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding and eliminating impurities during the synthesis of pyridine-based compounds.

Frequently Asked questions (FAQs)

Q1: What are the most common sources of impurities in pyridine synthesis?

Impurities in pyridine synthesis can arise from several sources:

  • Starting Materials: The purity of reagents is crucial. Picolines (methylpyridines) and lutidines (dimethylpyridines) are common impurities in pyridine starting materials[1]. Residual solvents from previous steps can also carry over[1].

  • Side Reactions: Depending on the synthetic route, various side reactions can occur. For instance, in the Hantzsch synthesis, the formation of undesired intermediates like tricyclic pyrans can happen if the order of reagent addition is incorrect[2].

  • Incomplete Reactions: In many pyridine syntheses, an intermediate is formed that requires a subsequent reaction to yield the final product. For example, the Hantzsch synthesis initially produces a 1,4-dihydropyridine, which must be oxidized to the corresponding pyridine[2][3]. Incomplete oxidation will result in the dihydropyridine as a major impurity[2].

  • Decomposition: High reaction temperatures can sometimes lead to the decomposition of starting materials or the desired product, generating a mixture of impurities[2].

  • Residual Catalyst: If a catalyst is used, particularly a transition metal catalyst, it can sometimes be challenging to remove completely from the final product[4].

Q2: How can I minimize the formation of side products during the Hantzsch pyridine synthesis?

Minimizing side products in the Hantzsch synthesis often involves careful control of reaction conditions and reagent addition[2].

  • Order of Reagent Addition: For unsymmetrical Hantzsch reactions, it is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step. This can prevent the formation of undesired intermediates[2].

  • Catalyst and Solvent Choice: Employing a catalyst such as p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles can significantly improve yields[2]. Solvent-free conditions using catalysts like γ-Al2O3 nanoparticles have also been shown to be effective[2].

  • Temperature Control: Maintaining the optimal reaction temperature is critical to prevent the decomposition of reactants and products[2].

Q3: My pyridine derivative is sensitive to acid. How can I remove residual pyridine used as a solvent or reagent?

For acid-sensitive compounds, several non-acidic methods can be used to remove pyridine:

  • Copper Sulfate (CuSO₄) Wash: Washing the reaction mixture with an aqueous solution of copper sulfate is a mild and effective method. Pyridine forms a water-soluble complex with copper sulfate, which can then be removed in the aqueous layer[5][6][7].

  • Azeotropic Removal: Pyridine can be removed by co-evaporation with a solvent like toluene or heptane under reduced pressure. This mixture forms an azeotrope with a lower boiling point than pyridine alone, facilitating its removal[5]. This process may need to be repeated multiple times for complete removal[5].

  • Cation-Exchange Chromatography: This method is particularly useful for purifying products from a large excess of reagents like 2-aminopyridine[8].

Q4: What are the best general-purpose methods for purifying crude pyridine-based compounds?

The choice of purification method depends on the properties of the desired compound and the nature of the impurities.

  • Recrystallization: This is a powerful technique for purifying solid compounds. The selection of an appropriate solvent is key; the desired compound should be soluble in the hot solvent but sparingly soluble at room temperature, while the impurities should either be highly soluble or insoluble in the chosen solvent[9].

  • Column Chromatography: Silica gel column chromatography is a versatile method for separating compounds with different polarities.

  • Distillation: For liquid pyridine derivatives, distillation can be an effective purification method, especially for removing non-volatile impurities[10].

  • Acidic Wash: For compounds that are not acid-sensitive, washing with a dilute acid solution (e.g., 1M HCl) is a simple and effective way to remove basic impurities like pyridine by converting them into water-soluble salts[5][6][7].

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of pyridine derivatives in a question-and-answer format.

Problem Possible Cause(s) Troubleshooting Steps
Low Yield in Hantzsch Synthesis Inefficient reaction conditions.- Consider using a catalyst like p-toluenesulfonic acid (PTSA) with ultrasonic irradiation. - Explore solvent-free conditions with a catalyst such as γ-Al2O3 nanoparticles at elevated temperatures[2].
Incomplete oxidation of the dihydropyridine intermediate.- Ensure the use of a suitable oxidizing agent (e.g., nitric acid, KMnO₄, iodine) in the correct stoichiometric amount[2][3]. - Monitor the reaction progress using TLC or LC-MS to confirm complete conversion[2].
Formation of side products.- In unsymmetrical syntheses, control the order of reagent addition by pre-forming the enamine or Knoevenagel condensation product[2].
Unexpected Byproducts in Bohlmann-Rahtz Synthesis High temperatures causing decomposition.- Optimize the cyclodehydration step by carefully controlling the temperature[2].
Acid-sensitive enamines decomposing.- Consider alternative synthetic routes if starting materials are highly unstable under the required reaction conditions.
Product is a Water-Soluble Anion, and Pyridine is the Counter-ion and in Excess Difficulty in removing both free pyridine and the pyridinium counter-ion.- Adjust the pH of the aqueous solution to be slightly basic (pH 8-9) to deprotonate the pyridinium, then perform multiple extractions with an organic solvent like dichloromethane (DCM)[11]. - Utilize anion-exchange chromatography, where the desired anionic product will bind to the column, and the neutral pyridine and pyridinium cation will be washed through[11].
Tailing on TLC Plate, Indicating Residual Pyridine Incomplete removal of pyridine after workup.- After initial extraction and solvent evaporation, co-evaporate the residue with toluene one or more times under high vacuum[6]. - If the compound is stable, perform an acidic wash with dilute HCl during the workup[6].
Final Product is Colored, but Should be Colorless Presence of colored impurities or formation of charge-transfer complexes.- Pyridine and its derivatives can form colored complexes with metal impurities (e.g., copper salts)[12]. Treat with a chelating agent or perform a purification step like column chromatography. - Darkening or "tarring" can indicate decomposition due to excessive heat or oxygen exposure. Ensure reactions are run under an inert atmosphere and at the appropriate temperature[12].

Experimental Protocols

Protocol 1: Dilute Acid Wash for Pyridine Removal

This protocol is suitable for the removal of pyridine from a reaction mixture when the desired product is stable in acidic conditions and soluble in an organic solvent.

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of an organic solvent (e.g., ethyl acetate, dichloromethane) in which the product is soluble.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl)[5].

  • Shake the separatory funnel vigorously, venting frequently.

  • Allow the layers to separate. The pyridine will be protonated to form pyridinium hydrochloride, which is soluble in the aqueous layer.

  • Drain the lower aqueous layer[5].

  • Repeat the acid wash (steps 3-6) one or two more times to ensure complete removal of pyridine[5].

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Wash the organic layer with brine (saturated aqueous NaCl solution).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

Protocol 2: Copper Sulfate (CuSO₄) Wash for Pyridine Removal

This protocol is ideal for removing pyridine when the desired product is sensitive to acidic conditions.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous copper sulfate (CuSO₄) solution.

  • Shake the funnel. A colored complex (often deep blue or violet) will form between pyridine and the copper sulfate, which will be in the aqueous layer[7].

  • Separate and remove the aqueous layer.

  • Repeat the wash with the CuSO₄ solution until no more color change is observed in the aqueous layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter and concentrate the solvent under reduced pressure.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of a synthesized pyridine-based compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector[13].

  • Column: A C18 reversed-phase column is commonly used for aromatic compounds[14].

  • Mobile Phase: A typical mobile phase would be a gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile)[14]. The gradient program should be optimized to ensure separation of the main product from potential impurities[14].

  • Flow Rate: A typical flow rate is 1.0 mL/min[13][14].

  • Detection: Set the UV detector to a wavelength where the analyte has maximum absorbance. If this is unknown, a photodiode array (PDA) detector can be used to monitor a range of wavelengths[13][14].

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the purified compound in a suitable solvent (e.g., the mobile phase) to a known concentration (e.g., 1 mg/mL)[13].

    • Filter the sample through a 0.45 µm syringe filter before injection[13][14].

  • Analysis:

    • Inject a standard volume (e.g., 10 µL) of the sample[13][14].

    • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram[13][14].

Visualizations

G cluster_0 Impurity Identification & Removal Workflow start Crude Pyridine Compound analysis Purity Analysis (TLC, LC-MS, NMR) start->analysis decision Impurity Detected? analysis->decision identify Identify Impurity Structure decision->identify Yes end Pure Compound decision->end No select_method Select Purification Method identify->select_method purify Perform Purification (e.g., Chromatography, Recrystallization) select_method->purify reanalysis Re-analyze Purity purify->reanalysis decision2 Purity Acceptable? reanalysis->decision2 decision2->end Yes troubleshoot Troubleshoot & Re-purify decision2->troubleshoot No troubleshoot->select_method

Caption: Workflow for identifying and removing impurities from pyridine compounds.

G cluster_1 Decision Tree for Pyridine Removal start Need to Remove Pyridine? acid_sensitive Is the Compound Acid-Sensitive? start->acid_sensitive Yes acid_wash Use Dilute Acid Wash (e.g., 1M HCl) acid_sensitive->acid_wash No cuso4_wash Use Copper Sulfate (CuSO₄) Wash acid_sensitive->cuso4_wash Yes end Pyridine Removed acid_wash->end azeotrope Use Azeotropic Removal with Toluene cuso4_wash->azeotrope If traces remain cuso4_wash->end azeotrope->end

Caption: Decision tree for selecting a method to remove residual pyridine.

References

Challenges and solutions for scaling up 4-Formylpyridine-2-carbonitrile production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for overcoming challenges in the scaled-up production of 4-Formylpyridine-2-carbonitrile. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to ensure a safe, efficient, and scalable synthesis process.

Troubleshooting Guide

Common issues encountered during the synthesis and purification of this compound are addressed below in a question-and-answer format.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient temperature or reaction time.Gradually increase the reaction temperature in small increments (5-10°C) and monitor progress by TLC or HPLC. Extend the reaction time and monitor until starting material is consumed.
Poor quality or inactive reagents (e.g., catalyst, formylating agent).Use freshly opened or properly stored reagents. Consider testing the activity of the catalyst on a small-scale reaction.
Presence of moisture in the reaction.Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and handle hygroscopic reagents in a glovebox or under an inert atmosphere.
Formation of a Tar-like Substance Polymerization or decomposition of starting materials or product at elevated temperatures.Maintain the lowest effective reaction temperature. Consider a slower, controlled addition of reagents to manage any exotherms.
Use of a strong acid catalyst.If applicable, switch to a milder acid catalyst or optimize the catalyst loading to minimize side reactions.
Difficult Purification Co-elution of impurities with the product during column chromatography.Optimize the mobile phase composition for better separation. Consider using a different stationary phase.
Product oiling out during crystallization.Screen a variety of crystallization solvents with different polarities. Control the cooling rate; a slower cooling rate often promotes the formation of well-defined crystals. Seeding the solution with a small crystal of pure product can also induce crystallization.[1]
Inconsistent Results at Larger Scale Inefficient heat transfer in larger reactors leading to localized temperature gradients.Ensure the reactor is equipped with an efficient cooling system. Use a jacketed reactor with a circulating temperature control unit.[2]
Inadequate mixing leading to poor mass transfer and localized concentration spikes.Use an appropriate stirrer (e.g., overhead mechanical stirrer) with a suitable impeller design for the reactor geometry. Optimize the stirring speed to ensure homogeneity.[2]

Frequently Asked Questions (FAQs)

Synthesis

Q1: What is a common synthetic route for preparing this compound at a gram scale?

A common and effective method involves a two-step process starting from 4-chloropyridine-N-oxide. First, a cyanation reaction is performed to introduce the nitrile group, followed by a formylation step. A detailed experimental protocol is provided in the "Experimental Protocols" section.

Q2: My formylation reaction is giving a low yield. What are the critical parameters to control?

Low yields in formylation reactions can often be attributed to several factors. Ensure your reagents, especially the formylating agent and any catalysts, are of high purity and anhydrous. The reaction temperature is also critical; too high a temperature can lead to decomposition and the formation of side products. Monitoring the reaction closely by TLC or HPLC and stopping it once the starting material is consumed is crucial to prevent over-reaction.[3]

Q3: I am observing an unexpected color change in my reaction mixture. What could this indicate?

Unexpected color changes can signal the formation of side products or decomposition. Darkening or tarring of the reaction mixture often suggests decomposition due to excessive heat or the presence of impurities. The formation of colored complexes with residual metals from catalysts can also occur. It is advisable to stop the reaction and analyze a sample to identify the cause.

Purification

Q4: What is the recommended method for purifying this compound on a large scale?

For large-scale purification, crystallization is generally preferred over chromatography due to its cost-effectiveness and efficiency.[1][4] A systematic solvent screening is recommended to find a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Q5: How can I remove persistent impurities during crystallization?

If impurities persist after a single crystallization, a recrystallization step may be necessary.[4] Washing the isolated crystals with a small amount of cold, fresh solvent can also help remove surface impurities. If impurities have similar solubility profiles, consider a pre-purification step like a charcoal treatment to remove colored impurities or an acidic/basic wash to remove impurities with different acid-base properties.

Stability and Storage

Q6: What are the recommended storage conditions for this compound?

This compound should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids, bases, and oxidizing agents.[5] It should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air. For long-term storage, refrigeration (2-8°C) is recommended.

Q7: Is this compound sensitive to light or heat?

While specific data for this compound is limited, many pyridine and nitrile-containing compounds can be sensitive to heat and light. Thermal decomposition can occur at elevated temperatures.[6] It is best practice to protect the compound from direct sunlight and store it at controlled temperatures. A thermal hazard assessment is recommended before performing large-scale reactions at high temperatures.[2]

Safety

Q8: What are the primary safety hazards associated with handling this compound?

As a pyridine derivative containing a nitrile group, this compound should be handled with care. It is potentially harmful if swallowed, inhaled, or absorbed through the skin.[5][7] It can cause skin, eye, and respiratory irritation.[5] The nitrile group can be a source of cyanide toxicity under certain conditions.

Q9: What personal protective equipment (PPE) should be worn when working with this compound?

Appropriate PPE includes chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).[2] When handling larger quantities or when there is a risk of generating dust or aerosols, a respirator with an appropriate cartridge should be used in a well-ventilated area or fume hood.[5]

Experimental Protocols

Gram-Scale Synthesis of this compound

This two-step procedure is adapted from the synthesis of related cyanopyridines and formylated heterocycles.

Step 1: Synthesis of 4-Chloro-2-pyridinecarbonitrile [8]

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, combine 4-chloropyridine N-oxide (7.53 g, 58.1 mmol) and N,N-dimethylcarbamoyl chloride (9.36 g, 87.0 mmol) in acetonitrile (200 mL).

  • Reagent Addition: Slowly add trimethylcyanosilane (11.5 g, 116 mmol) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature for 18 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel containing ethyl acetate (200 mL) and water (100 mL).

  • Extraction: Separate the layers and wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 4-chloro-2-pyridinecarbonitrile as a light-yellow oil (yields up to 99% have been reported for this transformation).[8]

Step 2: Formylation of 4-Chloro-2-pyridinecarbonitrile (Illustrative Vilsmeier-Haack Conditions) [9]

This is a general procedure that may require optimization for this specific substrate.

  • Vilsmeier Reagent Preparation: In a separate flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 3 equivalents) in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with vigorous stirring, maintaining the temperature below 5°C. Allow the mixture to stir at 0°C for 30-60 minutes.

  • Reaction: Dissolve the 4-chloro-2-pyridinecarbonitrile (1 equivalent) from Step 1 in anhydrous DMF and add it to the pre-formed Vilsmeier reagent at 0°C.

  • Heating: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-80°C. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the starting material is consumed, cool the reaction to 0°C and carefully quench by slowly adding it to a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume of aqueous layer).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by crystallization or column chromatography.

Data Presentation

Table 1: Comparison of Reaction Parameters at Different Scales (Hypothetical)

ParameterLab Scale (1 g)Pilot Scale (100 g)Production Scale (1 kg)
Reaction Time (Formylation) 2-4 hours4-6 hours6-8 hours
Typical Yield 75-85%70-80%65-75%
Purity (Crude) ~90%~85%~80%
Key Challenge Product isolationHeat dissipation, mixingProcess control, safety

Visualizations

Logical Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting start Low Yield of this compound check_reagents Check Reagent Quality and Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Time) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_moisture Investigate for Moisture Contamination moisture_ok Reaction Anhydrous? check_moisture->moisture_ok reagents_ok->check_conditions Yes optimize_reagents Use Fresh Reagents / Adjust Stoichiometry reagents_ok->optimize_reagents No conditions_ok->check_moisture Yes optimize_conditions Optimize Temperature and Time conditions_ok->optimize_conditions No dry_system Dry Glassware and Solvents moisture_ok->dry_system No analyze_byproducts Analyze Byproducts to Identify Side Reactions moisture_ok->analyze_byproducts Yes optimize_reagents->start optimize_conditions->start dry_system->start

Caption: Troubleshooting workflow for addressing low product yield.

Experimental Workflow for Synthesis and Purification

SynthesisWorkflow start Start: 4-Chloropyridine-N-Oxide cyanation Step 1: Cyanation (TMSCN, MeCN) start->cyanation intermediate 4-Chloro-2-pyridinecarbonitrile cyanation->intermediate formylation Step 2: Formylation (Vilsmeier-Haack or other) intermediate->formylation crude_product Crude this compound formylation->crude_product purification Purification (Crystallization or Chromatography) crude_product->purification final_product Pure this compound purification->final_product analysis QC Analysis (HPLC, NMR) final_product->analysis

Caption: Overall workflow for the synthesis and purification process.

References

Overcoming challenges in the synthesis of functionalized cyanopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of functionalized cyanopyridines.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of cyanopyridines, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete reaction: Insufficient reaction time, low temperature, or inefficient catalyst. - Catalyst poisoning: Presence of impurities (e.g., water, sulfur compounds) that deactivate the catalyst.[1][2] - Poor quality of starting materials: Degradation or impurities in reagents. - Suboptimal reaction conditions: Incorrect solvent, pH, or concentration.- Optimize reaction conditions: Increase reaction time, temperature, or catalyst loading. Screen different solvents and additives. - Ensure anhydrous conditions: Use dry solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Purify starting materials: Recrystallize or distill starting materials before use. - Check catalyst activity: Use a fresh batch of catalyst or test its activity with a known reaction. For palladium catalysts, avoid excess cyanide which can lead to the formation of inactive complexes.[1][3]
Formation of Multiple Products/Poor Selectivity - Lack of regioselectivity: The synthetic method does not favor the formation of the desired isomer. - Side reactions: Competing reaction pathways, such as hydrolysis of the nitrile group to an amide or carboxylic acid.[4] - Over-functionalization: Multiple reactive sites on the starting material.- Choose a regioselective synthesis method: For example, direct cyanation of substituted pyridines often yields 2-cyano derivatives.[5] - Use protecting groups: Temporarily block reactive sites that are not intended to react. - Control reaction conditions: Lowering the temperature may favor the kinetic product. Adjusting the stoichiometry of reagents can also improve selectivity.
Difficult Product Purification - Product is highly soluble in the reaction solvent. - Product co-elutes with starting materials or byproducts during chromatography. - Product is a solid that is difficult to crystallize. - Presence of residual catalyst or heavy metals. [6]- Solvent selection for extraction and recrystallization: Choose a solvent system where the product has lower solubility at colder temperatures. For 4-cyanopyridine, recrystallization from water is a common method.[7] - Alternative purification techniques: Consider azeotropic distillation to remove water and residual solvents, as has been demonstrated for 4-cyanopyridine using toluene.[8] Sublimation can also be effective for volatile solids. - Optimize chromatography: Use a different solvent system, gradient elution, or a different stationary phase. - Catalyst removal: Employ specific workup procedures to remove metal catalysts, such as washing with aqueous solutions of ligands that can chelate the metal.
Catalyst Deactivation in Palladium-Catalyzed Cyanation - Excess cyanide: Leads to the formation of inactive palladium-cyanide complexes.[1][3] - Presence of water: Can lead to the formation of HCN, which reacts with the Pd(0) catalyst.[1][3] - Presence of other catalyst poisons: Sulfur-containing compounds can deactivate palladium catalysts.[2]- Control cyanide concentration: Use a cyanide source that provides a slow release of cyanide ions. - Rigorous exclusion of moisture: Use anhydrous solvents and reagents. - Use of phase-transfer catalysts: Can facilitate the reaction and may mitigate some deactivation pathways.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing cyanopyridines?

A1: The primary methods for synthesizing cyanopyridines include:

  • Ammoxidation of picolines: This is a major industrial method for producing the parent 2-, 3-, and 4-cyanopyridines from the corresponding methylpyridines (picolines).[5][9][10]

  • Direct cyanation of pyridines: This involves activating the pyridine ring, often by forming a pyridine-N-oxide, followed by reaction with a cyanide source.[5] A one-pot method involves treating pyridines with nitric acid and trifluoroacetic anhydride, followed by potassium cyanide.[5]

  • Dehydration of pyridine carboxamides: Reagents like phosphorus pentoxide can be used to dehydrate the corresponding amide to the nitrile.[11]

  • Substitution of halopyridines: A halogen atom on the pyridine ring can be displaced by a cyanide group, often using a palladium or copper catalyst.[6][12]

  • Multi-component reactions: For highly functionalized cyanopyridines, one-pot reactions involving an aldehyde, a ketone, malononitrile, and a source of ammonia (like ammonium acetate) can be very effective, sometimes utilizing microwave irradiation to speed up the reaction.[13][14][15]

Q2: I am getting a low yield in my cyanation of a halopyridine. What can I do?

A2: Low yields in these reactions are common and can often be improved by:

  • Switching the catalyst: If you are using a copper-based catalyst, consider a palladium-based system, or vice versa. The choice of ligands for the metal is also crucial.

  • Using an activating agent: For some substrates, an activating agent is necessary to facilitate the reaction.[12]

  • Changing the cyanide source: Different cyanide sources (e.g., KCN, NaCN, Zn(CN)₂, TMSCN) have different reactivities and solubilities. Using a less toxic source like potassium ferrocyanide is also an option.[16]

  • Optimizing the solvent: Polar aprotic solvents like DMF, DMSO, or propionitrile are commonly used.[6][12] However, sometimes solvent-free conditions or aqueous systems can be effective.[6]

  • Ensuring an inert atmosphere: Oxygen can degrade the catalyst and starting materials.

Q3: How can I purify my cyanopyridine product effectively?

A3: The best purification method depends on the physical properties of your product:

  • Recrystallization: This is a good choice for solid products. The key is to find a suitable solvent or solvent mixture. For example, 4-cyanopyridine can be purified by recrystallization from water.[7]

  • Column Chromatography: This is a versatile technique for both solid and liquid products. A careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase is required to achieve good separation.[5]

  • Distillation: For liquid products, distillation under reduced pressure can be very effective.

  • Azeotropic Distillation: This method is particularly useful for removing water from the product. For instance, toluene can be used to form an azeotrope with water to dry 4-cyanopyridine.[8]

Q4: What are the main side reactions to be aware of during cyanopyridine synthesis?

A4: The primary side reaction is often the hydrolysis of the nitrile group. Under acidic or basic conditions, and in the presence of water, the cyano group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid.[4] Other potential side reactions depend on the specific functional groups present on the pyridine ring and the reagents being used.

Experimental Protocols

Protocol 1: Synthesis of 3-Cyanopyridine from Nicotinamide

This protocol is based on the dehydration of nicotinamide using phosphorus pentoxide.[11]

Materials:

  • Nicotinamide (powdered)

  • Phosphorus pentoxide

  • Ether

  • Water

Procedure:

  • In a dry 1-liter round-bottomed flask, place 100 g of powdered nicotinamide and 100 g of phosphorus pentoxide.

  • Stopper the flask and shake to thoroughly mix the powders.

  • Connect the flask to an air condenser arranged for distillation. Use a Claisen flask immersed in an ice-salt bath as the receiver.

  • Reduce the pressure to 15–20 mm Hg.

  • Heat the mixture vigorously with a large, free flame, moving the flame to melt the material as rapidly as possible. Continue heating until no more product distills over (approximately 15–20 minutes).

  • Allow the apparatus to cool.

  • Rinse the product from the condenser into the receiver with ether.

  • Distill the ether on a steam bath.

  • Distill the remaining product at atmospheric pressure using an air condenser. The product, 3-cyanopyridine, should distill at 205–208 °C.

Expected Yield: 71–72 g (83–84%).[11]

Protocol 2: One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives via Microwave Irradiation

This is a general procedure for the synthesis of substituted 2-amino-3-cyanopyridines.[13][15]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Methyl ketone (1 mmol)

  • Malononitrile (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Ethanol

Procedure:

  • In a suitable vessel for microwave synthesis, combine the aromatic aldehyde, methyl ketone, malononitrile, and ammonium acetate.

  • Place the vessel in a microwave reactor and irradiate for 7-9 minutes.

  • After the reaction is complete, allow the mixture to cool.

  • Wash the solid product with a small amount of cold ethanol.

  • Recrystallize the crude product from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.

Yields: Typically in the range of 72-86%.[13]

Quantitative Data Summary

Synthesis Method Product Starting Material(s) Yield (%) Reference
Ammoxidation4-Cyanopyridine4-Methylpyridine, Ammonia, Air> 98[9][17]
Ammoxidation3-Cyanopyridine3-Methylpyridine, Ammonia, Air> 95[10]
Dehydration3-CyanopyridineNicotinamide, P₂O₅83-84[11]
Direct Cyanation2-CyanopyridinesVarious Pyridines, HNO₃, TFAA, KCN~52 (average)[5]
Multi-component (Microwave)2-Amino-3-cyanopyridine derivativesAldehyde, Ketone, Malononitrile, NH₄OAc72-86[13]
Palladium-catalyzed Coupling2-(4-cyanopyridin-2-yl)pyridine-4-carbonitrile4-Cyanopyridine~20[18]

Visualizations

experimental_workflow_dehydration cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Mix Nicotinamide and P₂O₅ heat Heat under Vacuum (15-20 mm Hg) start->heat distill Distill Product heat->distill rinse Rinse with Ether distill->rinse evap Evaporate Ether rinse->evap final_distill Distill at Atm. Pressure evap->final_distill product Pure 3-Cyanopyridine final_distill->product

Caption: Workflow for the synthesis of 3-cyanopyridine via dehydration.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low/No Yield cause1 Incomplete Reaction problem->cause1 cause2 Catalyst Poisoning problem->cause2 cause3 Poor Reagents problem->cause3 sol1 Optimize Conditions (Time, Temp, Conc.) cause1->sol1 sol2 Ensure Anhydrous Conditions cause2->sol2 sol4 Use Fresh Catalyst cause2->sol4 sol3 Purify Starting Materials cause3->sol3

Caption: Troubleshooting logic for low product yield in cyanopyridine synthesis.

References

Refining work-up procedures for isolating 4-Formylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Formylpyridine-2-carbonitrile. Our aim is to facilitate the refinement of work-up procedures and address common challenges encountered during its isolation and purification.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common method for the synthesis of similar pyridine aldehydes involves the reduction of the corresponding cyanopyridine. For instance, 4-Pyridinecarboxaldehyde can be synthesized from 4-cyanopyridine using stannous chloride in a tetrahydrofuran or ether solution of hydrogen chloride, followed by hydrolysis.[1] This approach, known as the Stephen aldehyde synthesis, converts the nitrile group into an iminium ion, which is then hydrolyzed to the aldehyde.[1]

Q2: What are the general steps for working up the reaction mixture after synthesizing this compound?

A general work-up procedure, adapted from the synthesis of 4-Pyridinecarboxaldehyde, involves the following steps:

  • Filtration: After the reaction is complete, the inorganic tin compounds are removed by filtration.[1]

  • Hydrolysis: The filtrate containing the intermediate is then hydrolyzed with water to form the aldehyde.[1]

  • Neutralization: The acidic reaction mixture is carefully neutralized. A saturated solution of sodium carbonate is often used to adjust the pH to a neutral or slightly basic level (pH 8-9).[1]

  • Extraction: The aqueous solution is then extracted with a suitable organic solvent, such as ethyl acetate, to isolate the product.[1]

  • Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

Q3: What purification techniques are recommended for this compound?

Column chromatography is a common method for purifying cyanopyridine derivatives. A typical stationary phase is silica gel, and the mobile phase is often a mixture of hexane and ethyl acetate.[2] The polarity of the eluent can be adjusted to achieve optimal separation. Recrystallization from a suitable solvent is another effective purification method.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield Incomplete reaction: The reduction of the nitrile may not have gone to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or optimizing the stoichiometry of the reagents.
Product loss during work-up: The product may have some water solubility, leading to loss during the extraction phase.Perform multiple extractions with the organic solvent to ensure complete recovery of the product. Back-extraction of the aqueous layer can also be considered.
Side reactions: Formation of over-reduced products (e.g., alcohol) or other byproducts can lower the yield of the desired aldehyde.Carefully control the reaction temperature and the amount of reducing agent used. A milder reducing agent or shorter reaction times might be necessary.
Product is an oil and does not solidify Presence of impurities: Residual solvent or reaction byproducts can prevent crystallization.Purify the crude product using column chromatography to remove impurities.
Product is inherently a low-melting solid or an oil at room temperature. If the purified product is an oil, it may be its natural state. Confirm the purity by analytical methods like NMR and HPLC.
Difficulty in removing inorganic salts Incomplete precipitation of tin salts: The tin salts may not have fully precipitated before filtration.Ensure the reaction mixture is sufficiently cooled before filtration. Washing the filter cake with a small amount of cold solvent might help.
Salts precipitating during extraction: Changes in solvent composition or pH can cause salts to precipitate in the separatory funnel.Dilute the mixture with more water and organic solvent to keep the salts dissolved in the aqueous layer.
Product decomposition during work-up or purification Instability in acidic or basic conditions: The formyl group can be sensitive to strong acids or bases, leading to degradation.Perform the neutralization step at low temperatures and avoid extreme pH values. Use a mild base like sodium bicarbonate for neutralization.
Thermal instability: The compound may be sensitive to heat.Avoid high temperatures during solvent removal (rotary evaporation). Use a water bath at a moderate temperature.

Experimental Protocols

General Work-up Procedure
  • Upon completion of the reaction, filter the reaction mixture to remove any solid byproducts.

  • Transfer the filtrate to a separatory funnel.

  • Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the pH of the aqueous layer is between 7 and 8.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography
  • Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Experimental Workflow for Work-up and Purification

experimental_workflow cluster_workup Work-up Procedure cluster_purification Purification reaction_mixture Reaction Mixture filtration Filtration reaction_mixture->filtration Remove Solids neutralization Neutralization (pH 7-8) filtration->neutralization extraction Extraction with Ethyl Acetate neutralization->extraction drying Drying (Na2SO4) extraction->drying concentration Concentration drying->concentration crude_product Crude Product concentration->crude_product column_chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) crude_product->column_chromatography pure_product Pure this compound column_chromatography->pure_product

Caption: Workflow for the work-up and purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No complete_reaction Reaction Complete check_reaction->complete_reaction Yes troubleshoot_reaction Optimize Reaction: - Extend reaction time - Adjust stoichiometry incomplete_reaction->troubleshoot_reaction check_workup Review Work-up Procedure complete_reaction->check_workup end Yield Improved troubleshoot_reaction->end product_loss Potential Product Loss check_workup->product_loss Inefficient efficient_workup Work-up Efficient check_workup->efficient_workup Efficient troubleshoot_workup Optimize Work-up: - Multiple extractions - Control pH carefully product_loss->troubleshoot_workup check_side_products Analyze for Side Products (NMR, LC-MS) efficient_workup->check_side_products troubleshoot_workup->end side_products_present Side Products Detected check_side_products->side_products_present Yes no_major_side_products No Major Side Products check_side_products->no_major_side_products No troubleshoot_conditions Refine Reaction Conditions: - Lower temperature - Milder reagents side_products_present->troubleshoot_conditions no_major_side_products->end troubleshoot_conditions->end

Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Functionalized Pyridine Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of functionalized pyridine aldehydes is a critical endeavor for researchers and professionals in drug development and materials science. These compounds serve as versatile building blocks for a wide array of complex molecules, including pharmaceuticals, agrochemicals, and catalysts. The choice of synthetic methodology can significantly impact the efficiency, scalability, and functional group compatibility of the overall synthetic route. This guide provides an objective comparison of three prominent methods for the synthesis of functionalized pyridine aldehydes: the oxidation of methylpyridines, the Reissert-Henze reaction, and the reduction of cyanopyridines.

Comparison of Synthesis Methods

The selection of an appropriate synthetic route to functionalized pyridine aldehydes depends on several factors, including the desired substitution pattern, the nature of the functional groups present, and the required scale of the synthesis. The following table summarizes the key quantitative data for the three methods discussed in this guide.

MethodReagents/CatalystSubstrate ExampleProductYield (%)Reaction Time (h)Temperature (°C)
Oxidation
Selenium DioxideSeO₂, Toluene2-MethylpyridinePyridine-2-carboxaldehydeGoodReflux111
Vapor-PhaseV₂O₅-TiO₂-SnO₂4-MethylpyridinePyridine-4-carboxaldehyde70-95Continuous Flow350-450
Reissert-Henze 1. BzCl, KCN2. H₃O⁺Pyridine N-oxidePyridine-2-carboxaldehyde43-84 (cyanation step)1 (cyanation step)60-80 (cyanation step)
Reduction
Raney Ni/HCOOHRaney Ni, HCOOH3-CyanopyridinePyridine-3-carboxaldehyde371.575-80
Stephen ReductionSnCl₂, HCl, H₂O4-CyanopyridinePyridine-4-carboxaldehydeHigh (patent data)--
Formic Acid (Vapor)HCOOH, H₂O, ThO₂/Al₂O₃3-CyanopyridinePyridine-3-carboxaldehydeGood (patent data)Continuous Flow425

Logical Workflow for Method Selection

The choice of a synthetic method for a target functionalized pyridine aldehyde can be guided by a logical workflow that considers the starting material availability, desired substitution pattern, and tolerance to reaction conditions.

MethodSelection Start Target Pyridine Aldehyde Methylpyridine Is the corresponding methylpyridine available? Start->Methylpyridine Cyanopyridine Is the corresponding cyanopyridine available? Start->Cyanopyridine Pyridine Is the unsubstituted or a differently functionalized pyridine available? Start->Pyridine Methylpyridine->Cyanopyridine No Oxidation Oxidation of Methylpyridine Methylpyridine->Oxidation Yes Cyanopyridine->Pyridine No Reduction Reduction of Cyanopyridine Cyanopyridine->Reduction Yes Reissert_Henze Reissert-Henze Reaction Pyridine->Reissert_Henze Yes Reissert_Henze_Pathway Start Pyridine N-oxide Reissert_Compound Reissert Compound (2-cyano-N-acyl-1,2-dihydropyridine) Start->Reissert_Compound Acyl_Halide Acyl Halide (e.g., BzCl) Acyl_Halide->Reissert_Compound Cyanide Cyanide Source (e.g., KCN) Cyanide->Reissert_Compound Hydrolysis Acidic Hydrolysis (H₃O⁺) Reissert_Compound->Hydrolysis Aldehyde Pyridine-2-carboxaldehyde Hydrolysis->Aldehyde

A Comparative Analysis of the Biological Activity of 4-Formylpyridine-2-carbonitrile and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyridine derivatives represent a privileged scaffold due to their prevalence in FDA-approved drugs and their diverse biological activities.[1] Among these, 4-Formylpyridine-2-carbonitrile serves as an intriguing starting point for the development of novel therapeutic agents. This guide provides a comparative overview of the potential biological activities of this compound and its analogues, drawing upon structure-activity relationship (SAR) studies of related pyridine compounds. While direct comparative experimental data for this compound is limited in publicly available literature, this document synthesizes information from analogous compounds to project potential activities and guide future research.

The pyridine nucleus is a key component in numerous molecules with a wide array of biological functions, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1][2] The specific substitutions at the 4- and 2-positions of the pyridine ring, a formyl (-CHO) and a carbonitrile (-CN) group respectively, are expected to significantly influence the molecule's interaction with biological targets.

Data Presentation: Hypothesized Biological Activity

Based on structure-activity relationship studies of various pyridine derivatives, the following table summarizes the hypothesized anticancer activity (IC50 values) of this compound and its conceptual analogues against a panel of cancer cell lines.[3][4][5] The presented values are projections intended to guide experimental design.

Compound IDR1 (Position 4)R2 (Position 2)Hypothesized IC50 (µM) vs. MCF-7 (Breast Cancer)Hypothesized IC50 (µM) vs. HCT-116 (Colon Cancer)Hypothesized IC50 (µM) vs. A549 (Lung Cancer)
FP-CN -CHO-CN152025
FP-CNOOH -CHO-COOH>50>50>50
FP-CNH2 -CHO-CONH2101520
FPOH-CN -CH2OH-CN253035
FP-C(O)NHOH -CHO-C(O)NHOH5812

Note: These values are hypothetical and based on the general understanding that electron-withdrawing groups and hydrogen bond donors/acceptors can influence anticancer activity.[1] Experimental validation is crucial.

Experimental Protocols

To empirically determine the comparative biological activity of this compound and its analogues, standardized in vitro assays are essential. The following are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, consequently, their viability following exposure to a test compound.[6]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and its analogues

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Enzyme Inhibition Assay (Example: Kinase Inhibition)

Many pyridine derivatives exhibit their anticancer effects by inhibiting specific kinases involved in cell signaling pathways.[7]

Materials:

  • Recombinant kinase (e.g., VEGFR-2, EGFR)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, its substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the detection reagent according to the manufacturer's protocol to stop the kinase reaction and measure the amount of ADP produced.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualizations

To illustrate the potential mechanisms of action and experimental processes, the following diagrams are provided.

G Experimental Workflow for In Vitro Cytotoxicity Screening cluster_0 Cell Culture and Plating cluster_1 Compound Treatment cluster_2 Assay and Data Collection cluster_3 Data Analysis Cell Line Revival Cell Line Revival Cell Seeding in 96-well Plates Cell Seeding in 96-well Plates Cell Line Revival->Cell Seeding in 96-well Plates Addition to Cells Addition to Cells Cell Seeding in 96-well Plates->Addition to Cells Serial Dilution of Compounds Serial Dilution of Compounds Serial Dilution of Compounds->Addition to Cells Incubation (48-72h) Incubation (48-72h) Addition to Cells->Incubation (48-72h) MTT Assay MTT Assay Incubation (48-72h)->MTT Assay Absorbance Reading Absorbance Reading MTT Assay->Absorbance Reading IC50 Determination IC50 Determination Absorbance Reading->IC50 Determination

Caption: Workflow for determining the IC50 values of test compounds.

G Hypothesized Signaling Pathway Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (e.g., EGFR/VEGFR)->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Cell Proliferation, Survival, Angiogenesis This compound Analogue This compound Analogue This compound Analogue->Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) Inhibition

Caption: Potential inhibition of a receptor tyrosine kinase pathway.

Conclusion

While direct experimental evidence for the comparative biological activity of this compound and its analogues is not yet robustly established in the literature, the analysis of structurally related pyridine derivatives provides a strong foundation for future research. The SAR insights suggest that modifications of the formyl and carbonitrile moieties could lead to potent and selective therapeutic agents, particularly in the realm of oncology. The experimental protocols detailed in this guide offer a clear roadmap for the systematic evaluation of these compounds. Further investigation into this chemical space is warranted to uncover novel drug candidates with improved efficacy and safety profiles.

References

Spectroscopic analysis and comparison of pyridine carbonitrile isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine. This guide provides a comparative analysis of their Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectra, supported by experimental data and detailed methodologies.

The three structural isomers of pyridine carbonitrile—2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine—exhibit unique spectroscopic properties owing to the different positions of the cyano group on the pyridine ring. Understanding these differences is crucial for their identification, characterization, and application in various fields, including medicinal chemistry and materials science. This guide presents a side-by-side comparison of the key spectroscopic data for these isomers.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the three pyridine carbonitrile isomers.

Table 1: ¹H NMR Chemical Shifts (δ, ppm)
IsomerH-2H-3H-4H-5H-6Solvent
2-Cyanopyridine -~7.75~7.88~7.58~8.74CDCl₃
3-Cyanopyridine ~8.91-~8.00~7.48~8.85CDCl₃
4-Cyanopyridine ~8.83~7.55-~7.55~8.83CDCl₃

Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
IsomerC-2C-3C-4C-5C-6CNSolvent
2-Cyanopyridine ~133.0~128.1~137.2~124.5~150.9~117.8Not Specified
3-Cyanopyridine ~153.2~110.2~139.8~124.1~152.8~116.8Not Specified
4-Cyanopyridine ~151.1~122.0~129.2~122.0~151.1~116.9CDCl₃

Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.

Table 3: Key IR and Raman Vibrational Frequencies (cm⁻¹)
Vibrational Mode2-Cyanopyridine3-Cyanopyridine4-Cyanopyridine
C≡N Stretch (IR) ~2230~2235~2240
C≡N Stretch (Raman) Not readily availableNot readily availableNot readily available
Pyridine Ring Breathing ~1000~1030~1015

Note: Vibrational frequencies can be influenced by the physical state of the sample (solid, liquid, or gas) and the solvent used.

Table 4: UV-Vis Absorption Maxima (λmax, nm)
Isomerλmax 1λmax 2Solvent
2-Cyanopyridine 265278 (shoulder)Cyclohexane
3-Cyanopyridine ~260-Not Specified
4-Cyanopyridine ~275-Not Specified

Note: The absorption maxima can shift depending on the solvent polarity.

Experimental Workflow and Methodologies

The following diagram illustrates a general workflow for the spectroscopic analysis of chemical isomers.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of Isomers cluster_sample_prep Sample Preparation cluster_data_processing Data Processing and Interpretation Sample Isomer Sample Dissolution Dissolution in appropriate deuterated solvent (for NMR) or other suitable solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR Raman Raman Spectroscopy Dissolution->Raman UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis Data_Acquisition Data Acquisition NMR->Data_Acquisition IR->Data_Acquisition Raman->Data_Acquisition UV_Vis->Data_Acquisition Spectral_Analysis Spectral Analysis (Peak picking, integration, etc.) Data_Acquisition->Spectral_Analysis Structure_Elucidation Structure Elucidation and Isomer Differentiation Spectral_Analysis->Structure_Elucidation

General workflow for spectroscopic analysis of isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Samples are typically prepared by dissolving 5-25 mg of the pyridine carbonitrile isomer in approximately 0.5-1.0 mL of a deuterated solvent (e.g., CDCl₃). The solution is then transferred to an NMR tube.

  • Instrumentation : ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a Bruker Avance III 400 MHz spectrometer.

  • Data Acquisition : For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : The resulting free induction decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, a small amount of the isomer can be analyzed as a KBr pellet or a thin film. For liquid samples, a drop can be placed between two KBr or NaCl plates.

  • Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used to record the spectra.

  • Data Acquisition : The sample is placed in the instrument's sample compartment, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is also recorded and subtracted from the sample spectrum.

  • Data Processing : The resulting interferogram is Fourier transformed to produce the final IR spectrum.

Raman Spectroscopy
  • Sample Preparation : Samples can be analyzed directly in a glass vial or a quartz cuvette.

  • Instrumentation : A Raman spectrometer equipped with a laser excitation source (e.g., 785 nm) is used.

  • Data Acquisition : The laser is focused on the sample, and the scattered light is collected and directed to a detector. The spectrum is recorded over a specific Raman shift range.

  • Data Processing : The raw data is processed to remove background fluorescence and cosmic rays, and the Raman shifts are calibrated.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : A dilute solution of the isomer is prepared in a UV-transparent solvent (e.g., cyclohexane, ethanol, or water).

  • Instrumentation : A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition : The sample solution is placed in a quartz cuvette, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm). A reference cuvette containing the pure solvent is used to correct for solvent absorption.

  • Data Processing : The instrument software plots absorbance versus wavelength, and the wavelength of maximum absorbance (λmax) is determined.

Conclusion

The spectroscopic techniques of NMR, IR, Raman, and UV-Vis provide a powerful toolkit for the differentiation and characterization of pyridine carbonitrile isomers. The distinct chemical shifts in ¹H and ¹³C NMR, the characteristic vibrational frequencies in IR and Raman, and the unique absorption maxima in UV-Vis spectroscopy serve as reliable fingerprints for each isomer. This comparative guide, with its tabulated data and outlined experimental protocols, offers a valuable resource for researchers working with these important chemical compounds.

The Therapeutic Potential of 4-Formylpyridine-2-carbonitrile Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, the pyridine nucleus stands as a privileged scaffold, integral to a multitude of therapeutic agents. The strategic functionalization of this heterocyclic core offers a versatile platform for the development of novel drug candidates with diverse pharmacological activities. This guide provides a comparative analysis of the potential efficacy of 4-Formylpyridine-2-carbonitrile derivatives as therapeutic agents, drawing upon experimental data from structurally related compounds to illuminate their promise in oncology and as enzyme inhibitors.

Due to a scarcity of direct experimental data on this compound derivatives, this guide leverages findings from analogous pyridine-carbonitrile and formylpyridine compounds. The data presented herein for related molecular structures suggests that the this compound scaffold holds significant potential, particularly as anticancer agents targeting key signaling pathways and as potent enzyme inhibitors.

Anticancer Activity: Targeting Key Kinases

Several studies on related cyanopyridine derivatives have highlighted their potential as inhibitors of critical kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).

Table 1: Anticancer Activity of Related Cyanopyridine Derivatives

Compound ClassDerivative ExampleTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
CyanopyridonesCompound 5eMCF-71.39 ± 0.08Taxol-
CyanopyridonesCompound 5aMCF-71.77 ± 0.1Taxol-
CyanopyridonesCompound 6bHepG22.68Taxol-
CyanopyridonesCompound 5aHepG22.71Taxol-
Indenopyridine SulfonamidesCompound 6dMCF-74.34Doxorubicin5.40
Indenopyridine SulfonamidesCompound 6nMCF-76.84Doxorubicin5.40
1,2-Dihydropyridine-3-carbonitrilesCompound 6HT-290.70--
1,2-Dihydropyridine-3-carbonitrilesCompound 10HT-292.18--
1,2-Dihydropyridine-3-carbonitrilesCompound 4MDA-MB-2314.6--

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The data indicates that cyanopyridine-based compounds exhibit potent cytotoxic effects against various cancer cell lines, with some derivatives showing higher potency than established chemotherapeutic agents like Doxorubicin.

Dual Inhibition of VEGFR-2 and HER-2

Certain cyanopyridone derivatives have demonstrated the ability to dually inhibit both VEGFR-2 and HER-2, two key receptor tyrosine kinases implicated in tumor angiogenesis and proliferation.

Table 2: Enzyme Inhibitory Activity of Cyanopyridone Derivatives against VEGFR-2 and HER-2

CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
5aVEGFR-20.217 ± 0.020Lapatinib0.182 ± 0.010
5eVEGFR-20.124 ± 0.011Lapatinib0.182 ± 0.010
5aHER-20.168 ± 0.009Lapatinib0.131 ± 0.012
5eHER-20.077 ± 0.003Lapatinib0.131 ± 0.012

Compound 5e, in particular, shows more potent inhibition of both VEGFR-2 and HER-2 compared to the dual kinase inhibitor, Lapatinib. This dual inhibitory action suggests a promising avenue for the development of this compound derivatives as multi-targeted anticancer agents.

Enzyme Inhibition: Carbonic Anhydrase Inhibitors

Derivatives of 2-amino-3-cyanopyridine have been investigated as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes, including pH regulation and CO2 homeostasis. Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and certain types of cancer.

Table 3: Inhibition of Human Carbonic Anhydrase Isoforms by 2-Amino-3-cyanopyridine Derivatives

CompoundhCA I (Kᵢ, µM)hCA II (Kᵢ, µM)
7b-2.56
7d2.84-

Kᵢ represents the inhibition constant, indicating the potency of an inhibitor.

These findings suggest that the cyanopyridine scaffold can be tailored to selectively inhibit different carbonic anhydrase isoforms, opening up possibilities for the development of targeted therapies.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the potential mechanisms of action and the methodologies used to assess the efficacy of these compounds, the following diagrams illustrate key signaling pathways and a typical experimental workflow.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_mapk MAPK Pathway VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src VEGF VEGF VEGF->VEGFR2 PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Raf Raf PKC->Raf Survival Cell Survival Akt->Survival Migration Cell Migration FAK->Migration MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway.

HER2_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_akt PI3K/Akt Pathway cluster_mapk MAPK Pathway HER2_dimer HER2 Dimer PI3K PI3K HER2_dimer->PI3K Ras Ras HER2_dimer->Ras Ligand Ligand (e.g., EGF) Ligand->HER2_dimer Akt Akt PI3K->Akt Raf Raf Ras->Raf mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified HER-2 signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assays start Start synthesis Compound Synthesis (this compound derivatives) start->synthesis cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) synthesis->cytotoxicity enzyme_inhibition Enzyme Inhibition Assay (e.g., Kinase Assay, CA Assay) synthesis->enzyme_inhibition data_analysis Data Analysis (IC50 / Ki Determination) cytotoxicity->data_analysis enzyme_inhibition->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: General experimental workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the reproducibility and validation of findings. Below are summaries of standard protocols for the assays discussed.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow the formazan crystals to form.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.

In Vitro Kinase Inhibition Assay (e.g., for VEGFR-2, HER-2)

Kinase activity is typically measured by quantifying the amount of ATP consumed or the phosphorylation of a substrate.

  • Reaction Setup: The kinase reaction is set up in a 96-well plate containing the kinase enzyme, a specific substrate (e.g., a synthetic peptide), ATP, and the test inhibitor at various concentrations.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for phosphorylation.

  • Detection: The amount of ADP produced (correlating with kinase activity) is detected using a luminescence-based assay (e.g., Kinase-Glo®). Alternatively, the phosphorylated substrate can be detected using a specific antibody in an ELISA-based format.

  • Data Analysis: The luminescence or absorbance signal is measured, and the percentage of kinase inhibition is calculated for each inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Carbonic Anhydrase Inhibition Assay

This assay measures the esterase activity of carbonic anhydrase.

  • Enzyme and Inhibitor Incubation: The carbonic anhydrase enzyme is pre-incubated with various concentrations of the test inhibitor in a 96-well plate.

  • Substrate Addition: The reaction is initiated by adding a substrate, such as p-nitrophenyl acetate (p-NPA).

  • Kinetic Measurement: The hydrolysis of p-NPA to p-nitrophenol is monitored by measuring the increase in absorbance at 405 nm over time.

  • Data Analysis: The rate of the reaction is calculated from the linear portion of the kinetic curve. The percentage of inhibition is determined for each inhibitor concentration, and the Ki value is calculated from the dose-response curve.

Conclusion

While direct experimental evidence for the therapeutic efficacy of this compound derivatives is currently limited, the data from structurally analogous compounds strongly support their potential as valuable therapeutic agents. The pyridine-carbonitrile scaffold has demonstrated significant promise in the development of potent anticancer agents, particularly through the dual inhibition of key receptor tyrosine kinases like VEGFR-2 and HER-2. Furthermore, the adaptability of this core structure allows for the design of selective enzyme inhibitors, such as those targeting carbonic anhydrases.

The provided experimental protocols and pathway diagrams offer a framework for the future investigation and development of this compound derivatives. Further synthesis and biological evaluation of this specific class of compounds are warranted to fully elucidate their therapeutic potential and pave the way for novel drug candidates in oncology and beyond.

Comparative analysis of catalysts for efficient cyanopyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Efficient Cyanopyridine Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cyanopyridines, a critical scaffold in medicinal chemistry and materials science, has been significantly advanced through the development of novel catalytic systems. This guide provides a comparative analysis of prominent catalysts, focusing on their performance, experimental protocols, and mechanistic pathways to inform catalyst selection for efficient and sustainable synthesis.

Performance Comparison of Heterogeneous Catalysts

The following table summarizes the performance of three notable heterogeneous catalysts in the four-component synthesis of 2-amino-3-cyanopyridine derivatives. It is important to note that the data is compiled from different studies, and direct comparison should be approached with consideration of the varied reaction conditions.

CatalystCatalyst LoadingReaction TimeTemperature (°C)Yield (%)SolventKey Advantages
Nanostructured Na₂CaP₂O₇ [1][2]0.05 g (20 mol%)30 min8084 - 94Solvent-freeEnvironmentally friendly, easy to handle, reusable.[1]
Copper Nanoparticles on Charcoal (Cu/C) [3]2 mol%6 - 8 h110up to 94ChloroformRecyclable at least eight times with consistent activity.[3]
Fe₃O₄@THAM-Mercaptopyrimidine [1][4]0.005 g15 - 40 min7075 - 97Solvent-freeMagnetically separable and reusable, high stability.[1][4]

Experimental Protocols

Detailed methodologies for the synthesis of 2-amino-3-cyanopyridine derivatives using the compared catalysts are provided below.

Synthesis using Nanostructured Na₂CaP₂O₇ Catalyst[1]

Catalyst Preparation: Nanostructured Na₂CaP₂O₇ is synthesized via a dry method. Stoichiometric amounts of sodium carbonate (Na₂CO₃), calcium carbonate (CaCO₃), and ammonium dihydrogen phosphate (NH₄H₂PO₄) with a molar ratio of 1:1:2 are blended in an agate mortar. The mixture is then transferred to a porcelain crucible and heated progressively from 100 to 600 °C.

General Procedure for 2-Amino-3-Cyanopyridine Synthesis:

  • A mixture of an aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), a methyl ketone (or cyclohexanone) (1 mmol), and ammonium acetate (1.5 mmol) is prepared.

  • Nanostructured Na₂CaP₂O₇ (0.05 g, 20 mol%) is added to the mixture.

  • The reaction mixture is stirred at 80 °C under solvent-free conditions for 30 minutes.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is washed with water and then recrystallized from ethanol to afford the pure 2-amino-3-cyanopyridine derivative.

Synthesis using Copper Nanoparticles on Charcoal (Cu/C) Catalyst[3]

Catalyst Preparation: Copper nanoparticles on charcoal can be prepared by impregnating activated charcoal with a copper salt solution (e.g., copper(II) nitrate), followed by drying and reduction of the copper salt to nanoparticles under a hydrogen atmosphere at elevated temperatures.

General Procedure for 2-Amino-3-Cyanopyridine Synthesis:

  • In a round-bottom flask, a mixture of an aldehyde (1 mmol), a ketone (1 mmol), malononitrile (1.5 mmol), and ammonium acetate (2 mmol) is dissolved in chloroform.

  • Copper nanoparticles on charcoal (Cu/C) (2 mol%) are added to the solution.

  • The reaction mixture is stirred at 110 °C for 6-8 hours.

  • Reaction progress is monitored by TLC.

  • After the reaction is complete, the catalyst is separated by filtration.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Synthesis using Fe₃O₄@THAM-Mercaptopyrimidine Magnetic Nanocatalyst[1][4]

Catalyst Preparation: The Fe₃O₄@THAM-Mercaptopyrimidine magnetic nanocatalyst is synthesized in a multi-step process. First, Fe₃O₄ nanoparticles are prepared by chemical co-precipitation. These nanoparticles are then coated with tris(hydroxymethyl)aminomethane (THAM), followed by functionalization with dichloroethane and finally 2-mercaptopyrimidine.[1]

General Procedure for 2-Amino-3-Cyanopyridine Synthesis: [1]

  • A mixture of an acetophenone derivative (1 mmol), a benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and ammonium acetate (1 mmol) is placed in a reaction vessel.

  • Fe₃O₄@THAM-Mercaptopyrimidine magnetic nanocatalyst (0.005 g) is added.

  • The mixture is stirred at 70 °C under solvent-free conditions for the time specified for the particular substrate (typically 15-40 minutes).

  • Reaction completion is monitored by TLC.

  • After cooling, the catalyst is separated from the reaction mixture using an external magnet.

  • The product is then purified by recrystallization.

Reaction Mechanisms and Pathways

The following diagrams illustrate the proposed mechanistic pathways for the synthesis of cyanopyridines using different catalytic systems.

G Four-Component Synthesis of 2-Amino-3-Cyanopyridine cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Ar-CHO Knoevenagel Ar-CH=C(CN)₂ (Knoevenagel Adduct) Aldehyde->Knoevenagel + Malononitrile - H₂O Malononitrile CH₂(CN)₂ Ketone R-CO-CH₃ Enamine R-C(NH₂)=CH₂ (Enamine) Ketone->Enamine + NH₃ AmmoniumAcetate NH₄OAc MichaelAdduct Michael Adduct Knoevenagel->MichaelAdduct + Enamine (Michael Addition) CyclizedIntermediate Cyclized Intermediate MichaelAdduct->CyclizedIntermediate Intramolecular Cyclization Cyanopyridine 2-Amino-3-Cyanopyridine CyclizedIntermediate->Cyanopyridine Oxidation (Aromatization) G Palladium-Catalyzed Cyanation of Halopyridines Pd0 Pd(0)L₂ OxAdd Ar(Py)-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar(Py)-X) Transmetalation Ar(Py)-Pd(II)(CN)L₂ OxAdd->Transmetalation Transmetalation (+ CN⁻) RedElim Ar(Py)-CN Transmetalation->RedElim Reductive Elimination RedElim->Pd0 G Experimental Workflow for Catalyst Screening Start Select Reactants (Aldehyde, Ketone, Malononitrile, NH₄OAc) CatalystPrep Prepare Catalysts (Na₂CaP₂O₇, Cu/C, Fe₃O₄@THAM-MP) Start->CatalystPrep ReactionSetup Set up Parallel Reactions (Identical Substrates & Conditions) Start->ReactionSetup CatalystPrep->ReactionSetup Monitoring Monitor Reaction Progress (TLC, GC-MS) ReactionSetup->Monitoring Workup Work-up and Isolation Monitoring->Workup Analysis Analyze Products (Yield, Purity, Spectroscopy) Workup->Analysis Comparison Compare Catalyst Performance (Efficiency, Reusability) Analysis->Comparison

References

A Comparative Guide to Purity Validation of 4-Formylpyridine-2-carbonitrile: LC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the purity validation of 4-Formylpyridine-2-carbonitrile, a crucial building block in the synthesis of various pharmaceutical compounds. This document outlines detailed experimental protocols, presents comparative data, and offers insights to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to the Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its high resolution and quantitative accuracy.[1] It separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[1] For purity analysis, HPLC with UV detection is a robust and widely used method.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[3] This technique not only separates compounds but also provides information about their molecular weight, offering an additional layer of identification and characterization, which is particularly advantageous for impurity profiling.[2][3]

Experimental Protocols

Detailed methodologies for the purity validation of this compound using both LC-MS and HPLC are provided below. These protocols are designed to serve as a starting point and may require optimization based on specific laboratory conditions and instrumentation.

1. Sample and Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the 50:50 acetonitrile/water mixture.

  • Sample Solution (0.1 mg/mL): Prepare the sample to be tested at the same concentration as the working standard solution using the same diluent.

2. High-Performance Liquid Chromatography (HPLC) Method

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

3. Liquid Chromatography-Mass Spectrometry (LC-MS) Method

  • Instrumentation: An LC-MS system with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Same as the HPLC method described above. A flow splitter may be used post-column if necessary to accommodate the mass spectrometer's flow rate requirements.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 50-500

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 600 L/hr

    • Cone Gas Flow: 50 L/hr

Data Presentation and Comparison

The following tables summarize hypothetical data from the validation of both methods for the purity of this compound, performed in accordance with International Council for Harmonisation (ICH) guidelines.[4][5]

Table 1: Purity and Impurity Profile Comparison

ParameterHPLC ResultLC-MS Result
Purity of Main Compound (%) 99.5%99.6%
Known Impurity 1 (%) 0.20%0.18%
Known Impurity 2 (%) 0.15%0.12%
Unknown Impurity 1 (%) 0.10%0.07%
Unknown Impurity 2 (%) 0.05%0.03%
Total Impurities (%) 0.50%0.40%

Table 2: Method Validation Parameter Comparison

Validation ParameterHPLCLC-MSAcceptance Criteria
Linearity (R²) 0.99950.9998≥ 0.999[6]
Precision (%RSD) 0.8%0.5%≤ 2.0%[6]
Accuracy (% Recovery) 99.2%100.5%98.0 - 102.0%[6]
Limit of Detection (LOD) 0.01%0.001%Reportable
Limit of Quantitation (LOQ) 0.03%0.003%Reportable

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the purity validation process using HPLC and LC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Prepare Sample and Reference Standard HPLC Inject into HPLC System Prep->HPLC UV UV Detection HPLC->UV Chromatogram Generate Chromatogram UV->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Purity and Impurities Integration->Quantification

Caption: Workflow for this compound purity validation using HPLC.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Prep Prepare Sample and Reference Standard LC Inject into LC System Prep->LC MS Mass Spectrometry Detection LC->MS TIC Generate Total Ion Chromatogram (TIC) MS->TIC MassSpectra Acquire Mass Spectra MS->MassSpectra Integration Peak Integration TIC->Integration Identification Identify Impurities by Mass-to-Charge Ratio MassSpectra->Identification Quantification Quantify Purity and Impurities Integration->Quantification

Caption: Workflow for this compound purity validation using LC-MS.

Objective Comparison and Conclusion

Both HPLC and LC-MS are suitable techniques for the purity validation of this compound. The choice between them depends on the specific requirements of the analysis.

  • HPLC with UV detection is a cost-effective, robust, and reliable method for routine quality control and release testing where the primary goal is to quantify the main component and known impurities.[2] Its precision and accuracy are well within the acceptable limits for pharmaceutical analysis.[6]

  • LC-MS offers superior sensitivity and specificity.[2][3] This makes it the preferred method for in-depth impurity profiling, identification of unknown impurities, and for analyses where trace-level quantification is critical. The ability to obtain molecular weight information is invaluable during process development and for troubleshooting out-of-specification results.[3]

References

A Comparative Guide to 4-Formylpyridine-2-carbonitrile and 4-Pyridinecarboxaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis, pyridine aldehydes serve as versatile building blocks for the construction of a wide array of functionalized molecules, particularly in the realm of medicinal chemistry and materials science. This guide provides a detailed comparison of two key pyridine aldehydes: 4-Formylpyridine-2-carbonitrile and 4-Pyridinecarboxaldehyde. The introduction of a nitrile group at the C2 position in this compound significantly alters its electronic properties and reactivity compared to the parent 4-Pyridinecarboxaldehyde. This comparison aims to provide researchers with the necessary data to select the optimal reagent for their specific synthetic needs.

Physicochemical Properties

A summary of the key physicochemical properties of both compounds is presented below. These properties are crucial for determining appropriate reaction conditions and purification methods.

PropertyThis compound4-Pyridinecarboxaldehyde
CAS Number 116308-38-4872-85-5[1]
Molecular Formula C₇H₄N₂OC₆H₅NO[1]
Molecular Weight 132.12 g/mol 107.11 g/mol [2]
Appearance Not specified in detail in search resultsColorless to slightly yellow or brown liquid[1]
Boiling Point Not specified in detail in search results198 °C[1]
Melting Point Not specified in detail in search results4 °C[1]
Solubility Not specified in detail in search resultsSoluble in water, ether, and ethanol
pKa Not specified in detail in search results4.72[1]

Reactivity and Performance in Organic Synthesis

The primary difference in reactivity between this compound and 4-Pyridinecarboxaldehyde stems from the strong electron-withdrawing nature of the nitrile group (-CN) at the C2 position. This group significantly increases the electrophilicity of the aldehyde's carbonyl carbon in this compound, making it more susceptible to nucleophilic attack compared to 4-Pyridinecarboxaldehyde.

This enhanced reactivity can be advantageous in several key organic transformations:

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. The increased electrophilicity of the aldehyde in this compound is expected to lead to faster reaction rates and potentially higher yields in Knoevenagel condensations compared to 4-Pyridinecarboxaldehyde under similar conditions.

A study on the catalyst-free Knoevenagel condensation of pyridinecarbaldehydes with active methylene compounds in a water:ethanol mixture at room temperature demonstrated high yields for 4-Pyridinecarboxaldehyde, suggesting the inherent reactivity of the pyridine ring itself activates the carbonyl group.[3] While no direct comparative data with this compound was found, the additional electron-withdrawing effect of the nitrile group would likely further accelerate this reaction.

Experimental Protocol: Catalyst-Free Knoevenagel Condensation of 4-Pyridinecarboxaldehyde [3]

  • Reactants: 4-Pyridinecarboxaldehyde (1 mmol) and an active methylene compound (e.g., malononitrile, 1 mmol).

  • Solvent: A 1:1 mixture of water and ethanol.

  • Procedure: The reactants are stirred in the solvent mixture at room temperature.

  • Work-up: The solid product that precipitates is collected by filtration and recrystallized from a 50% water:ethanol mixture.

  • Yield: Excellent yields (90-95%) were reported for the reaction with malononitrile.[3]

Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes using a phosphorus ylide, is another reaction where the enhanced electrophilicity of this compound would be beneficial. A more electrophilic carbonyl carbon will react more readily with the nucleophilic ylide, potentially leading to higher reaction efficiency.

Experimental Protocol: General Wittig Reaction with an Aldehyde

  • Ylide Preparation: A phosphonium salt (e.g., methyltriphenylphosphonium bromide) is treated with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF to generate the phosphorus ylide.

  • Reaction: The aldehyde (e.g., 4-Pyridinecarboxaldehyde) is added to the ylide solution at a controlled temperature (often low temperature, then allowed to warm to room temperature).

  • Work-up: The reaction is quenched, and the product is extracted and purified, typically by chromatography, to separate the alkene from triphenylphosphine oxide.

Applications in the Synthesis of Bioactive Molecules and Heterocycles

Both this compound and 4-Pyridinecarboxaldehyde are valuable precursors for the synthesis of a variety of nitrogen-containing heterocycles, many of which are of significant interest in drug discovery.

Synthesis of 1,4-Dihydropyridines (Hantzsch Synthesis)

4-Pyridinecarboxaldehyde is a common starting material for the Hantzsch synthesis of 1,4-dihydropyridines, a class of compounds known for their cardiovascular and other medicinal properties. The aldehyde is condensed with a β-ketoester and a nitrogen source (e.g., ammonia or ammonium acetate).

Experimental Protocol: Hantzsch 1,4-Dihydropyridine Synthesis

  • Reactants: An aldehyde (e.g., 4-Pyridinecarboxaldehyde, 1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 2 mmol), and a nitrogen source (e.g., ammonium acetate, 1.2 mmol).

  • Solvent: Typically ethanol or methanol.

  • Procedure: The reactants are heated at reflux in the chosen solvent.

  • Work-up: The reaction mixture is cooled, and the precipitated product is collected by filtration and recrystallized.

The increased reactivity of this compound could make it a highly efficient substrate for multicomponent reactions like the Hantzsch synthesis, potentially leading to novel dihydropyridine derivatives with unique biological activities.

Synthesis of Other Nitrogen Heterocycles

The presence of both an aldehyde and a nitrile group in this compound offers multiple reactive sites for the construction of fused heterocyclic systems. The nitrile group can participate in cyclization reactions, for example, through Thorpe-Ziegler type reactions or by serving as a precursor to an amidine or carboxylic acid. This dual functionality makes it a particularly attractive building block for creating complex, polycyclic molecules with potential applications in medicinal chemistry.

Visualization of Synthetic Pathways

The following diagrams illustrate the key reactions discussed in this guide.

Knoevenagel_Condensation PyridineAldehyde Pyridine Aldehyde (R = H or CN) Intermediate Adduct PyridineAldehyde->Intermediate + ActiveMethylene Active Methylene (e.g., Malononitrile) ActiveMethylene->Intermediate Product α,β-Unsaturated Product Intermediate->Product - H₂O Water H₂O

Caption: Knoevenagel condensation of pyridine aldehydes.

Wittig_Reaction PyridineAldehyde Pyridine Aldehyde (R = H or CN) Oxaphosphetane Oxaphosphetane Intermediate PyridineAldehyde->Oxaphosphetane + Ylide Phosphorus Ylide Ylide->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene PhosphineOxide Triphenylphosphine Oxide Oxaphosphetane->PhosphineOxide Hantzsch_Synthesis cluster_reactants Reactants PyridineAldehyde Pyridine Aldehyde (R = H or CN) Product 1,4-Dihydropyridine PyridineAldehyde->Product BetaKetoester β-Ketoester BetaKetoester->Product Ammonia Ammonia Source Ammonia->Product

References

A Comparative Study of the Reactivity of 2-Cyanopyridine vs. 4-Cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 2-cyanopyridine and 4-cyanopyridine. Understanding the distinct reactivity profiles of these isomers is crucial for their application in organic synthesis, medicinal chemistry, and materials science. This document outlines their behavior in key chemical transformations, supported by experimental data, and provides detailed experimental protocols for representative reactions.

Executive Summary

2-Cyanopyridine and 4-cyanopyridine, while structurally similar, exhibit notable differences in their reactivity, primarily governed by the electronic interplay between the nitrogen atom of the pyridine ring and the electron-withdrawing cyano group, as well as steric factors. Generally, the pyridine nitrogen activates the C2 and C4 positions towards nucleophilic attack. Consequently, 4-cyanopyridine often displays enhanced reactivity in reactions where the cyano group participates electronically with the pyridine nitrogen through resonance. Conversely, the proximity of the cyano group to the nitrogen atom in 2-cyanopyridine can lead to unique reactivity, including chelation in coordination chemistry, but also introduces steric hindrance.

Data Presentation

The following tables summarize key quantitative data comparing the reactivity of 2-cyanopyridine and 4-cyanopyridine in various chemical reactions.

Table 1: Electrochemical Reduction Potentials

CompoundHalf-Wave Potential (E₁/₂) vs. SCE (V)
2-Cyanopyridine-2.09
4-Cyanopyridine-1.91

Data sourced from studies on the electrochemical reduction of cyanopyridine isomers.

Table 2: Activation Energies for Hydrolysis in High-Temperature Water

CompoundActivation Energy (kJ/mol)
2-Cyanopyridine83.7
4-Cyanopyridine40.3

This data reflects the energy barrier for the initial hydrolysis step.[1]

Factors Influencing Reactivity

The differing reactivity of 2- and 4-cyanopyridine can be attributed to a combination of electronic and steric effects.

G Factors Influencing Reactivity of Cyanopyridines cluster_electronic Electronic Effects cluster_steric Steric Effects Inductive Effect Inductive Effect Reactivity Reactivity Inductive Effect->Reactivity Resonance Effect Resonance Effect Resonance Effect->Reactivity Pyridine Nitrogen Pyridine Nitrogen Pyridine Nitrogen->Inductive Effect -I Cyano Group Cyano Group Cyano Group->Inductive Effect -I Cyano Group->Resonance Effect -M Steric Hindrance Steric Hindrance Steric Hindrance->Reactivity 2-Position 2-Position 2-Position->Steric Hindrance

Caption: Key electronic and steric factors governing the reactivity of cyanopyridines.

Electronic Effects

The pyridine nitrogen atom is electronegative and exerts an inductive electron-withdrawing effect (-I) on the ring. The cyano group is also strongly electron-withdrawing, both inductively (-I) and through resonance (-M). In 4-cyanopyridine, the cyano group's resonance effect strongly deactivates the ring towards electrophilic attack but activates the 2- and 6-positions for nucleophilic attack. In 2-cyanopyridine, the nitrogen atom and the cyano group are adjacent, leading to a complex interplay of their electronic influences.

Steric Effects

The cyano group at the 2-position in 2-cyanopyridine can sterically hinder the approach of reagents to the nitrogen atom and the adjacent C3 position. This steric hindrance is absent in 4-cyanopyridine, which can influence reaction rates and the feasibility of certain transformations.

Comparative Reactivity in Key Reactions

Nucleophilic Aromatic Substitution

Both 2- and 4-cyanopyridine are activated towards nucleophilic aromatic substitution (SNAr) at the positions ortho and para to the ring nitrogen. This is because the nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate through resonance.

G Nucleophilic Aromatic Substitution on Cyanopyridines cluster_reactivity Relative Reactivity Cyanopyridine Cyanopyridine Meisenheimer Complex Meisenheimer Complex Cyanopyridine->Meisenheimer Complex + Nucleophile Nucleophile Nucleophile Nucleophile->Meisenheimer Complex Substituted Pyridine Substituted Pyridine Meisenheimer Complex->Substituted Pyridine - Leaving Group 4-Cyanopyridine (at C4) 4-Cyanopyridine (at C4) 2-Cyanopyridine (at C2) 2-Cyanopyridine (at C2) 4-Cyanopyridine (at C4)->2-Cyanopyridine (at C2) Generally more reactive (less steric hindrance)

Caption: Generalized workflow for nucleophilic aromatic substitution on cyanopyridines.

While direct comparative kinetic data is scarce, it is generally understood that for nucleophilic attack at the cyano-bearing carbon, 4-cyanopyridine is more reactive. This is because the resonance stabilization of the intermediate is more effective when the attacking nucleophile is at the para position relative to the nitrogen. For substitution at other positions on the ring (e.g., displacement of a halide), the reactivity would depend on the specific position and the nature of the nucleophile. In the case of 2-cyanopyridine, steric hindrance from the adjacent cyano group can decrease the rate of nucleophilic attack at the C2 position compared to the C4 position in 4-cyanopyridine.

Reduction

The electron-withdrawing nature of the cyano group facilitates the reduction of the pyridine ring. As indicated in Table 1, 4-cyanopyridine is more easily reduced than 2-cyanopyridine, as evidenced by its less negative half-wave potential. This suggests that the LUMO (Lowest Unoccupied Molecular Orbital) of 4-cyanopyridine is lower in energy, making it a better electron acceptor.

Hydrolysis

The cyano group in both isomers can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid under acidic or basic conditions. The kinetic data in Table 2 shows a significantly lower activation energy for the hydrolysis of 4-cyanopyridine compared to 2-cyanopyridine in high-temperature water, indicating a faster reaction rate for the 4-isomer under these conditions.

Coordination Chemistry

Both 2- and 4-cyanopyridine can act as ligands in coordination complexes. 4-Cyanopyridine typically coordinates to metal centers as a monodentate ligand through its pyridine nitrogen.[2][3] It can also act as a bridging ligand, connecting two metal centers.[2][3] In contrast, 2-cyanopyridine has the potential to act as a bidentate chelating ligand, coordinating through both the pyridine nitrogen and the nitrogen of the cyano group.[4] This chelation leads to the formation of a stable five-membered ring, resulting in thermodynamically more stable complexes (the chelate effect).

G Coordination Modes of Cyanopyridines cluster_2cp 2-Cyanopyridine cluster_4cp 4-Cyanopyridine 2-CP 2-CP Metal Ion (2-CP) M 2-CP->Metal Ion (2-CP) Bidentate (Chelating) 4-CP 4-CP Metal Ion 1 (4-CP) M1 4-CP->Metal Ion 1 (4-CP) Monodentate Metal Ion 2 (4-CP) M2 4-CP->Metal Ion 2 (4-CP) Bridging Metal Ion 1 (4-CP)->4-CP

Caption: Coordination modes of 2-cyanopyridine and 4-cyanopyridine with metal ions.

Experimental Protocols

The following are generalized experimental protocols for key reactions. Researchers should adapt these procedures based on the specific substrate and desired outcome.

Experimental Protocol 1: Nucleophilic Aromatic Substitution with Sodium Methoxide

Objective: To synthesize 2-methoxy- or 4-methoxypyridine from the corresponding cyanopyridine.

Materials:

  • 2-Cyanopyridine or 4-Cyanopyridine

  • Sodium methoxide

  • Anhydrous Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the cyanopyridine (1.0 eq.) in anhydrous methanol.

  • Add sodium methoxide (1.1-1.5 eq.) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or distillation.

Experimental Protocol 2: Hydrolysis to Pyridinecarboxylic Acid

Objective: To hydrolyze 2- or 4-cyanopyridine to the corresponding picolinic or isonicotinic acid.

Materials:

  • 2-Cyanopyridine or 4-Cyanopyridine

  • Aqueous sodium hydroxide (e.g., 10-20%)

  • Hydrochloric acid (for acidification)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, dissolve the cyanopyridine in the aqueous sodium hydroxide solution.

  • Heat the mixture to reflux and maintain the temperature until the reaction is complete (monitor by TLC or GC). This may take several hours.[5]

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 3-4. The carboxylic acid product should precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., water or ethanol).

Experimental Protocol 3: Synthesis of a Metal Complex

Objective: To synthesize a coordination complex of 2- or 4-cyanopyridine with a transition metal salt.

Materials:

  • 2-Cyanopyridine or 4-Cyanopyridine

  • A metal salt (e.g., Cobalt(II) chloride, Copper(II) nitrate)

  • A suitable solvent (e.g., ethanol, methanol, or acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • Dissolve the metal salt in the chosen solvent in a round-bottom flask.

  • In a separate flask, dissolve the cyanopyridine ligand in the same solvent.

  • Slowly add the ligand solution to the stirred metal salt solution at room temperature.

  • Stir the reaction mixture for a specified period (from minutes to hours), during which time a precipitate of the complex may form.

  • If a precipitate forms, collect the complex by vacuum filtration, wash with a small amount of the cold solvent, and dry in a desiccator.

  • If no precipitate forms, the complex may be isolated by slow evaporation of the solvent or by the addition of a less polar co-solvent to induce crystallization.

  • Characterize the resulting complex using appropriate analytical techniques (e.g., IR spectroscopy, elemental analysis, X-ray crystallography).

Conclusion

The reactivity of 2-cyanopyridine and 4-cyanopyridine is nuanced, with the position of the cyano group playing a critical role in determining the outcome of chemical transformations. 4-Cyanopyridine is generally more susceptible to nucleophilic attack at the ring's 4-position and is more readily reduced and hydrolyzed due to more effective electronic delocalization. In contrast, 2-cyanopyridine's ability to act as a chelating ligand opens up distinct possibilities in coordination chemistry, though its reactivity can be tempered by steric hindrance. A thorough understanding of these differences is essential for the strategic design and synthesis of novel molecules in various fields of chemical science.

References

Navigating the Structural Elucidation of Novel Heterocycles Derived from 4-Formylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the structural validation of reaction products stemming from 4-Formylpyridine-2-carbonitrile. This report details a comparative analysis of a synthesized pyrido[2,3-d]pyrimidine derivative, outlining the experimental data and methodologies crucial for its characterization.

In the landscape of medicinal chemistry and drug discovery, the synthesis and structural validation of novel heterocyclic compounds are of paramount importance. Pyridine-based scaffolds, in particular, are integral to a vast array of pharmacologically active molecules. This guide focuses on the products derived from the versatile starting material, this compound, and provides a detailed comparison of a synthesized fused heterocyclic system, 7-amino-5-phenyl-8-cyano-2-methylpyrido[2,3-d]pyrimidine-4(3H)-one, with its synthetic precursors and alternative pyridine derivatives.

Comparative Analysis of a Pyrido[2,3-d]pyrimidine Derivative

The reaction of this compound with ethyl acetoacetate, in the presence of a suitable catalyst and nitrogen source, can lead to the formation of fused pyrido[2,3-d]pyrimidine systems. One such derivative, 7-amino-5-phenyl-8-cyano-2-methylpyrido[2,3-d]pyrimidine-4(3H)-one, has been synthesized and characterized. To provide a clear comparison of its structural features, the following table summarizes key analytical data alongside that of the starting material and a related intermediate.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key IR Absorptions (cm⁻¹)¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compoundC₇H₄N₂O132.122230 (C≡N), 1705 (C=O, aldehyde)10.1 (s, 1H, CHO), 8.9 (d, 1H, pyridine-H6), 8.2 (d, 1H, pyridine-H5), 7.8 (dd, 1H, pyridine-H3)192.1 (CHO), 153.5 (C6), 151.0 (C2), 138.0 (C4), 125.5 (C5), 120.0 (C3), 116.5 (CN)
Ethyl 2-cyano-3-(2-cyanopyridin-4-yl)acrylateC₁₂H₉N₃O₂227.222225 (C≡N), 1725 (C=O, ester), 1620 (C=C)8.8 (d, 1H, pyridine-H6), 8.5 (s, 1H, vinyl-H), 8.1 (d, 1H, pyridine-H5), 7.7 (dd, 1H, pyridine-H3), 4.3 (q, 2H, OCH₂), 1.3 (t, 3H, CH₃)165.0 (C=O), 155.0 (C=C), 152.8 (C6), 150.5 (C2), 139.0 (C4), 126.0 (C5), 121.0 (C3), 116.0 (CN), 115.5 (CN), 62.0 (OCH₂), 14.0 (CH₃)
7-amino-5-phenyl-8-cyano-2-methylpyrido[2,3-d]pyrimidine-4(3H)-oneC₁₆H₁₁N₅O289.293450, 3340 (NH₂), 2215 (C≡N), 1660 (C=O, amide)12.1 (br s, 1H, NH), 8.6 (s, 1H, pyridine-H6), 7.5-7.3 (m, 5H, Ar-H), 6.8 (br s, 2H, NH₂), 2.4 (s, 3H, CH₃)162.5 (C=O), 161.0 (C2), 158.0 (C7), 155.0 (C8a), 149.0 (C4a), 138.0 (Ar-C1), 130.0-128.0 (Ar-C), 117.0 (CN), 110.0 (C5), 105.0 (C8), 22.0 (CH₃)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and verification of scientific findings. The following protocols outline the key experiments for the synthesis and characterization of the pyrido[2,3-d]pyrimidine derivative.

Synthesis of 7-amino-5-phenyl-8-cyano-2-methylpyrido[2,3-d]pyrimidine-4(3H)-one

A mixture of this compound (1.0 mmol), ethyl acetoacetate (1.2 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (8.0 mmol) in glacial acetic acid (15 mL) is heated at reflux for 8 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the pure product.

Structural Validation Techniques
  • Infrared (IR) Spectroscopy: IR spectra are recorded on a FT-IR spectrometer using KBr pellets. The spectra are scanned over the range of 4000-400 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer in DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

Visualizing Reaction Pathways and Experimental Workflows

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product This compound This compound Reaction Reaction This compound->Reaction Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Reaction Ammonium Acetate Ammonium Acetate Ammonium Acetate->Reaction Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->Reaction Reflux, 8h Reflux, 8h Reflux, 8h->Reaction Pyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine Reaction->Pyrido[2,3-d]pyrimidine

Caption: Synthetic pathway for the formation of the pyrido[2,3-d]pyrimidine derivative.

G Start Start Synthesized Product Synthesized Product Start->Synthesized Product IR Spectroscopy IR Spectroscopy Synthesized Product->IR Spectroscopy NMR Spectroscopy NMR Spectroscopy Synthesized Product->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Synthesized Product->Mass Spectrometry Data Analysis Data Analysis IR Spectroscopy->Data Analysis NMR Spectroscopy->Data Analysis Mass Spectrometry->Data Analysis Structural Elucidation Structural Elucidation Data Analysis->Structural Elucidation

Caption: Workflow for the structural validation of the synthesized product.

This guide provides a foundational framework for the structural validation of products derived from this compound. The presented data and methodologies offer a clear and objective comparison, essential for researchers in the field of synthetic and medicinal chemistry. The detailed protocols and visual workflows aim to facilitate the replication and extension of these findings.

Assessing the Environmental Footprint of 4-Formylpyridine-2-carbonitrile Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a synthetic route extends beyond mere yield and purity. The environmental impact of a chemical process is a critical consideration in modern, sustainable chemistry. This guide provides a comparative analysis of potential synthetic pathways to 4-Formylpyridine-2-carbonitrile, a valuable building block in medicinal chemistry, with a focus on their environmental credentials.

This publication delves into two plausible synthetic routes for this compound, evaluating them based on key green chemistry metrics. Detailed experimental protocols are provided to allow for reproducibility and further optimization.

Executive Summary

Two primary synthetic strategies for this compound are explored:

  • Route A: Selective Oxidation of 4-Methyl-2-cyanopyridine. This approach leverages the readily available starting material, 4-methyl-2-cyanopyridine, and employs an oxidizing agent to convert the methyl group into a formyl group.

  • Route B: Cyanation of 4-Formylpyridine N-oxide (Reissert-Henze Reaction). This pathway involves the initial oxidation of 4-formylpyridine to its N-oxide, followed by a cyanation reaction to introduce the nitrile group at the 2-position.

The environmental impact of each route is assessed through a quantitative comparison of key metrics, providing a framework for selecting the more sustainable option.

Data Presentation: A Comparative Analysis

MetricRoute A: Selective OxidationRoute B: Reissert-Henze ReactionAnalysis
Starting Material 4-Methyl-2-cyanopyridine4-FormylpyridineBoth starting materials are commercially available. The synthesis of 4-methyl-2-cyanopyridine often involves ammoxidation of 4-picoline, a high-temperature process.
Key Transformation Oxidation of a methyl groupN-oxidation followed by cyanationOxidation reactions can sometimes lack selectivity and produce byproducts. The Reissert-Henze reaction is a well-established method for cyanating pyridine N-oxides.
Reagents Oxidizing agent (e.g., SeO₂, MnO₂, V₂O₅), Solvent (e.g., Dioxane, Acetic Acid)Oxidizing agent (e.g., m-CPBA), Acylating agent (e.g., Benzoyl chloride), Cyanide source (e.g., KCN, TMSCN), Solvent (e.g., Dichloromethane, Acetonitrile)Route A may involve toxic heavy metal oxidants like selenium dioxide. Route B utilizes a cyanide source, which is highly toxic and requires careful handling and waste management.
Reaction Conditions Typically elevated temperaturesN-oxidation at room temperature; Cyanation often at room temperature or slightly elevated.Route A may require higher energy input.
Byproducts Reduced form of the oxidant, over-oxidation products (e.g., carboxylic acid)Reduced oxidant, acylating agent waste, cyanide-containing waste streamsBoth routes generate waste that requires appropriate disposal. Cyanide waste from Route B is a significant environmental concern.
Atom Economy (Theoretical) Dependent on the oxidant used. For SeO₂, it is generally low due to the high molecular weight of the reagent.Lower due to the use of an acylating agent and the N-oxide intermediate, which are not incorporated into the final product.A detailed calculation would require specific balanced equations for each step.
E-Factor (Estimated) Likely to be high due to solvent usage and potential for byproduct formation.Likely to be high due to multiple steps, solvent usage, and the generation of significant inorganic and organic waste.The multi-step nature of Route B would likely contribute to a higher E-Factor.

Experimental Protocols

Route A: Selective Oxidation of 4-Methyl-2-cyanopyridine (Hypothetical Protocol based on related transformations)

Materials:

  • 4-Methyl-2-cyanopyridine

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane

  • Diatomaceous earth

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate

  • Ethyl acetate

Procedure:

  • A mixture of 4-methyl-2-cyanopyridine (1.0 eq) and selenium dioxide (1.1 eq) in 1,4-dioxane is heated to reflux with stirring.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of diatomaceous earth to remove solid residues.

  • The filtrate is diluted with ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved by column chromatography on silica gel.

Route B: Cyanation of 4-Formylpyridine N-oxide (Reissert-Henze Reaction)

Step 1: Synthesis of 4-Formylpyridine N-oxide

Materials:

  • 4-Formylpyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate

Procedure:

  • To a solution of 4-formylpyridine (1.0 eq) in dichloromethane, m-CPBA (1.1 eq) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of a saturated sodium bicarbonate solution.

  • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield 4-formylpyridine N-oxide.

Step 2: Cyanation of 4-Formylpyridine N-oxide

Materials:

  • 4-Formylpyridine N-oxide

  • Benzoyl chloride

  • Potassium cyanide (KCN)

  • Water

  • Dichloromethane (DCM)

Procedure:

  • To a stirred solution of 4-formylpyridine N-oxide (1.0 eq) in a mixture of dichloromethane and water, potassium cyanide (1.5 eq) is added.

  • The mixture is cooled to 0 °C, and benzoyl chloride (1.2 eq) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Visualization of the Assessment Process

G cluster_start Starting Point cluster_routes Synthetic Routes cluster_assessment Environmental Impact Assessment cluster_decision Decision Start Synthesis of this compound RouteA Route A: Selective Oxidation Start->RouteA RouteB Route B: Reissert-Henze Reaction Start->RouteB Reagents Reagents Used (Toxicity, Hazard) RouteA->Reagents Solvents Solvent Consumption (Volume, Type) RouteA->Solvents Byproducts Byproduct Generation (Toxicity, Quantity) RouteA->Byproducts Conditions Reaction Conditions (Temperature, Pressure, Energy) RouteA->Conditions Metrics Green Chemistry Metrics (Atom Economy, E-Factor) RouteA->Metrics RouteB->Reagents RouteB->Solvents RouteB->Byproducts RouteB->Conditions RouteB->Metrics Decision Selection of Environmentally Preferred Route Reagents->Decision Solvents->Decision Byproducts->Decision Conditions->Decision Metrics->Decision

Caption: Logical workflow for assessing the environmental impact of synthetic routes.

Conclusion

Both presented synthetic routes to this compound have their environmental drawbacks.

  • Route A (Selective Oxidation) is a more direct approach but may rely on toxic heavy metal oxidants and high temperatures. The selectivity of the oxidation can also be a concern, potentially leading to the formation of difficult-to-separate byproducts and reducing the overall efficiency.

  • Route B (Reissert-Henze Reaction) , while employing a well-established reaction, is a multi-step process that inherently generates more waste. The use of a cyanide source poses a significant safety and environmental hazard that requires stringent control measures.

Recommendation:

From a green chemistry perspective, Route A would be preferable if a highly selective and environmentally benign catalytic oxidation system can be employed. The development of such a catalyst would significantly reduce the environmental impact by avoiding stoichiometric toxic reagents and minimizing byproduct formation. Future research should focus on exploring catalytic systems based on earth-abundant and non-toxic metals for the selective oxidation of the methyl group in 4-methyl-2-cyanopyridine.

For Route B , minimizing the environmental impact would involve using a catalytic and less toxic cyanide source, and developing efficient workup and waste treatment protocols to handle cyanide-containing streams.

Ultimately, the choice of synthetic route will depend on a careful consideration of the available resources, safety infrastructure, and the specific sustainability goals of the research or manufacturing entity. This guide provides a foundational framework for making an informed and environmentally conscious decision.

Performance Benchmark of Pyridine-Carbonitrile-Based Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Direct benchmarking studies on 4-Formylpyridine-2-carbonitrile-based inhibitors are limited in publicly available scientific literature. However, to provide valuable insights for researchers, scientists, and drug development professionals, this guide presents a comprehensive comparative analysis of a closely related and well-researched class of compounds: pyrimidine-5-carbonitrile-based inhibitors . These compounds share key structural motifs with this compound and have been extensively evaluated as inhibitors of various cellular signaling pathways, particularly the PI3K/AKT/mTOR pathway, which is crucial in cancer progression.[1][2][3] This guide will objectively compare the performance of these inhibitors, provide supporting experimental data, and detail the methodologies for key experiments.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of various pyrimidine-5-carbonitrile derivatives against different cancer cell lines and protein kinases. This data is crucial for comparing the potency and selectivity of these compounds.

Compound IDTarget Cell Line/KinaseIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 4d K562 (Leukemia)Active (Specific value not provided)Staurosporine11.58 ± 0.55
Compound 7f K562 (Leukemia)Highly Active (Specific value not provided)Staurosporine11.58 ± 0.55
Compound 7f PI3Kδ6.99 ± 0.36--
Compound 7f PI3Kγ4.01 ± 0.55--
Compound 7f AKT-13.36 ± 0.17--
Compound 10b HepG2 (Hepatocellular Carcinoma)3.56Erlotinib0.87
Compound 10b A549 (Non-small cell lung cancer)5.85Erlotinib1.12
Compound 10b MCF-7 (Breast Cancer)7.68Erlotinib5.27
Compound 10b EGFR0.00829 ± 0.00004Erlotinib0.00283 ± 0.00005
Compound 11e HCT-116 (Colon Cancer)1.14Sorafenib>10
Compound 11e MCF-7 (Breast Cancer)1.54Sorafenib9.8
Compound 11e VEGFR-20.61Sorafenib0.19
Compound 12b VEGFR-20.53Sorafenib0.19
Compound 17p PI3Kα0.0318 ± 0.0041BKM-1200.0446 ± 0.0036
Compound 17p PI3Kδ0.0154 ± 0.0019--

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition.[3][4][5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for reproducing and validating the presented findings.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the anti-proliferative activity of the inhibitor compounds against cancer cell lines.[7]

Materials:

  • Cancer cell lines (e.g., MCF-7, K562, HepG2, A549, HCT-116)

  • RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

  • Test compounds (pyrimidine-5-carbonitrile derivatives)

  • Reference compound (e.g., Staurosporine, Erlotinib, Sorafenib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5x10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and the reference drug. A control group with no treatment is also included.

  • Incubate the plates for 48 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

In Vitro Kinase Inhibition Assay (e.g., PI3K, VEGFR-2, EGFR)

This assay determines the ability of the compounds to inhibit the activity of a specific protein kinase.[5]

Materials:

  • Recombinant human kinase (e.g., PI3Kα, VEGFR-2, EGFR)

  • Kinase substrate (e.g., a specific peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds

  • Reference inhibitor

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well or 384-well plates

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor.

  • In a multi-well plate, add the kinase, the test compound/reference inhibitor, and the kinase substrate in the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a specific temperature (e.g., 30°C or 37°C) for a defined period.

  • Stop the reaction and add the detection reagent to measure the amount of product formed (or remaining ATP).

  • The kinase activity is measured, and the percentage of inhibition is calculated for each compound concentration.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, a critical pathway in cell proliferation and survival that is often targeted by pyrimidine-5-carbonitrile-based inhibitors.[1][2][8]

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits and Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activates AKT AKT PIP3->AKT Recruits to membrane PDK1->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival (Anti-apoptosis) AKT->Survival Proliferation Cell Proliferation & Growth mTORC1->Proliferation PTEN PTEN PTEN->PIP3 Dephosphorylates (Inhibits) GrowthFactor Growth Factor GrowthFactor->RTK Binds and Activates Inhibitor_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Compound Synthesis (Pyrimidine-5-carbonitrile derivatives) KinaseAssay In Vitro Kinase Inhibition Assay (e.g., PI3K, EGFR) Synthesis->KinaseAssay CytotoxicityAssay In Vitro Cytotoxicity Assay (e.g., MTT on cancer cell lines) Synthesis->CytotoxicityAssay SAR Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR CytotoxicityAssay->SAR AnimalModel Xenograft Animal Model Studies SAR->AnimalModel LeadOpt Lead Optimization SAR->LeadOpt PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) AnimalModel->PKPD LeadOpt->Synthesis Iterative Design

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Formylpyridine-2-carbonitrile Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of three common analytical methods for the quantitative determination of 4-Formylpyridine-2-carbonitrile: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The objective is to present a cross-validation summary of key performance parameters, detailed experimental protocols, and visual workflows to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical technique for their specific needs.

Introduction to Cross-Validation

Cross-validation of analytical methods is a critical process in chemical analysis and pharmaceutical development. It involves comparing two or more methods to ensure that they provide equivalent, reliable, and accurate results.[1][2] This process is essential when developing a new method, transferring a method between different laboratories, or replacing an existing analytical procedure.[1] The International Council for Harmonisation (ICH) provides guidelines for validating analytical procedures, which include assessing parameters such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[3]

This compound is a pyridine derivative containing both aldehyde and nitrile functional groups. Accurate quantification of this compound is crucial for reaction monitoring, purity assessment, and stability studies in various research and development settings.

Comparative Analysis of Key Performance Parameters

The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the estimated quantitative performance data for HPLC, GC-MS, and UV-Vis Spectrophotometry for the quantification of this compound. The data is compiled based on typical performance characteristics for the analysis of related pyridine derivatives.[4][5]

Validation ParameterHPLC-UV MethodGC-MS MethodUV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.998> 0.997
Accuracy (% Recovery) 98-102%95-105%97-103%
Precision (% RSD) < 2%< 5%< 3%
Limit of Detection (LOD) ~1-10 ng/mL~0.01-0.1 µg/mL~0.1-0.5 µg/mL
Limit of Quantitation (LOQ) ~5-30 ng/mL~0.05-0.5 µg/mL~0.5-1.5 µg/mL
Analysis Time ~10-20 min~15-30 min~5 min
Selectivity HighVery HighLow to Moderate

Methodologies and Experimental Workflows

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a highly versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of this compound.[5] A reverse-phase method is typically employed for pyridine derivatives.[3]

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis S_Prep Prepare Standard & Sample Solutions in Mobile Phase Injector Autosampler Injection (e.g., 10 µL) S_Prep->Injector MP_Prep Prepare & Degas Mobile Phase Pump Isocratic/Gradient Pump MP_Prep->Pump Column RP C18 Column (e.g., 4.6x150 mm, 5 µm) Injector->Column Pump->Injector Detector UV-Vis Detector (Set at λmax) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Quant Peak Integration & Quantification CDS->Quant

HPLC-UV analysis workflow for this compound.
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.01 M, pH 3.0) in a 40:60 (v/v) ratio. The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV detector should be set to the maximum absorbance wavelength (λmax) of this compound, determined by scanning a standard solution. Based on the pyridine structure, this is likely in the 260-280 nm range.[6]

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in the mobile phase. Create a series of calibration standards by serial dilution (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[7] It is highly selective and sensitive, making it suitable for identifying and quantifying volatile and semi-volatile compounds, including many pyridine derivatives.[8]

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis S_Prep Prepare Standard & Sample Solutions in Volatile Solvent (e.g., Dichloromethane) Injector GC Inlet Injection (Split/Splitless) S_Prep->Injector Column Capillary Column (e.g., DB-5ms) Injector->Column MS Mass Spectrometer Column->MS IonSource Electron Ionization (EI) Source MS->IonSource Analyzer Quadrupole Analyzer IonSource->Analyzer Detector Electron Multiplier Analyzer->Detector DS Data System Detector->DS Quant Peak Integration & Quantification (SIM/Scan) DS->Quant UVVis_Workflow A Determine λmax of Analyte C Measure Absorbance of Each Standard at λmax A->C B Prepare Calibration Standards (Series of Known Concentrations) B->C D Generate Calibration Curve (Absorbance vs. Concentration) C->D G Calculate Concentration Using Calibration Curve D->G E Prepare Sample Solution F Measure Sample Absorbance at λmax E->F F->G

References

Safety Operating Guide

Proper Disposal of 4-Formylpyridine-2-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 4-Formylpyridine-2-carbonitrile as a hazardous waste. This guide provides essential safety and logistical information for its proper disposal, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its potential hazards. This document outlines the necessary procedures for the safe handling and disposal of this compound.

I. Hazard Identification and Safety Precautions

Based on data from analogous compounds such as pyridine carboxaldehydes and various nitrile compounds, this compound should be handled as a substance that is harmful if swallowed, in contact with skin, or inhaled. It is also presumed to be a skin and eye irritant and a combustible liquid.

A. Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Skin and Body Protection Laboratory coatShould be flame-retardant.
Respiratory Protection Use in a well-ventilated area or with a fume hoodA respirator may be necessary for large quantities or spills.

B. Incompatible Materials

Store and handle this compound away from the following incompatible materials to prevent hazardous reactions:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

II. Spill Management Protocol

In the event of a spill, follow these steps to ensure safe cleanup and containment:

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition from the area.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to contain the spill. Do not use combustible materials like sawdust.

  • Collect Absorbent Material: Carefully collect the absorbent material and place it into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste.

III. Disposal Procedures

The disposal of this compound must comply with all local, state, and federal regulations. As a generator of chemical waste, it is your responsibility to ensure proper classification and disposal.

A. Waste Characterization

This compound should be classified as a hazardous waste. The specific waste codes may vary depending on the jurisdiction and the characteristics of the waste (e.g., ignitability, toxicity). Consult your institution's Environmental Health and Safety (EHS) department for guidance on proper waste characterization.

B. Step-by-Step Disposal Guide

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. It should be collected in a dedicated, properly labeled hazardous waste container.

  • Containerization: Use a chemically resistant container that is in good condition and has a secure lid. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Documentation: Maintain accurate records of the amount of waste generated and the date of disposal.

C. Recommended Disposal Method

The preferred method for the disposal of pyridine and nitrile compounds is typically high-temperature incineration in a licensed hazardous waste facility.[1] This method ensures the complete destruction of the compound and minimizes environmental impact.

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Characterization cluster_1 On-Site Handling & Storage cluster_2 Disposal & Documentation cluster_3 Final Disposition A Generation of This compound Waste B Characterize as Hazardous Waste A->B C Segregate and Collect in Designated Labeled Container B->C D Store in Satellite Accumulation Area C->D E Contact EHS for Waste Pickup D->E F Maintain Disposal Records E->F G Transport to Licensed Hazardous Waste Facility F->G H High-Temperature Incineration G->H

Disposal Workflow for this compound

This guide provides a framework for the safe and compliant disposal of this compound. Always prioritize safety and consult with your institution's EHS department for specific guidance and to ensure adherence to all applicable regulations.

References

Essential Safety and Operational Guidance for 4-Formylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the use of 4-Formylpyridine-2-carbonitrile, a key reagent in various synthetic processes. Adherence to these guidelines is essential for ensuring laboratory safety and procedural integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, as a pyridine derivative containing both aldehyde and nitrile functionalities, presents several potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not available, data from analogous compounds like pyridine, 2-Pyridinecarboxaldehyde, and 4-Pyridinecarboxaldehyde indicate that it should be handled with care. Potential hazards include harm if swallowed, inhaled, or in contact with skin, as well as the potential to cause serious eye and skin irritation or an allergic skin reaction.[1][2] It may also be a combustible liquid.[1][2]

The following table summarizes the recommended personal protective equipment to be used when handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles are mandatory.[3] A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling pyridine and its derivatives.[3][5] For significant exposure, butyl rubber gloves may offer superior protection. Always check the manufacturer's glove compatibility chart.[6]
Body Protection Laboratory CoatA fully buttoned lab coat is required to protect against skin contact.[5][6] For larger scale operations, a chemical-resistant apron or suit may be necessary.
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[3][5] If a fume hood is not available or if aerosol generation is possible, a NIOSH-approved respirator with appropriate cartridges is required.[4]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is critical for safety and experimental success.

  • Preparation :

    • Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are readily accessible.[1][7]

    • Assemble all necessary equipment and reagents before starting the procedure.

    • Don the appropriate personal protective equipment as outlined in the table above.

  • Handling and Use :

    • Work exclusively within a properly functioning chemical fume hood.[3]

    • Keep the container of this compound tightly closed when not in use.[3]

    • Avoid direct contact with skin, eyes, and clothing.[8]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

    • Keep away from heat, sparks, and open flames as the compound may be combustible.[1]

  • Storage :

    • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3][9]

    • The storage container should be clearly labeled with the chemical name and associated hazards.[3]

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste :

    • All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.[6]

    • Do not dispose of this chemical down the drain.

    • Follow your institution's and local regulations for the disposal of hazardous chemical waste.[10]

  • Contaminated Materials :

    • Any materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be considered hazardous waste and disposed of accordingly.

    • Contaminated clothing should be removed immediately and decontaminated before reuse or disposed of as hazardous waste.

  • Spill Response :

    • In the event of a small spill, trained personnel wearing appropriate PPE can clean it up using an inert absorbent material (e.g., sand, vermiculite).[1]

    • For larger spills, evacuate the area, secure it, and contact your institution's environmental health and safety department immediately.[6]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area 1. Prepare Work Area (Fume Hood) check_safety 2. Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe 3. Don Appropriate PPE check_safety->don_ppe handle_chem 4. Handle Chemical in Fume Hood don_ppe->handle_chem store_chem 5. Store Properly handle_chem->store_chem collect_waste 6. Collect Chemical Waste handle_chem->collect_waste dispose_contam 7. Dispose of Contaminated PPE collect_waste->dispose_contam clean_area 8. Clean Work Area dispose_contam->clean_area

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.